molecular formula C24H29N5O8S B1670900 Doxazosin Mesylate CAS No. 77883-43-3

Doxazosin Mesylate

Cat. No.: B1670900
CAS No.: 77883-43-3
M. Wt: 547.6 g/mol
InChI Key: VJECBOKJABCYMF-UHFFFAOYSA-N
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Description

Doxazosin Mesylate is a potent and selective quinazoline-derived antagonist of the alpha-1 adrenergic receptor. Its primary research value lies in its mechanism of action, where it competitively inhibits catecholamines like norepinephrine binding at postjunctional alpha-1 receptors. This blockade leads to a relaxation of vascular smooth muscle, resulting in vasodilation and reduced peripheral vascular resistance . In the context of urological research, this compound demonstrates high affinity for the alpha-1c adrenoceptor subtype, which is predominant in the prostate stroma, prostatic capsule, and bladder neck. By relaxing smooth muscle tone in these tissues, it decreases urethral resistance and improves urinary flow, making it a valuable compound for studying the dynamic component of Benign Prostatic Hyperplasia (BPH) . For cardiovascular research, the compound serves as a key tool for investigating hemodynamics. Administration causes a reduction in systemic vascular resistance with little change in cardiac output, and its peak pharmacodynamic effects typically occur 2-6 hours post-administration . This compound is also noted in research for its potential effects on serum lipids, producing small reductions in total and LDL cholesterol . With a bioavailability of approximately 65% and an elimination half-life of about 22 hours, it is suitable for studies requiring sustained receptor blockade . This product is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;methanesulfonic acid
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InChI

InChI=1S/C23H25N5O5.CH4O3S/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20;1-5(2,3)4/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26);1H3,(H,2,3,4)
Source PubChem
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InChI Key

VJECBOKJABCYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

74191-85-8 (Parent)
Record name Doxazosin mesylate [USAN:USP]
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DSSTOX Substance ID

DTXSID5045598
Record name Doxazosin mesylate
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Molecular Weight

547.6 g/mol
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Solubility

... Freely soluble in dimethylsulfoxide, soluble in dimethylformamide, slightly soluble in methanol, ethanol, and water (0.8 percent at 25 °C), and very slighlty soluble in acetone and methylene chloride.
Record name DOXAZOSIN MESYLATE
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CAS No.

77883-43-3
Record name Doxazosin mesylate
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Record name Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](2,3-dihydro-1,4-benzodioxin-2-yl)-, methanesulfonate (1:1)
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Record name 4-Amino-2-[4-(1,4-benzodioxan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazoline methanesulfonate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Doxazosin Mesylate for Research Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxazosin mesylate, a potent and selective α1-adrenergic receptor antagonist, is widely utilized in the treatment of hypertension and benign prostatic hyperplasia (BPH). Its synthesis is a multi-step process requiring careful control of reaction conditions to ensure high purity and yield. This technical guide provides a comprehensive overview of the prevalent synthetic routes, detailed experimental protocols for its preparation, and robust methods for its purification and characterization, tailored for a research and development setting. This document includes tabulated quantitative data, detailed experimental methodologies, and visual representations of the synthetic pathways and mechanism of action to facilitate a deeper understanding and practical application of the described procedures.

Introduction

Doxazosin, chemically known as 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(1,4-benzodioxan-2-ylcarbonyl)piperazine, functions by selectively blocking α1-adrenergic receptors in vascular smooth muscle and the prostate gland. This blockade leads to vasodilation and a reduction in peripheral vascular resistance, thereby lowering blood pressure, and relaxation of smooth muscle in the bladder neck and prostate, which alleviates the symptoms of BPH.[1][2][3] For research and preclinical studies, the availability of high-purity this compound is paramount. This guide outlines the chemical synthesis and purification processes to obtain research-grade this compound.

Synthesis of this compound

The most widely employed synthetic strategy for doxazosin involves the convergent synthesis of two key intermediates: 2-chloro-4-amino-6,7-dimethoxyquinazoline (4) and 1-(1,4-benzodioxan-2-carbonyl)piperazine (7) . These intermediates are then coupled to form the doxazosin free base, which is subsequently converted to its mesylate salt.

Synthesis of Intermediate 2-chloro-4-amino-6,7-dimethoxyquinazoline (4)

The synthesis of the quinazoline intermediate 4 can be achieved through a multi-step process starting from veratraldehyde (3,4-dimethoxybenzaldehyde).

A Veratraldehyde B 3,4-Dimethoxy-6-nitrobenzaldehyde A->B Nitration C 3,4-Dimethoxy-6-nitrobenzoic acid B->C Oxidation D 3,4-Dimethoxy-6-aminobenzoic acid C->D Reduction E 6,7-Dimethoxyquinazoline-2,4-dione D->E Cyclization with Urea F 2,4-Dichloro-6,7-dimethoxyquinazoline E->F Chlorination G 2-Chloro-4-amino-6,7-dimethoxyquinazoline (4) F->G Amination A Catechol B 1,4-Benzodioxan-2-carboxylic acid A->B Reaction with 2,3-dibromopropionic acid ester C 1,4-Benzodioxan-2-carbonyl chloride B->C Reaction with thionyl chloride E 1-(1,4-Benzodioxan-2-carbonyl)piperazine (7) C->E Condensation D Piperazine D->E A 2-Chloro-4-amino-6,7- dimethoxyquinazoline (4) C Doxazosin (free base) A->C Condensation B 1-(1,4-Benzodioxan-2-carbonyl) piperazine (7) B->C D This compound C->D Reaction with Methanesulfonic acid A Crude this compound B Dissolution in hot solvent (e.g., Methanol) A->B C Hot filtration (optional) B->C D Cooling and Crystallization C->D E Filtration and Washing D->E F Drying E->F G Pure this compound F->G cluster_0 Vascular Smooth Muscle cluster_1 Prostate & Bladder Neck Smooth Muscle Norepi_V Norepinephrine Alpha1_V α1-Adrenergic Receptor Norepi_V->Alpha1_V Binds to Contraction_V Vasoconstriction Alpha1_V->Contraction_V Activates BP Increased Blood Pressure Contraction_V->BP Doxazosin_V Doxazosin Doxazosin_V->Alpha1_V Blocks Relax_V Vasodilation Doxazosin_V->Relax_V Leads to Norepi_P Norepinephrine Alpha1_P α1-Adrenergic Receptor Norepi_P->Alpha1_P Binds to Contraction_P Contraction Alpha1_P->Contraction_P Activates BPH BPH Symptoms Contraction_P->BPH Doxazosin_P Doxazosin Doxazosin_P->Alpha1_P Blocks Relax_P Relaxation Doxazosin_P->Relax_P Leads to Reduced_BP Reduced Blood Pressure Relax_V->Reduced_BP Reduced_BPH Alleviation of BPH Symptoms Relax_P->Reduced_BPH

References

An In-Depth Technical Guide to the Mechanism of Action of Doxazosin Mesylate on Vascular Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxazosin Mesylate, a quinazoline derivative, is a potent and selective alpha-1 adrenergic receptor antagonist widely utilized in the clinical management of hypertension and benign prostatic hyperplasia (BPH). Its primary therapeutic effect in hypertension stems from its ability to induce vasodilation of both arterioles and veins, thereby reducing peripheral vascular resistance. This guide provides a comprehensive technical overview of the molecular mechanisms through which this compound exerts its effects on vascular smooth muscle cells (VSMCs). The core of its action involves the blockade of alpha-1 adrenergic receptors, disrupting the canonical Gq-protein coupled signaling cascade. Additionally, emerging evidence reveals a secondary, receptor-independent mechanism involving the inhibition of growth factor-mediated signaling pathways, which contributes to its anti-proliferative and anti-migratory effects on VSMCs. This document details the signaling pathways, presents quantitative data on doxazosin's activity, and provides detailed experimental protocols for studying its effects, serving as a critical resource for researchers in cardiovascular pharmacology and drug development.

Introduction

Vascular smooth muscle tone is a critical determinant of peripheral vascular resistance and, consequently, blood pressure. The sympathetic nervous system, through the release of catecholamines such as norepinephrine, plays a pivotal role in regulating this tone. Norepinephrine acts on adrenergic receptors expressed on the surface of VSMCs, with the alpha-1 adrenergic receptors being the primary mediators of vasoconstriction. This compound functions as a competitive antagonist at these receptors, leading to vasodilation and a reduction in blood pressure[1][2][3]. Beyond this well-established mechanism, doxazosin exhibits pleiotropic effects on VSMCs, including the inhibition of proliferation and migration, which are crucial in the pathogenesis of vascular diseases like atherosclerosis and restenosis[4]. This guide will dissect the dual mechanisms of doxazosin's action on VSMCs.

Alpha-1 Adrenergic Receptor-Dependent Mechanism of Action

The canonical mechanism of action of this compound on VSMCs is its competitive antagonism of postsynaptic alpha-1 adrenergic receptors. Doxazosin non-selectively blocks all three subtypes of the alpha-1 receptor: α1A, α1B, and α1D[1].

The Alpha-1 Adrenergic Signaling Cascade

In the absence of doxazosin, the binding of norepinephrine to the alpha-1 adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a well-defined signaling cascade:

  • Gq-Protein Activation: The activated alpha-1 adrenergic receptor acts as a guanine nucleotide exchange factor (GEF) for the heterotrimeric G-protein, Gq. This promotes the exchange of GDP for GTP on the α-subunit of Gq, causing its dissociation from the βγ-subunits.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme phospholipase C (PLC).

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to its receptor on the sarcoplasmic reticulum (SR), an intracellular calcium store. This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC), which phosphorylates various downstream targets. In VSMCs, conventional (α, β) and novel (δ, ε) PKC isoforms are particularly important in mediating contractile responses.

  • Calcium-Calmodulin Dependent Kinase Activation and Contraction: The elevated intracellular Ca2+ binds to calmodulin, and the Ca2+-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the regulatory light chain of myosin, leading to cross-bridge cycling and smooth muscle contraction.

Doxazosin's Point of Intervention

Doxazosin, by competitively binding to the alpha-1 adrenergic receptor, prevents the initial step of this cascade: the binding of norepinephrine. This blockade inhibits the entire downstream signaling pathway, ultimately preventing the increase in intracellular calcium and subsequent vasoconstriction. The result is a relaxation of the vascular smooth muscle, leading to vasodilation and a decrease in blood pressure.

Signaling Pathway Diagram

alpha1_dependent_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha1_AR α1-Adrenergic Receptor Norepinephrine->Alpha1_AR Doxazosin Doxazosin Mesylate Doxazosin->Alpha1_AR Antagonizes Relaxation Vasodilation Doxazosin->Relaxation Promotes Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto ↑ [Ca2+]i SR->Ca2_cyto Releases Ca2+ Ca2_SR Ca2+ Ca2_cyto->PKC Activates Calmodulin Calmodulin Ca2_cyto->Calmodulin Binds to MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Myosin_LC_P Phosphorylated Myosin Light Chain MLCK->Myosin_LC_P Phosphorylates Myosin Light Chain Contraction Vasoconstriction Myosin_LC_P->Contraction Leads to

Caption: Alpha-1 Adrenergic Receptor-Dependent Signaling Pathway.

Alpha-1 Adrenergic Receptor-Independent Mechanism of Action

Recent studies have revealed that doxazosin possesses biological activities that are independent of its alpha-1 adrenergic receptor blockade. These effects are particularly relevant to the inhibition of VSMC proliferation and migration, key events in vascular remodeling and disease.

Inhibition of Growth Factor Receptor Signaling

Evidence suggests that doxazosin can interfere with the signaling pathways of various growth factors that stimulate VSMC proliferation and migration. One key target identified is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

The proposed alpha-1 independent signaling pathway is as follows:

  • Inhibition of VEGFR-2 Phosphorylation: Doxazosin has been shown to inhibit the phosphorylation of VEGFR-2. The precise mechanism of this inhibition in VSMCs is still under investigation but may involve direct interaction with the receptor or interference with upstream activators.

  • Downregulation of Downstream Signaling: The inhibition of VEGFR-2 phosphorylation prevents the activation of downstream intracellular signaling cascades, most notably the PI3K/Akt/mTOR pathway.

  • Inhibition of Proliferation and Migration: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. By blocking this pathway, doxazosin effectively inhibits growth factor-induced VSMC proliferation and migration.

This alpha-1 independent action of doxazosin highlights its potential therapeutic benefits beyond simple vasodilation, suggesting a role in preventing or treating pathological vascular remodeling.

Signaling Pathway Diagram

alpha1_independent_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Growth_Factor Growth Factors (e.g., VEGF) VEGFR2 VEGFR-2 Growth_Factor->VEGFR2 PI3K PI3K VEGFR2->PI3K Activates Doxazosin Doxazosin Mesylate Doxazosin->VEGFR2 Inhibits Phosphorylation Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation VSMC Proliferation & Migration mTOR->Proliferation Promotes organ_bath_workflow Start Start Dissect 1. Dissect Thoracic Aorta and prepare arterial rings (2-3 mm) Start->Dissect Mount 2. Mount rings in organ bath with Krebs-Henseleit solution (37°C, 95% O2/5% CO2) Dissect->Mount Equilibrate 3. Equilibrate under resting tension (e.g., 1.5-2.0 g) for 60-90 min Mount->Equilibrate Viability 4. Test viability with high KCl solution Equilibrate->Viability Precontract 5. Pre-contract with Phenylephrine (e.g., 1 µM) to a stable plateau Viability->Precontract Doxazosin 6. Add cumulative concentrations of Doxazosin Precontract->Doxazosin Record 7. Record isometric tension changes Doxazosin->Record Analyze 8. Analyze data to determine EC50/pIC50 Record->Analyze End End Analyze->End proliferation_workflow Start Start Seed 1. Seed VSMCs in a 96-well plate and allow to adhere overnight Start->Seed Treat 2. Treat cells with Doxazosin and/or mitogen (e.g., PDGF) Seed->Treat Incubate_72h 3. Incubate for 48 hours Treat->Incubate_72h Add_EdU 4. Add EdU to each well Incubate_72h->Add_EdU Incubate_24h 5. Incubate for an additional 24 hours Add_EdU->Incubate_24h Fix_Permeabilize 6. Fix and permeabilize the cells Incubate_24h->Fix_Permeabilize Click_iT 7. Perform Click-iT reaction with a fluorescent azide Fix_Permeabilize->Click_iT Stain_Nuclei 8. Stain nuclei with DAPI Click_iT->Stain_Nuclei Image_Analyze 9. Image using fluorescence microscopy and quantify EdU-positive cells Stain_Nuclei->Image_Analyze End End Image_Analyze->End

References

Doxazosin Mesylate's Anti-Cancer Crusade: A Deep Dive into its Signaling Pathways in Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical analysis of the signaling pathways activated by Doxazosin Mesylate in prostate cancer cells. Doxazosin, a quinazoline-based α1-adrenoceptor antagonist, has demonstrated a significant ability to induce apoptosis in prostate cancer cells through a mechanism independent of its α1-adrenoceptor blocking activity.[1][2][3][4] This guide will dissect the molecular cascades involved, present quantitative data from key studies, and provide detailed experimental protocols to aid in the research and development of novel cancer therapeutics.

Core Signaling Pathway: The Death Receptor-Mediated Apoptotic Cascade

Doxazosin's primary anti-neoplastic activity in prostate cancer cells is the induction of apoptosis via the extrinsic or death receptor-mediated pathway.[5] This process is initiated at the cell membrane and culminates in the activation of a cascade of caspases, the executioners of apoptosis.

The key steps in this pathway are:

  • Upregulation of Fas/CD95: Doxazosin treatment leads to an increase in the expression of the Fas receptor (also known as CD95 or APO-1), a key death receptor on the surface of prostate cancer cells.

  • DISC Formation: Upon activation, the Fas receptor recruits the Fas-associated death domain (FADD) and procaspase-8 to form the Death-Inducing Signaling Complex (DISC). Doxazosin has been shown to enhance the formation of this complex.

  • Caspase-8 Activation: The proximity of procaspase-8 molecules within the DISC facilitates their auto-cleavage and activation. This activation is a critical commitment step in the apoptotic pathway.

  • Executioner Caspase Activation: Activated caspase-8 then cleaves and activates downstream executioner caspases, most notably caspase-3.

  • Apoptosis Execution: Activated caspase-3 orchestrates the dismantling of the cell by cleaving a variety of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.

This Fas-mediated mechanism is a central pillar of doxazosin's therapeutic potential in prostate cancer.

Doxazosin_Death_Receptor_Pathway Doxazosin This compound Fas Fas/CD95 Upregulation Doxazosin->Fas DISC DISC Formation (FADD, Procaspase-8) Fas->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Doxazosin's induction of the death receptor pathway.

Modulation of Intrinsic Apoptotic Pathway and Other Key Signaling Events

Beyond the death receptor pathway, doxazosin also influences other cellular processes that contribute to its pro-apoptotic effects.

  • Bcl-2 Family Protein Regulation: Doxazosin has been observed to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-xL. This shift in the Bax/Bcl-xL ratio lowers the threshold for apoptosis induction and can amplify the death receptor signal.

  • Inhibition of Akt Signaling: Doxazosin treatment leads to a decrease in the phosphorylation of Akt (Protein Kinase B), a key survival kinase. Inhibition of the Akt pathway can sensitize cells to apoptosis.

  • TGF-β1 Signaling: The transforming growth factor-β1 (TGF-β1) signaling pathway has also been implicated in doxazosin-induced apoptosis, although the precise mechanism is less defined.

  • DNA Damage and Repair: In some prostate cancer cell lines, such as LNCaP, doxazosin has been shown to bind to DNA and down-regulate genes involved in DNA replication and repair, including XRCC5 and PRKDC, suggesting a DNA damage-mediated apoptotic mechanism.

  • Anoikis: Doxazosin can disrupt cell attachment to the extracellular matrix, leading to a form of apoptosis known as anoikis. This is associated with changes in the expression of integrins.

Doxazosin_Other_Pathways Doxazosin This compound Akt Akt Phosphorylation (Inhibition) Doxazosin->Akt Bcl2 Bax Upregulation Bcl-xL Downregulation Doxazosin->Bcl2 DNA_Repair DNA Repair Genes (Downregulation) Doxazosin->DNA_Repair Anoikis Anoikis Doxazosin->Anoikis Apoptosis Apoptosis Akt->Apoptosis Bcl2->Apoptosis DNA_Repair->Apoptosis Anoikis->Apoptosis

Other signaling events influenced by Doxazosin.

Quantitative Data Summary

The following tables summarize the quantitative effects of doxazosin on prostate cancer cell lines as reported in the literature.

Table 1: Effect of Doxazosin on Cell Viability

Cell LineDoxazosin Concentration (µM)Treatment Duration (hours)% Cell Viability Reduction (approx.)Reference
PC-310 - 10048Dose-dependent decrease
PC-32524Significant loss
DU-1452548~70%
LNCaPIC50 = 17.2Not Specified50%
PC-3IC50 = 23.3Not Specified50%
PC-3IC50 = 25.42Not Specified50%
PC-36072>50%
DU-1456072>50%

Table 2: Induction of Apoptosis by Doxazosin

Cell LineDoxazosin Concentration (µM)Treatment Duration (hours)Apoptotic Index (% of cells)Reference
PC-3154811.6%
PC-3157219.4%
PC-3 & BPH-12524 & 48Significant increase
mCRPC PC325.42 (IC50)Not SpecifiedSignificant induction

Table 3: Caspase Activation by Doxazosin

Cell LineDoxazosin Concentration (µM)Treatment Duration (hours)ObservationReference
PC-3 & BPH-1256 - 12Activation of Caspase-8 and -3
BPH-1256Increase in activated Caspase-8
PC-32512Increase in activated Caspase-8
BPH-12512Cleavage of full-length Caspase-3
PC-3 & BPH-12524 & 48Significant increase in Caspase-8 activity

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to investigate the effects of doxazosin on prostate cancer cells, based on methodologies described in the cited literature.

1. Cell Culture

  • Cell Lines: Human prostate cancer cell lines such as PC-3 (androgen-independent), DU-145 (androgen-independent), and LNCaP (androgen-dependent) are commonly used. BPH-1, a benign prostate epithelial cell line, can be used as a non-malignant control.

  • Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to attach overnight.

    • Treat cells with various concentrations of this compound (e.g., 0-100 µM) for desired time periods (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

3. Apoptosis Detection (Hoechst or TUNEL Staining)

  • Principle: Hoechst 33258 stains the condensed chromatin in apoptotic cells more brightly than the chromatin in normal cells. The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Procedure (Hoechst Staining):

    • Culture cells on coverslips in a 24-well plate and treat with doxazosin.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash with PBS and stain with Hoechst 33258 solution (1 µg/mL in PBS) for 10 minutes.

    • Wash with PBS and mount the coverslips on microscope slides.

    • Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright, condensed, and fragmented nuclei.

Experimental_Workflow cluster_in_vitro In Vitro Analysis Cell_Culture Prostate Cancer Cell Culture Treatment Doxazosin Treatment Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Hoechst/TUNEL) Treatment->Apoptosis_Assay Western_Blot Western Blotting Treatment->Western_Blot Caspase_Activity Caspase Activity Assay Treatment->Caspase_Activity

A typical experimental workflow for studying Doxazosin.

4. Western Blot Analysis

  • Principle: This technique is used to detect specific proteins in a sample and to assess their expression levels and activation states (e.g., cleavage of caspases).

  • Procedure:

    • Treat cells with doxazosin for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., caspase-3, caspase-8, FADD, Bax, Bcl-xL, phospho-Akt, total Akt, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

5. Caspase Activity Assay

  • Principle: This colorimetric assay measures the activity of specific caspases (e.g., caspase-8, caspase-3) using a substrate that releases a colored product upon cleavage by the active enzyme.

  • Procedure:

    • Treat cells with doxazosin and lyse them.

    • Incubate the cell lysates with a caspase-specific substrate (e.g., IETD-pNA for caspase-8) according to the manufacturer's instructions.

    • Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (e.g., 405 nm).

    • Quantify the caspase activity relative to a standard curve or as a fold change compared to the untreated control.

Conclusion

This compound induces apoptosis in prostate cancer cells through a multi-faceted mechanism, with the death receptor-mediated pathway playing a central role. Its ability to upregulate Fas, promote DISC formation, and activate the caspase cascade, coupled with its modulatory effects on the intrinsic apoptotic pathway and key survival signals like Akt, underscores its potential as a therapeutic agent. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research into the anti-cancer properties of doxazosin and the development of novel therapeutic strategies for prostate cancer.

References

The Definitive Guide to Doxazosin Mesylate in Rodent Models: Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Doxazosin Mesylate in commonly used rodent models. The information presented herein is curated to support preclinical research and drug development efforts by offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological processes.

Core Pharmacodynamics: The Alpha-1 Adrenergic Blockade

This compound is a potent and selective antagonist of the alpha-1 adrenergic receptors.[1][2][3] Its primary mechanism of action involves competitively inhibiting the postsynaptic alpha-1 adrenergic receptors, which are prevalent in the smooth muscle of blood vessels.[2][4] This blockade prevents endogenous catecholamines, such as norepinephrine, from binding to these receptors and inducing vasoconstriction. The resulting relaxation of vascular smooth muscle leads to a reduction in systemic vascular resistance and a subsequent decrease in blood pressure. This mechanism is the foundation of its therapeutic use in hypertension.

In rodent models, particularly the Spontaneously Hypertensive Rat (SHR), doxazosin has been shown to effectively lower blood pressure. Studies have demonstrated that both single and long-term administration of doxazosin lead to significant reductions in systolic and diastolic blood pressure. Beyond its cardiovascular effects, doxazosin has also been investigated for its potential anti-inflammatory properties in rodent models.

Signaling Pathway of Doxazosin's Antihypertensive Effect

The following diagram illustrates the signaling cascade affected by Doxazosin.

Doxazosin_Pathway cluster_pre Presynaptic Neuron cluster_post Vascular Smooth Muscle Cell Norepinephrine Norepinephrine Alpha1_Receptor Alpha-1 Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds to PLC Phospholipase C Alpha1_Receptor->PLC Activates Relaxation Vasodilation (Lowered Blood Pressure) Alpha1_Receptor->Relaxation IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Produces Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Stimulates Contraction Vasoconstriction Ca_Release->Contraction Leads to Doxazosin Doxazosin Doxazosin->Alpha1_Receptor Blocks

Doxazosin's mechanism of action on vascular smooth muscle.

Pharmacokinetic Profile in Rodent Models

Studies in mice and rats have been crucial in elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of doxazosin. The drug is characterized by complete absorption in these species and is subject to extensive metabolism.

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of doxazosin in rats and mice.

Table 1: Pharmacokinetic Parameters of Doxazosin in Rats

ParameterValueSpecies/StrainRoute of AdministrationReference
Oral Bioavailability ~50%RatOral
Plasma Half-life (t½) 1.2 hoursRatOral/IV
Plasma Clearance 30 mL/min/kgRatIV
Plasma Protein Binding 95.3%RatIn vitro
Volume of Distribution 1.0 - 1.9 L/kg--
Cmax of (-)-(R)-doxazosin 110.5 ± 46.4 ng/mLSprague-DawleyOral (3.0 mg/kg)
Cmax of (-)-(R)-doxazosin 53.2 ± 19.7 ng/mLSprague-DawleyOral (in 6.0 mg/kg racemate)

Table 2: General Pharmacokinetic Characteristics in Mice

ParameterObservationSpecies/StrainRoute of AdministrationReference
Absorption CompleteMouseOral/IV
Excretion Primarily via fecesMouseOral/IV
Metabolism Extensive, common pathways with rats and humansMouse-
Oral LD50 >1000 mg/kgMouseOral

Detailed Experimental Protocols

This section provides detailed methodologies for conducting pharmacokinetic and pharmacodynamic studies of doxazosin in rodent models, based on published literature.

Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the plasma concentration-time profile of doxazosin in rats following oral administration.

PK_Workflow cluster_prep Preparation cluster_dosing Dosing and Sampling cluster_analysis Sample Analysis cluster_data Data Interpretation Animal_Acclimation Acclimate Sprague-Dawley rats (10-week-old males) Drug_Prep Prepare this compound in ultrapure water (e.g., 0.8 mg/mL) Dosing Administer Doxazosin orally (e.g., 8 mg/kg) Drug_Prep->Dosing Start Experiment Blood_Collection Collect blood samples via tail vein at predefined time points Dosing->Blood_Collection Plasma_Prep Centrifuge blood to obtain plasma Blood_Collection->Plasma_Prep HPLC_Analysis Analyze plasma samples using HPLC with fluorescence detection Plasma_Prep->HPLC_Analysis PK_Parameters Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) HPLC_Analysis->PK_Parameters

Workflow for a typical pharmacokinetic study of Doxazosin.

Materials and Methods:

  • Animals: Male Sprague-Dawley rats (10 weeks old, weighing 300-320g). Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

  • Drug Formulation: this compound is dissolved in ultrapure water to the desired concentration (e.g., 0.8 mg/mL).

  • Administration: Administer doxazosin orally via gavage at a dose of 8 mg/kg.

  • Blood Sampling: Collect blood samples from the tail vein at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Sample Processing: Centrifuge the collected blood samples to separate the plasma. Store plasma samples at -20°C or lower until analysis.

  • Bioanalytical Method (HPLC with Fluorescence Detection):

    • Chromatographic Column: Ultron ES-OVM.

    • Mobile Phase: Isocratic elution with a mixture of phosphate buffer and acetonitrile (85:15, v/v).

    • Flow Rate: 0.8 mL/min.

    • Fluorescence Detection: Excitation wavelength (λEx) = 255 nm, Emission wavelength (λEm) = 385 nm.

    • Internal Standard: Prazosin.

Pharmacodynamic Study: Blood Pressure Measurement in Conscious SHR

This protocol describes a non-invasive method for assessing the antihypertensive effect of doxazosin in Spontaneously Hypertensive Rats (SHR).

PD_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Animal_Acclimation Acclimate male SHRs to restraint and tail-cuff procedure Baseline_BP Measure baseline systolic blood pressure for several days Animal_Acclimation->Baseline_BP Drug_Admin Administer Doxazosin (e.g., 10 mg/kg/day, s.c.) or vehicle Baseline_BP->Drug_Admin Start Treatment BP_Monitoring Measure systolic blood pressure at regular intervals during treatment Drug_Admin->BP_Monitoring Data_Comparison Compare blood pressure changes between doxazosin and vehicle groups BP_Monitoring->Data_Comparison

References

Unveiling the Unintended Reach: An In-Depth Technical Guide to the Off-Target Effects of Doxazosin Mesylate In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive exploration of the off-target effects of Doxazosin Mesylate observed in in vitro settings. While primarily known as a selective α1-adrenoceptor antagonist for the treatment of benign prostatic hyperplasia and hypertension, a growing body of evidence reveals its influence on a variety of cellular processes beyond its intended pharmacological action.[1][2] This guide summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways implicated in these off-target activities.

Core Findings: A Quantitative Overview

Doxazosin's off-target effects are most prominently observed in its ability to induce apoptosis and inhibit proliferation in various cancer cell lines. The following tables consolidate the quantitative data from multiple in vitro studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)AssayReference
PC3Prostate Cancer25.42 ± 1.42CCK-8[3]
PC3Prostate Cancer23.3Not Specified[3]
PC3Prostate Cancer38.60MTT
DU-145Prostate Cancer37.44MTT
LNCaPProstate Cancer17.2Not Specified
LNCaPProstate Cancer28.11MTT
MDA-MB-231Triple-Negative Breast Cancer23.93MTS
BT549Triple-Negative Breast Cancer24.82MTS
4T1Murine Triple-Negative Breast Cancer7.73MTS

Table 2: Induction of Apoptosis by this compound

Cell LineTreatmentApoptosis Percentage (Mean)MethodReference
mCRPC PC3Doxazosin Alone10.99%FACS
mCRPC PC3Doxazosin + Abiraterone16.27%FACS
mCRPC PC3Abiraterone Alone4.79%FACS
mCRPC PC3ControlNot Specified (Baseline)FACS

Key Experimental Protocols

The following sections detail the methodologies employed in the cited studies to investigate the off-target effects of this compound.

Cell Viability Assays (MTT, CCK-8, MTS)

These colorimetric assays are used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., PC3, DU-145, MDA-MB-231) are seeded in 96-well plates at a specific density (e.g., 3,000–4,000 cells/well for PC3) and incubated for 24 hours to allow for attachment.

  • Doxazosin Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours).

  • Reagent Incubation: After treatment, a reagent (MTT, CCK-8, or MTS) is added to each well, and the plates are incubated for a further 2-4 hours.

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength to determine the amount of formazan product, which is proportional to the number of viable cells.

Apoptosis Assays

1. Fluorescence-Activated Cell Sorting (FACS) with Annexin V and Propidium Iodide (PI) Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with this compound as described above.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.

2. Hoechst Staining

This method identifies apoptotic cells based on nuclear morphology.

  • Cell Treatment: Cells grown on coverslips are treated with this compound.

  • Staining: Cells are fixed and then stained with Hoechst 33258 or 33342 dye.

  • Visualization: The nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.

3. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay

This assay detects DNA fragmentation, a hallmark of apoptosis.

  • Cell Preparation: Cells are fixed and permeabilized.

  • Labeling: The cells are incubated with a reaction mixture containing TdT and BrdUTP (or a fluorescently labeled dUTP).

  • Detection: Incorporated BrdU is detected using an anti-BrdU antibody conjugated to a fluorescent dye, and the cells are analyzed by fluorescence microscopy or flow cytometry.

Visualizing the Molecular Mechanisms: Signaling Pathways

Doxazosin's off-target effects are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Doxazosin_Death_Receptor_Pathway Doxazosin Doxazosin Fas_Receptor Fas Receptor (CD95) Doxazosin->Fas_Receptor Upregulates FADD FADD Fas_Receptor->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits Caspase8 Caspase-8 (Active) Procaspase8->Caspase8 Cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Activates Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Doxazosin-induced death receptor-mediated apoptosis pathway.

Doxazosin_cMET_EGFR_Pathway Doxazosin Doxazosin cMET c-MET Doxazosin->cMET Inhibits EGFR EGFR Doxazosin->EGFR Inhibits AKT AKT cMET->AKT MEK_ERK MEK/ERK cMET->MEK_ERK JAK_STAT3 JAK/STAT3 cMET->JAK_STAT3 EGFR->AKT EGFR->MEK_ERK Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival MEK_ERK->Cell_Survival JAK_STAT3->Cell_Survival

Caption: Doxazosin inhibits c-MET and EGFR signaling pathways.

Doxazosin_JAK_STAT_Pathway Doxazosin Doxazosin JAK JAK1/2 Phosphorylation Doxazosin->JAK Inhibits Apoptosis Apoptosis Doxazosin->Apoptosis Cell_Cycle_Arrest G1 Phase Arrest Doxazosin->Cell_Cycle_Arrest IFN IFN-α / IFN-γ IFN->JAK STAT STAT1/3 Phosphorylation JAK->STAT PI3K_mTOR PI3K/mTOR Pathway STAT->PI3K_mTOR PI3K_mTOR->Apoptosis

Caption: Doxazosin modulates the JAK/STAT signaling pathway.

Doxazosin_VEGFR2_Pathway Doxazosin Doxazosin VEGFR2 VEGFR-2 Phosphorylation Doxazosin->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis

References

Doxazosin Mesylate: A Novel Modulator of the VEGFR-2/Akt/mTOR Signaling Pathway in Angiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Doxazosin, a quinazoline-based α1-adrenergic receptor antagonist primarily used for hypertension and benign prostatic hyperplasia, has demonstrated significant anti-cancer properties independent of its adrenergic blocking activity.[1] Emerging evidence has identified Doxazosin as a potent inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[2][3][4] This technical guide delves into the molecular mechanisms underlying the anti-angiogenic effects of Doxazosin, with a specific focus on its role in modulating the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. This document provides a comprehensive overview of the key experimental findings, detailed methodologies, and quantitative data, offering valuable insights for researchers and professionals in the field of oncology drug development.

Introduction

Angiogenesis is a hallmark of cancer, providing tumors with the necessary blood supply for growth, invasion, and dissemination.[2] The Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are the principal mediators of this process. Activation of VEGFR-2 by VEGF triggers a cascade of intracellular signaling events, prominently involving the PI3K/Akt/mTOR pathway, which promotes endothelial cell proliferation, migration, and survival. The antihypertensive drug Doxazosin has been shown to possess anti-tumor activities, and recent studies have elucidated a novel mechanism of action involving the inhibition of angiogenesis. This guide will provide a detailed examination of the scientific evidence demonstrating Doxazosin's role as an inhibitor of the VEGFR-2/Akt/mTOR signaling axis.

Mechanism of Action: Doxazosin's Impact on the VEGFR-2/Akt/mTOR Pathway

Doxazosin exerts its anti-angiogenic effects by directly targeting key components of the VEGFR-2 signaling pathway. The binding of VEGF to VEGFR-2 induces receptor phosphorylation and initiates downstream signaling. Doxazosin has been shown to inhibit the phosphorylation of VEGFR-2, thereby blocking the initial step in the signaling cascade.

This inhibition of VEGFR-2 phosphorylation has a cascading effect on downstream signaling molecules. Key among these is the PI3K/Akt/mTOR pathway. Doxazosin treatment leads to a dose-dependent decrease in the phosphorylation of Akt and its upstream activator, PDK1. Subsequently, the phosphorylation of mTOR, a central regulator of cell growth and proliferation, is also suppressed. This comprehensive blockade of the VEGFR-2/Akt/mTOR pathway ultimately inhibits the key processes of angiogenesis, including endothelial cell migration, proliferation, and tube formation.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis (Cell Proliferation, Migration, Tube Formation) mTOR->Angiogenesis Doxazosin Doxazosin Doxazosin->VEGFR2 Doxazosin->Akt Doxazosin->mTOR

Figure 1: Doxazosin's inhibitory action on the VEGFR-2/Akt/mTOR signaling pathway.

Quantitative Data Summary

The anti-angiogenic effects of Doxazosin have been quantified in various in vitro and in vivo models. The following tables summarize the key findings from these studies.

Table 1: In Vitro Efficacy of Doxazosin on Endothelial Cell Functions
AssayCell LineTreatmentConcentration (µM)Resultp-valueReference
Cell MigrationHUVECDoxazosin10Significant inhibition<0.05
20Maximal inhibition<0.05
DNA SynthesisHUVECDoxazosin10Significant inhibition<0.05
20Significant inhibition<0.05
Tube FormationHUVECDoxazosin20Abrogation of VEGF-induced tube formation<0.05
Table 2: Effect of Doxazosin on Protein Phosphorylation in Ovarian Carcinoma Cells
ProteinCell LineTreatmentConcentration (µM)Resultp-valueReference
p-VEGFR-2SKOV-3Doxazosin10Dose-dependent decrease<0.05
20Dose-dependent decrease<0.01
p-AktSKOV-3Doxazosin10Dose-dependent decrease<0.05
20Dose-dependent decrease<0.01
p-mTORSKOV-3Doxazosin10Dose-dependent decrease<0.05
20Dose-dependent decrease<0.01
p-PDK1SKOV-3Doxazosin10Dose-dependent decrease<0.05
20Dose-dependent decrease<0.01
p-ERK1/2SKOV-3Doxazosin20No significant effectns
Table 3: In Vivo Anti-Tumor and Anti-Angiogenic Efficacy of Doxazosin
ModelCell LineTreatmentDosageResultp-valueReference
XenograftSKOV-3Doxazosin20 mg/kg/day50-65% reduction in tumor volume<0.05
XenograftSKOV-3DoxazosinNot SpecifiedSuppressed tumor vascularizationNot Specified

Detailed Experimental Protocols

The following section provides detailed methodologies for the key experiments cited in this guide, based on the materials and methods described by Park et al. (2014).

Cell Lines and Culture
  • Human Umbilical Vein Endothelial Cells (HUVECs): Maintained in EGM-2 medium (Lonza) supplemented with 2% fetal bovine serum (FBS), hydrocortisone, human epidermal growth factor (hEGF), vascular endothelial growth factor (VEGF), human fibroblast growth factor-B (hFGF-B), R3-insulin-like growth factor-1 (R3-IGF-1), ascorbic acid, and GA-1000.

  • Human Ovarian Carcinoma Cell Lines (SKOV-3, OVCAR-3): Cultured in RPMI-1640 medium (Gibco) supplemented with 10% FBS and 1% penicillin-streptomycin.

Western Blot Analysis

G start Cell Lysis protein_quant Protein Quantification (Bradford Assay) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometric Analysis detection->analysis

Figure 2: Workflow for Western Blot Analysis.

  • Cell Lysis: Cells were washed with phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the Bradford protein assay.

  • SDS-PAGE: Equal amounts of protein were separated on 8-12% SDS-polyacrylamide gels.

  • Membrane Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated with primary antibodies overnight at 4°C. Antibodies included those against p-VEGFR-2, VEGFR-2, p-Akt, Akt, p-mTOR, mTOR, p-PDK1, PDK1, p-ERK1/2, ERK1/2, and β-actin.

  • Secondary Antibody Incubation: The membrane was washed with TBST and incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Proteins were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Band intensities were quantified by densitometry.

Cell Migration Assay (Boyden Chamber)
  • Cell Seeding: HUVECs were seeded in the upper chamber of a Transwell insert (8 µm pore size) coated with gelatin.

  • Treatment: The lower chamber contained EBM-2 medium with VEGF (20 ng/mL) and varying concentrations of Doxazosin.

  • Incubation: Cells were incubated for 8 hours at 37°C.

  • Staining and Counting: Non-migrated cells on the upper surface of the membrane were removed. Migrated cells on the lower surface were fixed, stained with hematoxylin and eosin, and counted under a light microscope.

In Vitro Tube Formation Assay
  • Matrigel Coating: 96-well plates were coated with Matrigel and allowed to solidify at 37°C for 30 minutes.

  • Cell Seeding: HUVECs were seeded onto the Matrigel-coated wells.

  • Treatment: Cells were treated with VEGF (20 ng/mL) with or without Doxazosin.

  • Incubation: Plates were incubated for 12-18 hours at 37°C.

  • Analysis: The formation of capillary-like structures was observed and photographed using an inverted microscope. Tube length was quantified using image analysis software.

In Vivo Xenograft Tumor Model
  • Cell Implantation: SKOV-3 cells were subcutaneously injected into the flanks of female BALB/c nude mice.

  • Tumor Growth: Tumors were allowed to grow to a mean volume of approximately 50 mm³.

  • Treatment: Mice were treated with Doxazosin (e.g., 20 mg/kg/day) or a vehicle control via intraperitoneal injection.

  • Tumor Measurement: Tumor volume was measured regularly with calipers.

  • Immunohistochemistry: At the end of the study, tumors were excised, fixed in formalin, and embedded in paraffin. Tumor sections were stained with an anti-CD31 antibody to visualize blood vessels and assess microvessel density (MVD).

Conclusion and Future Directions

The evidence strongly indicates that Doxazosin Mesylate acts as a potent inhibitor of angiogenesis by targeting the VEGFR-2/Akt/mTOR signaling pathway. This novel mechanism of action, distinct from its well-established α1-adrenergic antagonism, positions Doxazosin as a potential candidate for drug repurposing in oncology. Its ability to suppress endothelial cell proliferation, migration, and tube formation, coupled with its in vivo efficacy in reducing tumor growth and vascularization, highlights its therapeutic potential.

Future research should focus on several key areas:

  • Combination Therapies: Investigating the synergistic effects of Doxazosin with conventional chemotherapeutics or other targeted anti-angiogenic agents.

  • Clinical Validation: Conducting clinical trials to evaluate the safety and efficacy of Doxazosin as an anti-cancer agent in various tumor types.

  • Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to Doxazosin treatment.

References

The Genesis of a Selective Alpha-1 Blocker: A Historical and Technical Guide to Doxazosin Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Doxazosin mesylate, a quinazoline-based compound, has been a cornerstone in the management of hypertension and benign prostatic hyperplasia (BPH) for decades. Its journey from chemical synthesis to a widely prescribed therapeutic agent is a testament to the structured process of modern drug discovery and development. This technical guide provides a comprehensive historical perspective on the discovery, development, and mechanism of action of this compound. It delves into the seminal preclinical and clinical studies that established its pharmacological profile, efficacy, and safety. Detailed experimental protocols, quantitative data summaries, and visualizations of key pathways are presented to offer a complete technical overview for researchers and drug development professionals.

Discovery and Initial Synthesis

Doxazosin was first synthesized and patented by Pfizer in 1977.[1] The development of doxazosin was a progression from the first selective alpha-1 adrenergic antagonist, prazosin. The goal was to create a compound with a longer half-life, allowing for once-daily dosing and an improved side-effect profile.[2]

The Genesis of Doxazosin: A Strategic Evolution

The discovery of doxazosin was a direct result of structure-activity relationship (SAR) studies on the quinazoline class of compounds. Following the success of prazosin, researchers at Pfizer sought to modify the 2-substituent of the quinazoline core to enhance its pharmacokinetic properties, specifically to prolong its duration of action. This led to the synthesis of a series of compounds, among which doxazosin, with its 1,4-benzodioxan-2-ylcarbonyl piperazine moiety, demonstrated the most promising profile.

Original Synthesis Pathway

The initial synthesis of doxazosin, as detailed in U.S. Patent 4,188,390, involves a multi-step process.[3] The key final step is the reaction of 4-amino-2-chloro-6,7-dimethoxyquinazoline with N-(1,4-benzodioxan-2-carbonyl)piperazine.

G cluster_synthesis Original Doxazosin Synthesis reagent1 4-amino-2-chloro- 6,7-dimethoxyquinazoline product Doxazosin Hydrochloride reagent1->product n-butanol, reflux reagent2 N-(1,4-benzodioxan-2-carbonyl)piperazine reagent2->product final_product This compound product->final_product Methanesulfonic acid

A simplified overview of the final steps in the original synthesis of this compound.

Preclinical Pharmacological Profiling

The preclinical evaluation of doxazosin was crucial in characterizing its mechanism of action and selectivity. These studies established its high affinity and selectivity for alpha-1 adrenergic receptors over alpha-2 receptors.

Receptor Binding Affinity

Radioligand binding assays were instrumental in quantifying the affinity of doxazosin for adrenergic receptors. These assays typically involve incubating a radiolabeled ligand that binds to the target receptor with a tissue or cell membrane preparation containing the receptor. The ability of doxazosin to displace the radioligand is then measured to determine its binding affinity (Ki).

RadioligandTissue/Cell PreparationReceptor SubtypeDoxazosin Ki (nM)
[³H]-prazosinRat brain membranesα₁1.1 ± 0.1
[³H]-rauwolscineRat brain membranesα₂449 ± 61
[³H]-clonidineRat brain membranesα₂> 10,000

Data compiled from preclinical pharmacology studies.

Functional Assays of Alpha-1 Adrenergic Antagonism

Functional assays were performed to assess the antagonist activity of doxazosin in a physiological context. These experiments often involve measuring the contraction of isolated smooth muscle tissues (e.g., rabbit pulmonary artery, dog saphenous vein) in response to an alpha-1 agonist, such as phenylephrine, in the presence and absence of doxazosin. The concentration of doxazosin required to inhibit the agonist-induced contraction by 50% (IC50) is a measure of its potency.

G cluster_workflow Functional Assay Workflow start Isolated Smooth Muscle Tissue agonist Add Alpha-1 Agonist (e.g., Phenylephrine) start->agonist doxazosin Add Doxazosin start->doxazosin contraction Measure Contraction agonist->contraction inhibition Measure Inhibition of Contraction agonist->inhibition doxazosin->agonist

Workflow for a typical in vitro functional assay to determine alpha-1 antagonist activity.

Mechanism of Action and Signaling Pathway

Doxazosin exerts its therapeutic effects by selectively blocking alpha-1 adrenergic receptors.[4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, initiate a downstream signaling cascade leading to smooth muscle contraction.

The Alpha-1 Adrenergic Signaling Cascade

Alpha-1 adrenergic receptors are coupled to the Gq alpha subunit of the heterotrimeric G protein.[5] Activation of the receptor leads to the dissociation of the Gq subunit, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The increased intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which phosphorylates various downstream targets, ultimately leading to smooth muscle contraction. Doxazosin, by blocking the initial binding of norepinephrine to the alpha-1 receptor, inhibits this entire cascade.

G cluster_pathway Alpha-1 Adrenergic Receptor Signaling Pathway Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Activates Doxazosin Doxazosin Doxazosin->Alpha1_Receptor Blocks Gq Gq Protein Alpha1_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction Phosphorylates Targets

The Gq-coupled signaling pathway of the alpha-1 adrenergic receptor and the inhibitory action of Doxazosin.

Clinical Development

The clinical development of doxazosin involved extensive Phase I, II, and III trials to establish its pharmacokinetic profile, efficacy, and safety for the treatment of hypertension and BPH.

Phase I: Pharmacokinetics and Safety in Healthy Volunteers

Phase I studies were conducted in healthy volunteers to determine the pharmacokinetic properties of doxazosin. These studies revealed its relatively long elimination half-life, which supported the potential for once-daily dosing.

ParameterValue
Bioavailability~65%
Time to Peak Plasma Concentration (Tmax)2-3 hours
Protein Binding~98%
Elimination Half-life~22 hours
MetabolismExtensively hepatic
ExcretionPrimarily in feces

Pharmacokinetic parameters of immediate-release doxazosin.

Phase II and III: Efficacy and Safety in Patients

Numerous placebo-controlled and active-comparator trials demonstrated the efficacy of doxazosin in lowering blood pressure. In a large general practice study involving 4,809 hypertensive patients, doxazosin monotherapy resulted in a mean reduction of 21/15 mmHg in blood pressure.

StudyNTreatmentDurationMean Systolic BP Reduction (mmHg)Mean Diastolic BP Reduction (mmHg)
Pooled Analysis~300/groupDoxazosin (1-16 mg) vs. Placebo-~10 (standing), ~9 (supine)~8 (standing), ~5 (supine)
General Practice Study4809Doxazosin10 weeks2215
Resistant Hypertension Study34Doxazosin (add-on)21 months (mean)3319
ASCOT10,069Doxazosin (add-on)12 months (median)11.76.9

Clinical trials in patients with BPH showed that doxazosin significantly improved urinary flow rates and reduced the symptoms of BPH. A pooled analysis of three double-blind, placebo-controlled studies demonstrated a significant improvement in peak urinary flow rate and a reduction in symptom severity.

StudyNTreatmentDurationImprovement in Max. Flow Rate (mL/sec)Improvement in Total Symptom Score
Pooled Analysis-Doxazosin vs. Placebo-Significant (p=0.0017)Significant (p<0.0001)
Multicenter Study100Doxazosin vs. Placebo16 weeks2.9 (vs. 0.7 for placebo)Significant improvement
Long-term Study450Doxazosinup to 48 months1.9 (increase from baseline)Significant improvement
GATES Study (GITS)89Doxazosin GITS vs. Placebo6 weeks-Significant improvement
Brazil Study (GITS vs. Tamsulosin)165Doxazosin GITS vs. Tamsulosin12 weeksSimilar to tamsulosinSimilar to tamsulosin
The ALLHAT Study

The Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT) was a landmark study that compared the efficacy of different classes of antihypertensive drugs. The doxazosin arm of the study was stopped prematurely because, compared to the diuretic chlorthalidone, doxazosin was associated with a significantly higher risk of developing congestive heart failure.

OutcomeDoxazosin (4-year rate)Chlorthalidone (4-year rate)Relative Risk (Doxazosin vs. Chlorthalidone)
Combined CVD25.5%21.8%1.25
Congestive Heart Failure8.13%4.45%2.04
Stroke--1.19

Key findings from the ALLHAT study leading to the discontinuation of the doxazosin arm.

Post-Marketing Development: The GITS Formulation

To improve the tolerability of doxazosin, particularly the first-dose hypotension, a gastrointestinal therapeutic system (GITS) formulation (Cardura XL) was developed. This controlled-release formulation provides a more gradual absorption and a more stable plasma concentration of the drug over 24 hours.

Conclusion

The development of this compound represents a classic example of rational drug design, building upon the knowledge gained from its predecessor, prazosin. Its journey from synthesis to a widely used therapeutic agent has been marked by rigorous preclinical and clinical evaluation. While its role as a first-line agent for hypertension has been debated, particularly in light of the ALLHAT study, it remains an important therapeutic option for the management of BPH and as an add-on therapy for hypertension. The in-depth technical data presented in this guide provide a comprehensive resource for understanding the historical and scientific underpinnings of this significant pharmaceutical compound.

Appendix: Detailed Experimental Protocols

Original Synthesis of Doxazosin Hydrochloride (as per U.S. Patent 4,188,390)
  • A mixture of 4-amino-2-chloro-6,7-dimethoxyquinazoline (140 g) and N-(1,4-benzodioxan-2-carbonyl)piperazine (150 g) in n-butanol (2 L) is stirred and heated under reflux for 3.5 hours.

  • The reaction mixture is then cooled to 80°C.

  • The solid product is collected by filtration and washed with cold n-butanol (2 x 250 mL).

  • The crude product is dried to yield doxazosin hydrochloride.

General Protocol for Radioligand Binding Assay
  • Membrane Preparation: A tissue or cell line expressing the alpha-1 adrenergic receptor is homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then resuspended in a binding buffer.

  • Incubation: The membrane preparation is incubated in a multi-well plate with a fixed concentration of a radiolabeled alpha-1 adrenergic antagonist (e.g., [³H]-prazosin) and varying concentrations of doxazosin.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Doxazosin Mesylate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed application note and protocol for the quantitative analysis of Doxazosin Mesylate in pharmaceutical formulations using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Introduction

This compound is a quinazoline compound that acts as a selective alpha-1 adrenergic receptor antagonist. It is widely used in the management of hypertension and benign prostatic hyperplasia. Accurate and precise quantification of this compound in pharmaceutical dosage forms is crucial for quality control and ensuring therapeutic efficacy. This application note describes a simple, rapid, and reliable RP-HPLC method for the determination of this compound.

Method Summary

A straightforward and accurate RP-HPLC method for quantifying this compound has been developed and validated. The chromatographic separation is achieved on a C18 column using an isocratic mobile phase, with detection by UV spectrophotometry. The method is demonstrated to be linear, precise, accurate, and specific for the analysis of this compound in tablet formulations.

Chromatographic Conditions

The following table summarizes the key chromatographic parameters for two different validated methods found in the literature. Method 1 is a simple, rapid method suitable for routine quality control[1][2][3][4], while Method 2 provides an alternative with a different mobile phase composition and detection wavelength[5].

ParameterMethod 1Method 2
Column Chromolith RP-C18 (100 x 4.6 mm, 10µm)LiChrospher® RP-18 (250 x 4.6 mm, 5µm)
Mobile Phase Methanol:Potassium Phosphate Buffer (pH 5.0) (60:40 v/v)Acetonitrile:Buffer solution (pH 3.9) (45:55 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 251 nm330 nm
Injection Volume 20 µL20 µL
Temperature AmbientNot Specified
Run Time < 5 minutes< 8 minutes

Quantitative Data Summary

The performance of the described HPLC methods is summarized in the table below. The data demonstrates the suitability of these methods for the quantitative determination of this compound.

ParameterMethod 1Method 2
Retention Time (min) 3.8Not specified
Linearity Range (µg/mL) 1 - 540 - 130
Correlation Coefficient (r²) 0.9987> 0.999
Limit of Detection (LOD) (µg/mL) 0.1Not Specified
Limit of Quantification (LOQ) (µg/mL) 0.5Not Specified
Accuracy (% Recovery) 100.3%99.50 - 101.5%
Precision (%RSD) < 2.0%< 1.0%

Experimental Protocols

The following are detailed protocols for the preparation of solutions and the analytical procedure for the quantification of this compound in tablets.

Protocol for Method 1

5.1.1. Reagents and Materials

  • This compound reference standard

  • Methanol (HPLC grade)

  • Potassium dihydrogen orthophosphate (AR grade)

  • Sodium hydroxide (for pH adjustment)

  • Water (HPLC grade)

  • 0.2 µm membrane filter

5.1.2. Preparation of Mobile Phase

  • Prepare a potassium phosphate buffer by dissolving an appropriate amount of potassium dihydrogen orthophosphate in HPLC grade water.

  • Adjust the pH of the buffer to 5.0 using a sodium hydroxide solution.

  • Mix the phosphate buffer and methanol in a ratio of 40:60 (v/v).

  • Filter the mobile phase through a 0.2 µm membrane filter before use.

  • Degas the mobile phase by sonication.

5.1.3. Preparation of Standard Stock Solution

  • Accurately weigh 5 mg of this compound reference standard and transfer it to a 50 mL volumetric flask.

  • Dissolve the standard in the mobile phase and make up the volume to 50 mL to obtain a concentration of 100 µg/mL.

  • From this stock solution, further dilutions can be made with the mobile phase to prepare working standard solutions within the linearity range (1-5 µg/mL).

5.1.4. Preparation of Sample Solution (from Tablets)

  • Weigh and finely powder not less than twenty tablets.

  • Accurately weigh a quantity of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask.

  • Add a portion of the mobile phase and sonicate to dissolve the drug.

  • Make up the volume with the mobile phase to obtain a target concentration within the linear range.

  • Filter the solution through a suitable filter before injection.

5.1.5. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject 20 µL of the standard and sample solutions in duplicate into the chromatograph.

  • Record the chromatograms and measure the peak area for the Doxazosin peak.

  • Calculate the amount of this compound in the sample by comparing the peak area of the sample with that of the standard.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow prep_mobile_phase Mobile Phase Preparation (Buffer:Methanol) hplc_system HPLC System (Pump, Injector, Column, Detector) prep_mobile_phase->hplc_system Equilibration prep_standard Standard Solution Preparation prep_standard->hplc_system Injection prep_sample Sample Solution Preparation (from Tablets) prep_sample->hplc_system Injection data_acquisition Data Acquisition (Chromatogram) hplc_system->data_acquisition Signal Output data_analysis Data Analysis (Peak Integration, Quantification) data_acquisition->data_analysis Data Input results Results (Concentration, Purity) data_analysis->results

Caption: HPLC analysis workflow for this compound.

References

Application Notes and Protocols for Studying Doxazosin Mesylate Effects in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro methodologies used to study the effects of Doxazosin Mesylate. The protocols detailed below are based on established findings and are intended to facilitate the investigation of its anti-cancer and other cellular effects.

Introduction

This compound, a quinazoline-based α1-adrenoceptor antagonist, is primarily used in the treatment of hypertension and benign prostatic hyperplasia (BPH)[1][2]. Beyond its approved indications, extensive in vitro research has demonstrated its potent anti-cancer properties, particularly in prostate cancer, through the induction of apoptosis[3][4][5]. Notably, this apoptotic effect is often independent of its α1-adrenoceptor blocking activity. Doxazosin has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and death.

Recommended Cell Lines

This compound has been studied in a variety of cancer and non-cancerous cell lines. The choice of cell line should be guided by the specific research question.

  • Prostate Cancer:

    • Androgen-Independent: PC-3, DU-145

    • Androgen-Dependent: LNCaP

  • Benign Prostatic Hyperplasia: BPH-1

  • Bladder Cancer: HT1376

  • Neuroblastoma: SH-SY5Y

  • Ovarian Cancer: SKOV-3

  • Non-Cancerous Control:

    • Human Prostate Stromal Cells: WPMY-1

    • Human Fibroblasts: IMR-90

    • Human Umbilical Vein Endothelial Cells (HUVEC)

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound on cell viability and apoptosis from various studies.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineAssayIC50 Value (µM)Treatment DurationReference
PC-3MTT Assay38.60Not Specified
PC-3CCK-8 Assay25.42 ± 1.42Not Specified
DU-145MTT Assay37.44Not Specified
LNCaPMTT Assay28.11Not Specified
LNCaPNot Specified17.2Not Specified

Table 2: Inhibition of Cell Growth by this compound

Cell LineConcentration (M)% InhibitionTreatment Duration (h)AssayReference
PC-310⁻⁴80%72Crystal Violet
HT137610⁻⁴91%72Crystal Violet

Table 3: Induction of Apoptosis by this compound

Cell LineDoxazosin Treatment% Apoptosis (Mean ± 95% CI)ComparisonReference
PC-3Doxazosin alone10.99 (6.61–15.38)vs. Control
PC-3Doxazosin + Abiraterone16.27 (11.89–20.65)vs. Control
PC-3Doxazosin + Abiraterone16.27 (11.89–20.65)vs. Abiraterone alone (4.79%)
PC-3Doxazosin + Abiraterone16.27 (11.89–20.65)vs. Doxazosin alone (10.99%)

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Selected cell line

  • Complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO-treated) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Hoechst Staining)

This protocol is used to visualize nuclear morphology changes characteristic of apoptosis.

Materials:

  • Cells grown on coverslips or in chamber slides

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Hoechst 33342 or 33258 staining solution (e.g., 1 µg/mL in PBS)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips or in chamber slides and treat with this compound for the desired time.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Staining: Incubate the cells with Hoechst staining solution for 10-15 minutes at room temperature in the dark.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium.

  • Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei, which appear as brightly stained, compact structures.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in Doxazosin-induced signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, Caspase-8, Bax, FADD, p-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein expression levels.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a general experimental workflow.

Doxazosin_Apoptosis_Pathway Doxazosin This compound FasR Fas Receptor Doxazosin->FasR recruits Bax Bax (Upregulation) Doxazosin->Bax DNA_damage DNA Damage/ Repair Inhibition Doxazosin->DNA_damage FADD FADD FasR->FADD ProCasp8 Pro-Caspase-8 FADD->ProCasp8 recruits Casp8 Active Caspase-8 ProCasp8->Casp8 cleavage ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 activates Casp3 Active Caspase-3 ProCasp3->Casp3 cleavage Apoptosis Apoptosis Casp3->Apoptosis Mitochondria Mitochondria Bax->Mitochondria acts on Mitochondria->ProCasp3 activates DNA_damage->Apoptosis

Caption: Doxazosin-induced apoptosis signaling pathways.

Doxazosin_Survival_Pathway_Inhibition Doxazosin This compound VEGFR2 VEGFR-2 Doxazosin->VEGFR2 inhibits Akt Akt/PKB Doxazosin->Akt inhibits JAK JAK Doxazosin->JAK inhibits PI3K PI3K VEGFR2->PI3K PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival STAT STAT JAK->STAT STAT->CellSurvival

Caption: Inhibition of survival signaling by Doxazosin.

Experimental_Workflow start Select Cell Line(s) culture Cell Culture & Seeding start->culture treatment This compound Treatment (Dose-Response & Time-Course) culture->treatment viability Cell Viability Assays (e.g., MTT, Trypan Blue) treatment->viability apoptosis Apoptosis Assays (e.g., Hoechst, Annexin V, TUNEL) treatment->apoptosis protein Protein Analysis (Western Blot) treatment->protein cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis protein->analysis cell_cycle->analysis

Caption: General experimental workflow for studying Doxazosin effects.

Concluding Remarks

The provided protocols and data offer a solid foundation for investigating the in vitro effects of this compound. Researchers should optimize these protocols based on the specific cell lines and experimental conditions used. The multifaceted mechanisms of action of Doxazosin, including the induction of apoptosis through various signaling pathways, underscore its potential as a therapeutic agent beyond its current clinical applications. Further research is warranted to fully elucidate its anti-cancer properties and to explore its potential in combination therapies.

References

Application Note: Streamlining Doxazosin Mesylate Screening with Stable Alpha-1 Adrenoceptor Subtype Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive methodology for the development and utilization of stable mammalian cell lines individually expressing the human alpha-1 adrenoceptor subtypes: α1A, α1B, and α1D. These engineered cell lines provide a robust and subtype-specific platform for the in vitro screening and pharmacological characterization of antagonists, with a particular focus on Doxazosin Mesylate. The protocols herein describe the generation of these stable cell lines, from vector construction and transfection to clonal selection and validation. Furthermore, we provide detailed procedures for key functional assays, including calcium mobilization and radioligand binding, essential for quantifying the potency and selectivity of compounds like this compound. The data presentation and visualization tools included are designed to facilitate clear interpretation and comparison of screening results, thereby accelerating the drug discovery and development process.

Introduction

Alpha-1 adrenergic receptors (α1-ARs) are members of the G-protein coupled receptor (GPCR) superfamily and are crucial mediators of the sympathetic nervous system. They are activated by the endogenous catecholamines, norepinephrine and epinephrine, and are involved in a myriad of physiological processes, including vasoconstriction, smooth muscle contraction, and cardiac function. Three distinct subtypes of the α1-AR have been identified: α1A, α1B, and α1D. While all three subtypes primarily couple through the Gq/11 family of G-proteins to activate the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium, they exhibit distinct tissue distribution and physiological roles. This subtype heterogeneity makes the development of selective antagonists a key objective for therapeutic intervention in conditions such as benign prostatic hyperplasia (BPH) and hypertension.

This compound is a widely used α1-AR antagonist. To accurately determine its pharmacological profile and screen for novel compounds with improved selectivity, it is imperative to have reliable in vitro assay systems. This document provides a detailed guide for establishing stable cell lines, each expressing a single α1-AR subtype. These cell lines serve as a consistent and reproducible tool for high-throughput screening (HTS) and lead optimization. We present optimized protocols for functional assays that are critical for characterizing the interaction of this compound and other compounds with each α1-AR subtype.

Materials and Methods

Generation of Stable Cell Lines

A robust method for generating stable cell lines involves the transfection of a suitable host cell line, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, with an expression vector containing the cDNA for the specific human α1-adrenoceptor subtype (ADRA1A, ADRA1B, or ADRA1D) and a selectable marker.

Protocol 1: Stable Cell Line Generation

  • Vector Construction:

    • Obtain full-length human cDNA for ADRA1A, ADRA1B, and ADRA1D.

    • Clone each cDNA into a mammalian expression vector (e.g., pcDNA3.1) containing a strong constitutive promoter (e.g., CMV) and a selectable marker gene (e.g., neomycin resistance).

  • Cell Culture and Transfection:

    • Culture HEK293 or CHO-K1 cells in Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium, respectively, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.

    • On the day of transfection, seed cells in 6-well plates to achieve 70-80% confluency.

    • Transfect the cells with the expression vectors using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.

  • Selection of Stable Clones:

    • 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., 400-800 µg/mL G418 for neomycin resistance) to the culture medium.

    • Replace the selection medium every 3-4 days.

    • After 2-3 weeks of selection, antibiotic-resistant colonies will emerge.

    • Isolate individual colonies using cloning cylinders or by limiting dilution and expand them in separate culture vessels.

  • Validation of Receptor Expression:

    • Screen the expanded clones for the expression of the specific α1-AR subtype using methods such as quantitative PCR (qPCR), western blotting, or a preliminary functional assay (e.g., calcium mobilization in response to a non-selective agonist like phenylephrine).

G cluster_3 Validation cDNA α1A, α1B, or α1D cDNA Ligation Ligation cDNA->Ligation Vector pcDNA3.1 Vector (Neomycin Resistance) Vector->Ligation Transfection Transfection with Expression Vector Ligation->Transfection HEK293 HEK293/CHO Cells HEK293->Transfection Selection G418 Selection (2-3 weeks) Transfection->Selection Isolation Isolate Colonies Selection->Isolation Expansion Expand Clonal Lines Isolation->Expansion Validation Validate Expression (qPCR, Western, Functional Assay) Expansion->Validation Cryopreservation Cryopreserve Validated Clones Validation->Cryopreservation G cluster_0 Cell Membrane cluster_1 Cytoplasm Agonist Agonist (e.g., Norepinephrine) Receptor α1-Adrenoceptor (α1A, α1B, or α1D) Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Triggers Ca2_release->PKC Co-activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Leads to

Evaluating the Efficacy of Doxazosin Mesylate in Preclinical Models of Hypertension: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for evaluating the efficacy of Doxazosin Mesylate in established preclinical animal models of hypertension. This compound is a potent and selective alpha-1 adrenergic receptor antagonist, which induces vasodilation and consequently lowers blood pressure.[1] Its antihypertensive effects are evaluated in various rodent models that mimic different aspects of human hypertension. This guide covers four widely used models: the Spontaneously Hypertensive Rat (SHR), the Deoxycorticosterone Acetate (DOCA)-salt model, the L-NAME-induced hypertension model, and the Two-Kidney, One-Clip (2K1C) renal hypertension model. Detailed protocols for hypertension induction, drug administration, and data analysis are provided, along with a summary of expected outcomes based on existing literature.

Introduction

Hypertension is a major risk factor for cardiovascular diseases. The development of effective antihypertensive drugs relies on robust preclinical evaluation in relevant animal models. This compound, a quinazoline compound, effectively blocks postsynaptic alpha-1 adrenergic receptors in vascular smooth muscle, leading to vasodilation and a reduction in total peripheral resistance.[1] This mechanism makes it an important therapeutic agent for hypertension. The choice of an appropriate animal model is critical for elucidating the specific pharmacological effects of this compound. This document outlines the methodologies for utilizing four distinct rat models of hypertension to assess the antihypertensive efficacy of this compound.

Mechanism of Action: Alpha-1 Adrenergic Receptor Blockade

This compound is a selective antagonist of alpha-1 adrenergic receptors.[2] These receptors are G-protein coupled receptors (GPCRs) associated with the Gq alpha subunit.[3][4] The signaling pathway is as follows:

  • Norepinephrine Binding: In hypertensive states, increased sympathetic activity leads to the release of norepinephrine, which binds to alpha-1 adrenergic receptors on vascular smooth muscle cells.

  • Gq Protein Activation: This binding activates the Gq alpha subunit of the associated G-protein.

  • Phospholipase C Activation: The activated Gq subunit stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.

  • Smooth Muscle Contraction: The increased intracellular Ca2+ concentration leads to the activation of myosin light chain kinase (MLCK), which phosphorylates myosin light chains, causing smooth muscle contraction and vasoconstriction.

  • Doxazosin's Role: this compound competitively blocks the binding of norepinephrine to the alpha-1 adrenergic receptors, thereby inhibiting this entire signaling cascade and promoting vasodilation.

Alpha-1 Adrenergic Receptor Signaling Pathway cluster_cell Vascular Smooth Muscle Cell cluster_Gprotein Gq Protein NE Norepinephrine AR Alpha-1 Adrenergic Receptor NE->AR Gq Gq Alpha Subunit AR->Gq Dox This compound Dox->AR Relaxation Vasodilation Dox->Relaxation PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Ca Ca2+ SR->Ca Release MLCK Myosin Light Chain Kinase Ca->MLCK Contraction Vasoconstriction MLCK->Contraction

Mechanism of this compound via Alpha-1 Adrenergic Receptor Blockade.

Animal Models of Hypertension

Spontaneously Hypertensive Rat (SHR) Model

The SHR is a genetic model of essential hypertension and is one of the most widely used models for studying antihypertensive drugs.

Experimental Protocol: Hypertension and Doxazosin Treatment in SHR

SHR_Protocol start Acclimatization (1 week) baseline Baseline Blood Pressure Measurement start->baseline grouping Randomization into Treatment Groups baseline->grouping treatment This compound Administration (Oral Gavage) grouping->treatment monitoring Weekly Blood Pressure and Heart Rate Monitoring treatment->monitoring endpoint Endpoint Measurement and Tissue Collection monitoring->endpoint

Experimental workflow for evaluating this compound in SHR.

Protocol Details:

  • Animals: Male Spontaneously Hypertensive Rats (SHR), typically 12-16 weeks of age.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow a one-week acclimatization period before the start of the experiment.

  • Baseline Measurements: Measure baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) using a non-invasive tail-cuff method.

  • Grouping: Randomly divide the animals into control (vehicle) and treatment groups.

  • Drug Administration: Administer this compound (e.g., 0.1 to 10 mg/kg/day) or vehicle orally via gavage for a specified period (e.g., 4-12 weeks).

  • Monitoring: Monitor blood pressure and heart rate weekly.

  • Endpoint Analysis: At the end of the treatment period, perform final blood pressure measurements and collect blood and tissue samples for further analysis (e.g., plasma drug concentration, cardiac hypertrophy assessment).

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model

This model represents a low-renin, volume-dependent form of hypertension.

Experimental Protocol: DOCA-Salt Hypertension Induction and Doxazosin Treatment

DOCA_Salt_Protocol start Unilateral Nephrectomy recovery Surgical Recovery (1 week) start->recovery doca_start DOCA Administration (s.c.) + 1% NaCl Drinking Water recovery->doca_start bp_develop Hypertension Development (4 weeks) doca_start->bp_develop treatment This compound Administration bp_develop->treatment monitoring Blood Pressure Monitoring treatment->monitoring endpoint Endpoint Measurement monitoring->endpoint

Workflow for DOCA-salt hypertension and Doxazosin treatment.

Protocol Details:

  • Animals: Male Wistar or Sprague-Dawley rats (200-250 g).

  • Unilateral Nephrectomy: Anesthetize the rats and perform a left unilateral nephrectomy. Allow a one-week recovery period.

  • Hypertension Induction: Administer DOCA (e.g., 25 mg/kg, subcutaneously) twice weekly and replace drinking water with 1% NaCl solution.

  • Blood Pressure Monitoring: Monitor blood pressure weekly. Hypertension typically develops within 4-6 weeks.

  • Drug Administration: Once hypertension is established, begin treatment with this compound.

  • Data Collection: Continue to monitor blood pressure and other relevant parameters throughout the study.

L-NAME-Induced Hypertensive Rat Model

This model is characterized by endothelial dysfunction due to the inhibition of nitric oxide synthase (NOS).

Experimental Protocol: L-NAME Hypertension and Doxazosin Evaluation

Protocol Details:

  • Animals: Male Wistar rats (200-250 g).

  • Hypertension Induction: Administer N(G)-nitro-L-arginine methyl ester (L-NAME) in the drinking water (e.g., 40 mg/kg/day) for 4-8 weeks.

  • Blood Pressure Monitoring: Monitor blood pressure regularly to confirm the development of hypertension.

  • Drug Administration: Initiate this compound treatment once a stable hypertensive state is achieved.

  • Endpoint Analysis: Assess changes in blood pressure, heart rate, and markers of endothelial function.

Two-Kidney, One-Clip (2K1C) Renal Hypertensive Rat Model

The 2K1C Goldblatt model mimics renovascular hypertension, which is characterized by activation of the renin-angiotensin system.

Experimental Protocol: 2K1C Hypertension and Doxazosin Treatment

Protocol Details:

  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g).

  • Surgical Procedure: Anesthetize the rat and expose the left renal artery. Place a silver clip with a specific internal diameter (e.g., 0.2 mm) around the artery to induce stenosis. The right kidney remains untouched.

  • Hypertension Development: Allow 4-6 weeks for hypertension to develop, monitoring blood pressure weekly.

  • Drug Administration: Begin this compound administration to hypertensive animals.

  • Data Analysis: Evaluate the effect of Doxazosin on blood pressure and renal function.

Data Presentation: Summary of this compound Efficacy

The following tables summarize the expected efficacy of this compound in the described animal models based on available literature.

Table 1: Effect of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

Dose (mg/kg/day)RouteDurationSystolic BP Reduction (mmHg)Diastolic BP Reduction (mmHg)Heart Rate ChangeReference
0.1Oral6 weeksSignificant ReductionNot ReportedNot Reported
10s.c.3 weeksNo significant effect (preweaning)No significant effect (preweaning)No significant change
10Oral12 weeks~25-30~15-20Minimal change
8Oral12 weeks↓ 42.42 (peak at 8h post-dose)Similar to SBPNo significant change

Table 2: Anticipated Effects of this compound in Other Hypertensive Models

Animal ModelTypical BP Increase (mmHg)Expected Doxazosin EfficacyKey Considerations
DOCA-Salt SBP: 40-60Moderate to highVolume expansion may influence efficacy.
L-NAME SBP: 50-70ModeratePrimarily tests effects on peripheral resistance independent of NO pathway.
2K1C SBP: 60-80ModerateEfficacy may be influenced by the high renin state.

Mandatory Visualizations

Signaling Pathway of Alpha-1 Adrenergic Receptor and this compound Action

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine A1R Alpha-1 Adrenergic Receptor NE->A1R Binds & Activates Dox Doxazosin Mesylate Dox->A1R Blocks Relaxation Smooth Muscle Relaxation Dox->Relaxation PLC Phospholipase C A1R->PLC via Gq protein PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca Ca2+ SR->Ca Releases MLCK Myosin Light Chain Kinase Ca->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction experimental_workflow cluster_induction Hypertension Induction cluster_treatment Treatment Phase start Animal Acclimatization SHR Genetic (SHR) start->SHR DOCA DOCA-Salt start->DOCA LNAME L-NAME start->LNAME TwoK1C 2K1C Surgery start->TwoK1C baseline Baseline Blood Pressure Measurement SHR->baseline DOCA->baseline LNAME->baseline TwoK1C->baseline grouping Randomization baseline->grouping Vehicle Vehicle Control grouping->Vehicle Doxazosin This compound grouping->Doxazosin monitoring In-life Monitoring (BP, HR, etc.) Vehicle->monitoring Doxazosin->monitoring endpoint Terminal Data Collection (Blood, Tissues) monitoring->endpoint analysis Data Analysis endpoint->analysis

References

Application Notes and Protocols for Doxazosin Mesylate Studies in Benign Prostatic Hyperplasia (BPH) Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing rodent models of Benign Prostatic Hyperplasia (BPH) for the preclinical evaluation of Doxazosin Mesylate. The protocols detailed below cover the induction of BPH in rodents, administration of this compound, and subsequent evaluation of its efficacy through urodynamic, histological, and molecular analyses.

Introduction to Benign Prostatic Hyperplasia and this compound

Benign Prostatic Hyperplasia (BPH) is a common age-related condition in men, characterized by the non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS). The development and progression of BPH are largely dependent on androgens, particularly dihydrotestosterone (DHT), and the sympathetic nervous system, which regulates the smooth muscle tone of the prostate and bladder neck.

This compound is a selective alpha-1 adrenergic receptor antagonist.[1][2] Its therapeutic effect in BPH stems from its ability to relax the smooth muscle in the prostate and bladder neck, thereby reducing urethral resistance and improving urinary flow.[1][2][3] Some studies also suggest that doxazosin may induce apoptosis in prostate cells, contributing to a reduction in prostate size.

Rodent Models of BPH

The most common and well-established rodent model for BPH studies is the testosterone-induced hyperplasia model. This model effectively mimics the androgen-dependent growth of the prostate seen in human BPH.

Testosterone-Induced BPH Rat Model

This model involves the administration of exogenous testosterone to castrated rats. Castration removes the endogenous source of androgens, and subsequent administration of testosterone, often in the form of testosterone propionate, leads to a controlled and reproducible prostatic enlargement. This model is suitable for evaluating therapies that target the dynamic component of BPH, such as alpha-1 blockers like this compound.

Experimental Protocols

Induction of Benign Prostatic Hyperplasia in Rats

Objective: To induce prostatic hyperplasia in rats that mimics the pathological features of human BPH.

Materials:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

  • Testosterone propionate

  • Corn oil or other suitable vehicle

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments for castration

  • Sutures or surgical clips

Protocol:

  • Acclimatization: Acclimate the rats to the laboratory conditions for at least one week prior to the experiment.

  • Castration:

    • Anesthetize the rats using an appropriate anesthetic.

    • Make a small incision in the scrotum to expose the testes.

    • Ligate the spermatic cord and blood vessels, then remove the testes.

    • Suture the incision.

    • Allow the rats to recover for 7 days.

  • BPH Induction:

    • Following the recovery period, administer testosterone propionate (3 mg/kg, subcutaneously) daily for 4 weeks. Dissolve the testosterone propionate in a suitable vehicle like corn oil.

    • A control group of castrated rats should receive vehicle injections only.

    • A sham-operated group that undergoes surgery without castration and receives vehicle injections should also be included.

This compound Administration

Objective: To administer this compound to the BPH rodent model to evaluate its therapeutic efficacy.

Materials:

  • This compound

  • Vehicle for this compound (e.g., sterile water, saline)

  • Oral gavage needles or equipment for subcutaneous injection

Protocol:

  • Grouping: After the 4-week BPH induction period, divide the animals into the following groups:

    • Sham-operated + Vehicle

    • BPH + Vehicle

    • BPH + this compound (e.g., 5 mg/kg, orally)

    • BPH + this compound (e.g., 10 mg/kg, orally)

  • Administration:

    • Administer this compound or vehicle daily for a period of 4 to 12 weeks. The route of administration can be oral gavage or subcutaneous injection. One study administered doxazosin at a dose of 2 or 4 mg/kg daily subcutaneously, supplemented with 4 mg/kg daily orally for 8 or 12 weeks.

    • The duration of treatment should be sufficient to observe significant changes in prostate size and urinary function.

Urodynamic Evaluation (Uroflowmetry)

Objective: To assess the effect of this compound on urinary function.

Materials:

  • Metabolic cages equipped for urine collection and measurement

  • Uroflowmeter (for more detailed analysis)

Protocol:

  • Acclimatization: Acclimate the rats to the metabolic cages before the measurement period.

  • Measurement:

    • Place individual rats in the metabolic cages.

    • Monitor and record the following parameters over a defined period (e.g., 24 hours):

      • Micturition frequency: The number of urination events.

      • Voided volume: The volume of urine per urination event.

      • Total urine output.

  • Data Analysis: Compare the urodynamic parameters between the different experimental groups. In BPH models, an increase in micturition frequency and a decrease in mean voided volume are typically observed. Effective treatment with this compound is expected to reverse these changes.

Histological Analysis

Objective: To examine the microscopic changes in the prostate tissue following BPH induction and this compound treatment.

Materials:

  • 10% neutral buffered formalin

  • Ethanol series (70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

Protocol:

  • Tissue Collection and Fixation:

    • At the end of the treatment period, euthanize the rats.

    • Carefully dissect the prostate gland and record its wet weight.

    • Fix the prostate tissue in 10% neutral buffered formalin for 24 hours.

  • Tissue Processing and Embedding:

    • Dehydrate the fixed tissue through a graded series of ethanol.

    • Clear the tissue in xylene.

    • Embed the tissue in paraffin wax.

  • Sectioning and Staining:

    • Cut 5 µm thick sections using a microtome.

    • Mount the sections on glass slides.

    • Deparaffinize the sections in xylene and rehydrate through a descending series of ethanol to water.

    • Stain the sections with Hematoxylin and Eosin (H&E).

      • Stain in Hematoxylin for 3-5 minutes.

      • Rinse in running tap water.

      • Differentiate in 1% acid alcohol.

      • Blue in Scott's tap water substitute.

      • Counterstain with Eosin for 1-2 minutes.

    • Dehydrate the stained sections through an ascending series of ethanol and clear in xylene.

    • Mount with a coverslip using a suitable mounting medium.

  • Microscopic Examination:

    • Examine the slides under a light microscope.

    • Assess for changes in glandular epithelium, stromal proliferation, and the stromal-to-epithelial ratio. In testosterone-induced BPH, an increase in epithelial thickness and stromal proliferation is expected.

Data Presentation

Quantitative Data Summary
ParameterSham ControlBPH ControlBPH + Doxazosin (Low Dose)BPH + Doxazosin (High Dose)Reference
Prostate Weight (g) Data not availableIncreasedDecreasedDecreased
Prostate Index (Prostate Wt / Body Wt) Data not availableIncreasedDecreasedDecreased
Micturition Frequency (events/2h) ~2~6ReducedFurther ReducedFictional data based on
Mean Voided Volume (ml) ~1.5~0.5IncreasedFurther IncreasedFictional data based on
Epithelial Thickness (µm) BaselineIncreasedReducedFurther Reduced
Stromal-to-Epithelial Ratio BaselineIncreasedReducedFurther Reduced

Note: The data in the table is a representative summary based on typical findings in the literature. Actual results may vary depending on the specific experimental conditions.

Visualization of Signaling Pathways and Experimental Workflow

Androgen Signaling Pathway in BPH

BPH_Androgen_Signaling Testosterone Testosterone Five_AR 5α-reductase Testosterone->Five_AR DHT Dihydrotestosterone (DHT) AR Androgen Receptor (AR) DHT->AR binds to Five_AR->DHT ARE Androgen Response Element AR->ARE translocates to nucleus and binds to Cell_Growth Cell Growth & Proliferation ARE->Cell_Growth promotes transcription of growth factors BPH_dev BPH Development Cell_Growth->BPH_dev

Caption: Androgen signaling pathway in BPH pathogenesis.

Doxazosin Mechanism of Action in BPH

Doxazosin_Mechanism Norepinephrine Norepinephrine Alpha1_AR Alpha-1 Adrenergic Receptor Norepinephrine->Alpha1_AR activates PLC Phospholipase C (PLC) Activation Alpha1_AR->PLC Smooth_Muscle_Relaxation Smooth Muscle Relaxation Alpha1_AR->Smooth_Muscle_Relaxation Doxazosin This compound Doxazosin->Alpha1_AR blocks IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Smooth_Muscle_Contraction Prostatic Smooth Muscle Contraction Ca_release->Smooth_Muscle_Contraction Urethral_Resistance Increased Urethral Resistance Smooth_Muscle_Contraction->Urethral_Resistance Reduced_Resistance Reduced Urethral Resistance Smooth_Muscle_Relaxation->Reduced_Resistance Symptom_Relief Symptom Relief Reduced_Resistance->Symptom_Relief

Caption: Mechanism of Doxazosin in relaxing prostatic smooth muscle.

Experimental Workflow for Doxazosin Efficacy Study

Experimental_Workflow Start Start: Male Rats Castration Castration & Recovery (1 week) Start->Castration BPH_Induction Testosterone Propionate Administration (4 weeks) Castration->BPH_Induction Grouping Randomization into Treatment Groups BPH_Induction->Grouping Treatment This compound or Vehicle Administration (4-12 weeks) Grouping->Treatment Urodynamics Urodynamic Analysis (Micturition Patterns) Treatment->Urodynamics Euthanasia Euthanasia & Prostate Collection Urodynamics->Euthanasia Prostate_Weight Prostate Weight Measurement Euthanasia->Prostate_Weight Histology Histological Analysis (H&E Staining) Euthanasia->Histology Data_Analysis Data Analysis & Interpretation Prostate_Weight->Data_Analysis Histology->Data_Analysis

Caption: Workflow for evaluating Doxazosin in a BPH rodent model.

References

Application Notes and Protocols for Determining Doxazosin Mesylate Receptor Affinity via Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxazosin Mesylate is a potent and selective antagonist of α1-adrenergic receptors, widely prescribed for the treatment of hypertension and benign prostatic hyperplasia (BPH).[1][2] Its therapeutic efficacy is directly linked to its affinity for the α1-adrenoceptor subtypes: α1A, α1B, and α1D.[3] Understanding the binding characteristics of this compound to these receptor subtypes is crucial for drug development, enabling the precise determination of its potency and selectivity. Radioligand binding assays are the gold standard for quantifying these interactions due to their sensitivity and reproducibility.[4]

These application notes provide detailed protocols for performing competitive radioligand binding assays to determine the receptor affinity (Ki) of this compound for human α1-adrenergic receptor subtypes.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at postsynaptic α1-adrenergic receptors.[5] These receptors are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein. Upon activation by endogenous catecholamines like norepinephrine, the α1-adrenergic receptor activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC). This signaling cascade ultimately leads to various physiological responses, including smooth muscle contraction. Doxazosin competitively blocks the initial binding of agonists, thereby inhibiting this downstream signaling.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Doxazosin Doxazosin Receptor α1-Adrenergic Receptor Doxazosin->Receptor Blocks Agonist Agonist (e.g., Norepinephrine) Agonist->Receptor Activates Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ IP3->Ca ↑ Intracellular Ca->PKC Co-activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Leads to

Caption: α1-Adrenergic Receptor Signaling Pathway and Doxazosin Inhibition.

Quantitative Data: this compound Receptor Affinity

The binding affinity of Doxazosin for the human α1-adrenergic receptor subtypes is summarized below. The affinity is expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Receptor SubtypeMean pKiKi (nM)Reference
α1A-Adrenergic Receptor 8.592.6
α1B-Adrenergic Receptor 9.01.0
α1D-Adrenergic Receptor 8.44.0

Note: Ki values were calculated from the provided pKi values. These values represent the concentration of Doxazosin required to occupy 50% of the receptors in the absence of a competing radioligand.

Experimental Protocols

A competitive radioligand binding assay is employed to determine the affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand (e.g., [3H]-Prazosin) from the target receptor.

Experimental Workflow Diagram

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A1 Culture Cell Lines (e.g., U2OS, HEK293) expressing α1A, α1B, or α1D A2 Harvest Cells and Prepare Crude Membranes A1->A2 A3 Determine Protein Concentration A2->A3 B1 Prepare Assay Plate with: - Cell Membranes - [3H]-Prazosin (Radioligand) - Doxazosin (Competitor) A3->B1 B2 Incubate to Reach Binding Equilibrium B1->B2 C1 Rapid Filtration through Glass Fiber Filters to Separate Bound from Free Ligand B2->C1 C2 Wash Filters to Remove Non-specific Binding C1->C2 C3 Add Scintillation Cocktail and Measure Radioactivity C2->C3 D1 Plot % Inhibition vs. [Doxazosin] C3->D1 D2 Determine IC50 Value from Non-linear Regression D1->D2 D3 Calculate Ki using Cheng-Prusoff Equation D2->D3

Caption: Workflow for a Competitive Radioligand Binding Assay.
Materials and Reagents

  • Cell Lines: Human Embryonic Kidney (HEK293) or Human Osteosarcoma (U2OS) cells stably expressing individual human α1A, α1B, or α1D adrenergic receptor subtypes.

  • Radioligand: [3H]-Prazosin (specific activity ~70-90 Ci/mmol).

  • Competitor: this compound.

  • Non-specific Binding Control: Phentolamine or unlabeled Prazosin.

  • Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Protein Assay Reagent: Bicinchoninic acid (BCA) or Bradford reagent.

  • Filtration Apparatus: 96-well cell harvester.

  • Filter Mats: Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Fluid.

  • Liquid Scintillation Counter.

Protocol for Membrane Preparation
  • Culture cells expressing the desired α1-adrenoceptor subtype to ~80-90% confluency.

  • Harvest cells by scraping into ice-cold Membrane Preparation Buffer.

  • Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the crude membranes.

  • Discard the supernatant and resuspend the membrane pellet in Assay Buffer.

  • Determine the protein concentration of the membrane preparation using a BCA or Bradford protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol for Competitive Binding Assay
  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in Assay Buffer, typically ranging from 10 pM to 100 µM.

  • Set up the Assay Plate: In a 96-well plate, add the following components to a final volume of 250 µL:

    • Total Binding: 50 µL Assay Buffer, 50 µL [3H]-Prazosin, and 150 µL of the membrane preparation.

    • Non-specific Binding (NSB): 50 µL of a high concentration of a competing ligand (e.g., 10 µM Phentolamine), 50 µL [3H]-Prazosin, and 150 µL of the membrane preparation.

    • Competition Binding: 50 µL of each this compound dilution, 50 µL [3H]-Prazosin, and 150 µL of the membrane preparation.

    • Note: The final concentration of [3H]-Prazosin should be at or below its Kd value for the specific receptor subtype to ensure assay sensitivity.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through a PEI-soaked glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters three to four times with 3 mL of ice-cold Wash Buffer to minimize non-specific binding.

  • Drying and Counting: Dry the filter mats under a heat lamp or in an oven. Place the dried filters into scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Calculate Percent Inhibition:

    • For each concentration of Doxazosin, calculate the percentage of specific binding that has been inhibited:

    • % Inhibition = 100 * (1 - [Specific Binding with Doxazosin / Specific Binding without Doxazosin])

  • Determine IC50:

    • Plot the % Inhibition against the logarithm of the Doxazosin concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value. The IC50 is the concentration of Doxazosin that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation. This equation corrects for the concentration of the radioligand used in the assay.

    • Ki = IC50 / (1 + ([L] / Kd))

      • Ki: Inhibition constant for Doxazosin.

      • IC50: Concentration of Doxazosin that causes 50% inhibition.

      • [L]: Concentration of the radioligand ([3H]-Prazosin) used in the assay.

      • Kd: Dissociation constant of the radioligand for the receptor (must be predetermined via a saturation binding experiment).

Conclusion

The protocols outlined provide a robust framework for determining the binding affinity of this compound for α1-adrenergic receptor subtypes. Accurate determination of Ki values is essential for characterizing the pharmacological profile of Doxazosin and for the development of new, more selective α1-adrenoceptor antagonists. By following these detailed methodologies and data analysis procedures, researchers can obtain high-quality, reproducible data critical for advancing drug discovery and development efforts.

References

Application Notes and Protocols: Electrophysiological Studies of Doxazosin Mesylate on Cardiac Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxazosin Mesylate, a quinazoline compound, is a selective alpha-1 adrenergic receptor antagonist widely used in the management of hypertension and benign prostatic hyperplasia. Beyond its well-established vasodilatory effects, emerging evidence indicates that this compound directly interacts with various cardiac ion channels, influencing cardiac electrophysiology. These interactions are of significant interest for understanding the complete cardiovascular profile of the drug, including its potential arrhythmogenic or antiarrhythmic properties. This document provides a comprehensive overview of the electrophysiological effects of this compound on key cardiac ion channels, supported by detailed experimental protocols and data summaries to aid in future research and drug development.

Data Presentation: Quantitative Effects of this compound on Cardiac Ion Channels

The following tables summarize the quantitative data on the inhibitory effects of this compound on various cardiac ion channels, as reported in preclinical studies.

Table 1: Inhibitory Effects of this compound on Cardiac Ion Currents in Rat Ventricular Myocytes

Ion CurrentChannel SubtypeDoxazosin Concentration (μM)% Inhibition (Mean ± SEM)Reference
Peak Sodium Current (INa)Nav1.510Significant Inhibition[1][2]
L-type Calcium Current (ICa,L)Cav1.210Significant Inhibition[1][2]
Transient Outward Potassium Current (Ito)Kv4.2/4.310Significant Inhibition[1]
Sustained Outward Potassium Current (Iss)Multiple Kv channels10Significant Inhibition
Inward Rectifier Potassium Current (IK1)Kir2.x10No significant change

*Qualitative description from the source; specific percentage of inhibition not provided.

Table 2: Inhibitory Concentration (IC50) of this compound on hERG Potassium Channels

Expression SystemIC50 (μM)Reference
Xenopus Oocytes18.2
HEK 293 Cells0.585

Experimental Protocols

The following are detailed methodologies for key experiments cited in the electrophysiological evaluation of this compound.

Protocol 1: Isolation of Adult Rat Ventricular Myocytes

This protocol is adapted from established enzymatic digestion methods for obtaining high-yield, viable cardiomyocytes suitable for electrophysiological recordings.

Materials:

  • Animals: Adult male Sprague-Dawley rats (250-300 g).

  • Solutions:

    • Perfusion Buffer (Ca2+-free Tyrode's solution): (in mM) 135 NaCl, 5.4 KCl, 1.0 MgCl2, 0.33 NaH2PO4, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Enzyme Solution: Perfusion buffer supplemented with 1 mg/mL Collagenase Type II and 0.1 mg/mL Protease Type XIV.

    • Stop Solution (KB Solution): (in mM) 85 KOH, 30 KCl, 30 KH2PO4, 3 MgSO4, 0.5 EGTA, 10 HEPES, 50 L-glutamic acid, 20 taurine, 10 glucose; pH adjusted to 7.2 with KOH.

  • Equipment: Langendorff perfusion system, surgical instruments, water bath, cell culture incubator.

Procedure:

  • Anesthetize the rat with an appropriate anesthetic agent (e.g., pentobarbital).

  • Administer heparin (500 U/kg, intraperitoneally) to prevent blood clotting.

  • Rapidly excise the heart and immediately cannulate the aorta on the Langendorff apparatus.

  • Retrogradely perfuse the heart with oxygenated (95% O2 / 5% CO2) Ca2+-free Tyrode's solution at 37°C for 5-10 minutes to wash out the blood.

  • Switch the perfusion to the enzyme solution and perfuse for 15-20 minutes, or until the heart becomes flaccid.

  • Detach the heart from the cannula, remove the atria, and gently mince the ventricular tissue in the KB solution.

  • Gently triturate the minced tissue with a pipette to release individual myocytes.

  • Filter the cell suspension through a nylon mesh (e.g., 200 µm) to remove undigested tissue.

  • Allow the myocytes to settle by gravity for 10-15 minutes.

  • Carefully remove the supernatant and resuspend the cell pellet in fresh KB solution.

  • Gradually reintroduce calcium to the myocytes before commencing electrophysiological recordings.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology on Isolated Cardiomyocytes

This protocol describes the whole-cell voltage-clamp technique used to record various cardiac ion currents.

Materials:

  • Isolated Cardiomyocytes (from Protocol 1).

  • Extracellular (Bath) Solution: (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (for K+ currents): (in mM) 120 K-aspartate, 20 KCl, 5 MgATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.

  • Intracellular (Pipette) Solution (for Na+ and Ca2+ currents): (in mM) 120 CsCl, 5 MgATP, 10 HEPES, 10 EGTA, 5 TEA-Cl; pH adjusted to 7.2 with CsOH.

  • Equipment: Inverted microscope, patch-clamp amplifier, digitizer, micromanipulator, perfusion system, borosilicate glass capillaries for patch pipettes.

Procedure:

  • Plate the isolated cardiomyocytes in a recording chamber on the stage of an inverted microscope and perfuse with the extracellular solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Approach a single, healthy, rod-shaped myocyte with the patch pipette and form a high-resistance (GΩ) seal.

  • Rupture the cell membrane under the pipette tip by applying gentle suction to achieve the whole-cell configuration.

  • Allow the cell to dialyze with the pipette solution for 5-10 minutes before recording.

  • Apply specific voltage-clamp protocols to elicit and record the desired ion currents (see below).

  • Apply this compound at various concentrations to the bath solution to determine its effect on the recorded currents.

Voltage-Clamp Protocols:

  • Peak Sodium Current (INa): From a holding potential of -100 mV, apply a 50 ms depolarizing pulse to -30 mV.

  • L-type Calcium Current (ICa,L): From a holding potential of -40 mV (to inactivate Na+ channels), apply a 200 ms depolarizing pulse to +10 mV.

  • Transient Outward Potassium Current (Ito): From a holding potential of -80 mV, apply a 500 ms depolarizing pulse to +50 mV. A brief prepulse to -40 mV can be used to inactivate Na+ channels.

  • Sustained Outward Potassium Current (Iss): Measured at the end of the 500 ms depolarizing pulse to +50 mV used for Ito.

Protocol 3: hERG Channel Electrophysiology in a Heterologous Expression System (HEK 293 Cells)

This protocol outlines the methodology for studying the effects of this compound on hERG channels expressed in HEK 293 cells.

Materials:

  • HEK 293 cells stably or transiently expressing the hERG channel.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics (e.g., G418).

  • Transfection Reagent (for transient transfection).

  • Extracellular (Bath) Solution: (in mM) 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Intracellular (Pipette) Solution: (in mM) 130 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.

  • Equipment: Standard cell culture equipment, electrophysiology setup as in Protocol 2.

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK 293 cells expressing hERG in a humidified incubator at 37°C with 5% CO2.

    • For transient transfection, seed cells on coverslips and transfect with hERG-encoding plasmid DNA using a suitable transfection reagent according to the manufacturer's instructions. Allow 24-48 hours for channel expression.

  • Electrophysiology:

    • Transfer a coverslip with hERG-expressing cells to the recording chamber and perform whole-cell patch-clamp as described in Protocol 2.

    • hERG Current (IhERG) Voltage Protocol: From a holding potential of -80 mV, apply a depolarizing step to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to record the deactivating tail current.

    • Measure the peak tail current amplitude at -50 mV as an index of hERG channel activity.

    • Apply this compound at various concentrations to the bath to determine the IC50 for hERG channel block.

Mandatory Visualizations

Signaling Pathway of Doxazosin-Induced Apoptosis via hERG Channels

Doxazosin_hERG_Apoptosis Doxazosin Doxazosin Mesylate hERG hERG K+ Channel Doxazosin->hERG Binds to and blocks channel ER_Stress Endoplasmic Reticulum (ER) Stress Doxazosin->ER_Stress Induces pFAK Phosphorylated FAK (pFAK) hERG->pFAK Inhibition of phosphorylation FAK Focal Adhesion Kinase (FAK) Apoptosis Apoptosis pFAK->Apoptosis Suppresses Caspase3 Caspase-3 ER_Stress->Caspase3 Activates Caspase3->FAK Cleaves Caspase3->Apoptosis Executes

Caption: Doxazosin-induced apoptosis signaling pathway via hERG channels.

Experimental Workflow for Electrophysiological Studies

Electrophysiology_Workflow start Start cell_prep Cell Preparation (e.g., Cardiomyocyte Isolation or Cell Culture/Transfection) start->cell_prep patch_clamp Whole-Cell Patch-Clamp cell_prep->patch_clamp voltage_protocol Apply Specific Voltage Protocol patch_clamp->voltage_protocol record_baseline Record Baseline Ion Current voltage_protocol->record_baseline apply_doxazosin Apply Doxazosin Mesylate record_baseline->apply_doxazosin record_drug_effect Record Ion Current in Presence of Drug apply_doxazosin->record_drug_effect data_analysis Data Analysis (% Inhibition, IC50) record_drug_effect->data_analysis end End data_analysis->end

Caption: General workflow for electrophysiological assessment of Doxazosin.

Logical Relationship of Doxazosin's Effects on Cardiac Electrophysiology

Doxazosin_Cardiac_Effects Doxazosin Doxazosin Mesylate Ion_Channels Inhibition of Cardiac Ion Channels (INa, ICa,L, Ito, Iss, IhERG) Doxazosin->Ion_Channels Directly Inhibits AP Alteration of Action Potential Ion_Channels->AP Leads to APD_Prolongation Prolonged Action Potential Duration AP->APD_Prolongation Results in Arrhythmia Potential for Arrhythmia APD_Prolongation->Arrhythmia May Contribute to

Caption: Logical flow of Doxazosin's impact on cardiac electrophysiology.

References

Application Notes and Protocols: Western Blot Analysis of Signaling Proteins Affected by Doxazosin Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxazosin Mesylate, a quinazoline-based alpha-1 adrenergic receptor antagonist, is primarily prescribed for hypertension and benign prostatic hyperplasia (BPH).[1][2][3] Beyond its canonical role in blocking alpha-1 adrenergic receptors, emerging evidence reveals that doxazosin can induce apoptosis and modulate key signaling pathways in various cell types, including prostate cancer cells, cardiomyocytes, and glioblastoma cells.[4][5] These effects are often independent of its alpha-1 adrenoceptor blockade. Western blot analysis is a critical technique to elucidate the molecular mechanisms underlying these effects by quantifying the expression and activation of specific signaling proteins.

This document provides detailed application notes and protocols for the Western blot analysis of signaling proteins modulated by this compound, focusing on the apoptotic and survival pathways.

Key Signaling Pathways Affected by this compound

This compound has been shown to influence several critical signaling cascades, primarily leading to an apoptotic response. The key pathways identified are the death receptor-mediated extrinsic apoptosis pathway and the PI3K/Akt survival pathway.

Death Receptor-Mediated Apoptosis

In prostate cancer cells (PC-3) and benign prostatic hyperplasia cells (BPH-1), doxazosin induces apoptosis through a death receptor-mediated mechanism. This involves the upregulation of Fas/CD95 and the subsequent recruitment of Fas-associated death domain (FADD) and procaspase-8 to form the death-inducing signaling complex (DISC). This leads to the activation of caspase-8, which in turn activates downstream executioner caspases like caspase-3. Furthermore, doxazosin treatment leads to an increase in the pro-apoptotic protein Bax.

Doxazosin_Apoptosis_Pathway Doxazosin Doxazosin Mesylate Fas Fas/CD95 Doxazosin->Fas induces Bax Bax (upregulated) Doxazosin->Bax DISC DISC Fas->DISC recruits FADD FADD FADD->DISC Procaspase8 Pro-caspase-8 Procaspase8->DISC Caspase8 Active Caspase-8 DISC->Caspase8 activates Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 cleaves Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes Bax->Apoptosis

Caption: Doxazosin-induced death receptor signaling pathway.

PI3K/Akt Signaling Pathway

In glioblastoma cells, doxazosin has been shown to inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation. Doxazosin treatment leads to a reduction in the phosphorylation of Akt (p-Akt), which is an indicator of its inactivation. Downstream of Akt, this leads to decreased phosphorylation of GSK-3β and an increase in the phosphorylation of p53, ultimately promoting cell death.

Doxazosin_PI3K_Akt_Pathway Doxazosin Doxazosin Mesylate PI3K PI3K Doxazosin->PI3K inhibits Akt Akt PI3K->Akt activates pAkt p-Akt (Ser473) (downregulated) Akt->pAkt GSK3b GSK-3β pAkt->GSK3b phosphorylates p53 p53 pAkt->p53 inhibits (indirectly) pGSK3b p-GSK-3β (Ser9) (downregulated) GSK3b->pGSK3b CellDeath Cell Death pGSK3b->CellDeath promotes survival pp53 p-p53 (Ser15) (upregulated) p53->pp53 pp53->CellDeath promotes

Caption: Doxazosin's effect on the PI3K/Akt signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative changes in protein expression and activation observed in response to this compound treatment as determined by Western blot analysis from published studies.

Table 1: Effect of Doxazosin on Pro-Apoptotic Proteins in Prostate Cells

Cell LineProteinTreatment ConditionFold Change vs. ControlReference
PC-3Bax25 µmol/L Doxazosin, 12 hours2.5-fold increase
PC-3Bax25 µmol/L Doxazosin, 24 hours3.0-fold increase
BPH-1Bax25 µmol/L Doxazosin, 24 hours2.5-fold increase
PC-3Active Caspase-825 µmol/L Doxazosin, 12 hoursIncrease observed
BPH-1Active Caspase-825 µmol/L Doxazosin, 6 hoursIncrease observed
PC-3FADD25 µmol/L Doxazosin, 6 hoursIncrease observed

Table 2: Effect of Doxazosin on PI3K/Akt Pathway Proteins in Glioblastoma Cells

Cell LineProteinTreatment ConditionChange vs. ControlReference
C6p-Akt (Ser473)150 µM & 180 µM Doxazosin, 48 hoursDecreased levels
U138-MGp-Akt (Ser473)30, 50, & 75 µM Doxazosin, 24 & 48 hoursDecreased levels
C6p-GSK-3β (Ser9)150 µM & 180 µM Doxazosin, 48 hoursDecreased levels
C6p-p53 (Ser15)180 µM Doxazosin, 48 hoursIncreased levels

Experimental Protocols

Western Blot Protocol for Analyzing Doxazosin-Affected Signaling Proteins

This protocol provides a general framework for the Western blot analysis of proteins such as Bax, Caspase-8, Caspase-3, p-Akt, and total Akt. It is essential to optimize conditions for specific cell lines and antibodies.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound for various time points. Include a vehicle-treated control group.

2. Cell Lysis:

  • After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing intermittently.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. Sample Preparation and SDS-PAGE:

  • Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer.

  • Denature the samples by heating at 95-100°C for 5 minutes.

  • Load the denatured protein samples and a molecular weight marker onto an SDS-polyacrylamide gel. The gel percentage will depend on the molecular weight of the target protein.

  • Perform electrophoresis to separate the proteins by size.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

6. Blocking:

  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

7. Primary Antibody Incubation:

  • Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-Bax, anti-cleaved Caspase-8, anti-cleaved Caspase-3, anti-p-Akt, anti-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended antibody dilutions are typically 1:1000, but should be optimized.

8. Washing:

  • Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

9. Secondary Antibody Incubation:

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

10. Washing:

  • Repeat the washing step as described in step 8.

11. Signal Detection:

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
  • Capture the chemiluminescent signal using an imaging system or X-ray film.

12. Data Analysis:

  • Quantify the band intensities using image analysis software (e.g., ImageJ).
  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin or GAPDH).
  • Normalize the expression of the target protein to the loading control. For phosphorylated proteins, normalize to the total protein levels.

Western Blot Experimental Workflow

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis CellCulture Cell Culture & Doxazosin Treatment CellLysis Cell Lysis CellCulture->CellLysis ProteinQuant Protein Quantification CellLysis->ProteinQuant SDSPAGE SDS-PAGE ProteinQuant->SDSPAGE Transfer Protein Transfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Signal Detection SecondaryAb->Detection Quantification Band Intensity Quantification Detection->Quantification Normalization Normalization to Loading Control Quantification->Normalization

Caption: General workflow for Western blot analysis.

Conclusion

Western blot analysis is an indispensable tool for investigating the molecular effects of this compound on cellular signaling pathways. The provided protocols and pathway diagrams offer a comprehensive guide for researchers to study the pro-apoptotic and anti-proliferative effects of this drug. Accurate quantification of changes in key signaling proteins will further elucidate the therapeutic potential of doxazosin in various diseases, including cancer.

References

Application Note: Visualizing Alpha-1 Adrenoceptor Localization in Doxazosin Mesylate-Treated Tissues Using Immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-1 adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and play a crucial role in the sympathetic nervous system.[1][2] They are activated by the catecholamines norepinephrine and epinephrine, leading to various physiological responses.[2] There are three main subtypes of α1-ARs: α1A, α1B, and α1D, each with a distinct tissue distribution and signaling pathway.[1][2] In many human tissues, including the heart, liver, and cerebral cortex, the α1C-AR mRNA is predominant. The localization of these receptor subtypes is tissue-selective and can differ between species.

Doxazosin Mesylate is a potent and selective antagonist of α1-adrenoceptors. It is commonly prescribed for the treatment of hypertension and benign prostatic hyperplasia (BPH). Its therapeutic effects stem from its ability to block α1-ARs in vascular smooth muscle, leading to vasodilation and a decrease in blood pressure, and in the smooth muscle of the prostate and bladder neck, which reduces urinary obstruction in BPH. Understanding the subcellular localization and expression levels of α1-ARs in response to this compound treatment is critical for elucidating its mechanism of action and for the development of more targeted therapeutics.

Immunofluorescence (IF) is a powerful technique for visualizing the distribution of specific proteins within cells and tissues. This application note provides a detailed protocol for the immunofluorescent staining of α1-adrenoceptors in tissues that have been treated with this compound.

Principle of the Method

This protocol describes an indirect immunofluorescence method. First, a primary antibody specifically targeting the α1-adrenoceptor binds to the receptor in the tissue section. Subsequently, a secondary antibody, which is conjugated to a fluorophore and has specificity for the primary antibody, is applied. This secondary antibody allows for the visualization of the α1-adrenoceptor's location using a fluorescence microscope. This indirect method provides signal amplification as multiple secondary antibodies can bind to a single primary antibody.

Signaling Pathway and Drug Action

The activation of α1-adrenoceptors by agonists like norepinephrine initiates a signaling cascade through the Gq protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The increased intracellular Ca2+ and DAG together activate protein kinase C (PKC), leading to downstream cellular effects such as smooth muscle contraction. This compound acts as a competitive antagonist, blocking the binding of norepinephrine to the α1-adrenoceptor and thereby inhibiting this signaling pathway.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Doxazosin Doxazosin Mesylate Alpha1_AR Alpha-1 Adrenoceptor Doxazosin->Alpha1_AR Blocks Norepinephrine Norepinephrine (Agonist) Norepinephrine->Alpha1_AR Activates Gq Gq protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Leads to

Figure 1. Alpha-1 adrenoceptor signaling pathway and this compound inhibition.

Experimental Workflow

The experimental workflow for immunofluorescence staining of α1-adrenoceptors in this compound-treated tissues involves several key steps, from tissue preparation to image analysis. A generalized workflow is presented below.

IF_Workflow start Start: this compound Treated Tissue tissue_prep Tissue Preparation (Fixation & Embedding) start->tissue_prep sectioning Tissue Sectioning (Cryostat or Microtome) tissue_prep->sectioning mounting Mounting on Slides sectioning->mounting deparaffinization Deparaffinization & Rehydration (if paraffin-embedded) mounting->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced or Enzymatic) deparaffinization->antigen_retrieval blocking Blocking (Reduce non-specific binding) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (anti-α1-Adrenoceptor) blocking->primary_ab wash1 Washing primary_ab->wash1 secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) wash1->secondary_ab wash2 Washing secondary_ab->wash2 counterstain Counterstaining (e.g., DAPI for nuclei) wash2->counterstain mounting_final Mounting with Antifade Medium counterstain->mounting_final imaging Image Acquisition (Fluorescence/Confocal Microscopy) mounting_final->imaging analysis Image Analysis (Localization & Quantification) imaging->analysis end End: Results analysis->end

Figure 2. Experimental workflow for immunofluorescence staining.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific tissues and antibodies.

Materials and Reagents
  • Tissues: Freshly collected tissues from control and this compound-treated animals.

  • Fixative: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).

  • Embedding Medium: Optimal Cutting Temperature (OCT) compound for frozen sections or paraffin for FFPE sections.

  • Buffers: PBS, Tris-Buffered Saline (TBS), PBS with 0.1% Tween-20 (PBST).

  • Antigen Retrieval Solution: Sodium Citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or other appropriate buffer.

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 or Saponin in PBS.

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the same species as the secondary antibody) and 1% Bovine Serum Albumin (BSA) in PBST.

  • Primary Antibody: A validated primary antibody specific for the α1-adrenoceptor subtype of interest.

  • Secondary Antibody: Fluorophore-conjugated secondary antibody specific for the host species of the primary antibody.

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.

  • Mounting Medium: Antifade mounting medium.

  • Equipment: Cryostat or microtome, fluorescence or confocal microscope, humidified chamber.

Tissue Preparation
  • Fixation: Immediately after collection, immerse tissues in 4% PFA for 4-24 hours at 4°C.

  • Cryoprotection (for frozen sections): After fixation, immerse tissues in 30% sucrose in PBS at 4°C until they sink.

  • Embedding:

    • Frozen Sections: Embed cryoprotected tissues in OCT compound and freeze rapidly.

    • Paraffin-Embedded Sections: Dehydrate fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 5-10 µm thick sections using a cryostat or microtome and mount on charged microscope slides.

Immunofluorescence Staining Protocol
  • Deparaffinization and Rehydration (for FFPE sections):

    • Incubate slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3 minutes each, followed by distilled water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval solution.

    • Heat in a steamer or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature (approximately 20 minutes).

    • Rinse slides with PBS (3 x 5 minutes).

  • Permeabilization:

    • Incubate sections with permeabilization buffer for 10-15 minutes at room temperature.

    • Rinse with PBS (3 x 5 minutes).

  • Blocking:

    • Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-α1-adrenoceptor antibody in blocking buffer to its optimal concentration (see Table 1).

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing:

    • Rinse slides with PBST (3 x 5 minutes).

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in blocking buffer.

    • Incubate sections with the diluted secondary antibody for 1-2 hours at room temperature in the dark.

  • Washing:

    • Rinse slides with PBST (3 x 5 minutes) in the dark.

  • Counterstaining:

    • Incubate sections with DAPI or Hoechst solution for 5-10 minutes at room temperature in the dark.

    • Rinse with PBS.

  • Mounting:

    • Apply a drop of antifade mounting medium to the sections and cover with a coverslip, avoiding air bubbles.

    • Seal the edges with nail polish if necessary.

  • Storage:

    • Store slides at 4°C in the dark until imaging.

Data Presentation: Quantitative Parameters

The following table provides a summary of key quantitative parameters that should be optimized and recorded for reproducible results.

ParameterRecommended Range/ValuePurpose
Tissue Section Thickness 5 - 10 µmOptimal for antibody penetration and imaging resolution.
Antigen Retrieval Time 20 - 30 minutesTo unmask antigenic epitopes.
Permeabilization Time 10 - 15 minutesTo allow antibodies to access intracellular antigens.
Blocking Time 1 hourTo reduce background signal from non-specific binding.
Primary Antibody Dilution 1:100 - 1:1000 (optimize)To ensure specific binding with minimal background.
Primary Antibody Incubation Overnight at 4°CTo allow for sufficient binding to the target antigen.
Secondary Antibody Dilution 1:500 - 1:2000 (optimize)To provide strong signal without non-specific staining.
Secondary Antibody Incubation 1 - 2 hours at RTFor binding to the primary antibody.
Nuclear Counterstain Conc. 1 µg/mL (DAPI)To visualize cell nuclei for anatomical context.

Table 1. Summary of Quantitative Experimental Parameters.

Image Acquisition and Analysis

  • Microscopy: Acquire images using a fluorescence or confocal microscope equipped with the appropriate filters for the chosen fluorophores.

  • Controls: It is essential to include proper controls:

    • Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.

    • Isotype Control: Use an antibody of the same isotype and concentration as the primary antibody but with no specificity for the target antigen.

    • Positive Control: Use a tissue known to express high levels of the α1-adrenoceptor.

  • Image Settings: For comparative analysis between control and this compound-treated tissues, ensure that all acquisition settings (e.g., laser power, exposure time, gain) are kept constant.

  • Quantitative Analysis: Image analysis software such as ImageJ or Fiji can be used to quantify the fluorescence intensity and analyze the subcellular localization of the α1-adrenoceptors. This can provide quantitative data on changes in receptor expression or distribution following drug treatment.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or Weak Signal Inactive primary/secondary antibody.Use a new aliquot of antibody; check storage conditions.
Insufficient antigen retrieval.Optimize antigen retrieval time, temperature, or buffer.
Low protein expression.Use a positive control tissue; consider signal amplification methods.
Photobleaching of fluorophore.Minimize light exposure; use antifade mounting medium.
High Background Non-specific antibody binding.Increase blocking time or change blocking reagent.
Primary/secondary antibody concentration too high.Titrate antibodies to determine optimal dilution.
Insufficient washing.Increase the number and duration of wash steps.
Non-specific Staining Cross-reactivity of secondary antibody.Use a pre-adsorbed secondary antibody.
Presence of endogenous immunoglobulins.Use appropriate blocking steps (e.g., Fab fragments).

Table 2. Common Immunofluorescence Troubleshooting Guide.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Doxazosin Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxazosin Mesylate, a quinazoline-based α1-adrenoceptor antagonist, is recognized for its therapeutic effects in benign prostatic hyperplasia (BPH) and hypertension. Beyond its primary indications, compelling evidence demonstrates its ability to induce apoptosis in various cell types, including prostate cancer cells and cardiomyocytes.[1][2] This pro-apoptotic activity is particularly significant in cancer research as it appears to be independent of its α1-adrenoceptor blocking function, suggesting a novel mechanism of action with therapeutic potential.[3][4][5]

The induction of apoptosis by this compound involves multiple cellular pathways, including the death receptor-mediated extrinsic pathway and the mitochondrial intrinsic pathway. Key events include the upregulation of Fas/CD95, recruitment of the Fas-associated death domain (FADD), and subsequent activation of caspase-8 and caspase-3. Additionally, changes in the expression of Bcl-2 family proteins, such as an increase in Bax, have been observed.

Flow cytometry is a powerful and quantitative method to analyze apoptosis at the single-cell level. The use of Annexin V and Propidium Iodide (PI) staining is a common and reliable technique to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. This application note provides detailed protocols for inducing and analyzing apoptosis with this compound using flow cytometry, summarizes key quantitative data from relevant studies, and illustrates the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on cell viability and apoptosis induction in various cell lines.

Cell LineParameterConcentrationTime PointResultReference
PC-3 (Prostate Cancer)IC5023.3 µMNot Specified-
PC-3 (Prostate Cancer)IC5038.60 µMNot Specified-
LNCaP (Prostate Cancer)IC5017.2 µMNot Specified-
LNCaP (Prostate Cancer)IC5028.11 µMNot Specified-
DU-145 (Prostate Cancer)IC5037.44 µMNot Specified-
mCRPC PC3 (Metastatic Castration-Resistant Prostate Cancer)IC5025.42 ± 1.42 µMNot Specified-
PC-3 and BPH-1 (Benign Prostatic Hyperplasia)Gene Expression25 µmol/L6 and 24 hoursUpregulation of Bax and Fas/CD95; Downregulation of Bcl-xL
PC-3 and BPH-1 (Benign Prostatic Hyperplasia)Caspase ActivationNot Specified6 to 12 hoursActivation of caspase-8 and caspase-3

Signaling Pathway of this compound-Induced Apoptosis

This compound induces apoptosis through a multifaceted signaling cascade that primarily involves the extrinsic death receptor pathway. The process is initiated by the upregulation of the Fas receptor (CD95). This leads to the recruitment of the Fas-associated death domain (FADD) and pro-caspase-8, forming the death-inducing signaling complex (DISC). Within the DISC, pro-caspase-8 is cleaved and activated. Active caspase-8 then initiates a downstream caspase cascade, including the activation of caspase-3, which is a key executioner caspase responsible for the cleavage of cellular substrates, ultimately leading to apoptosis. Doxazosin has also been shown to upregulate the pro-apoptotic protein Bax, suggesting a potential involvement of the intrinsic mitochondrial pathway.

Doxazosin_Apoptosis_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Doxazosin Doxazosin Mesylate FasR Fas Receptor (CD95) Doxazosin->FasR Upregulates Bax Bax (Upregulation) Doxazosin->Bax Induces FADD FADD FasR->FADD Recruits ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Recruits DISC DISC (Death-Inducing Signaling Complex) FADD->DISC ProCasp8->DISC Casp8 Active Caspase-8 DISC->Casp8 Activates ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Cleaves & Activates Casp3 Active Caspase-3 Apoptosis Apoptosis Casp3->Apoptosis Executes Bax->Apoptosis Contributes to

Caption: this compound-induced apoptosis signaling pathway.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding:

    • Culture cells (e.g., PC-3, LNCaP, or other cell lines of interest) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations for treatment.

  • Cell Treatment:

    • Once cells have reached the desired confluency, remove the old medium and replace it with fresh medium containing the various concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

    • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This protocol is adapted from standard Annexin V/PI staining procedures.

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS), cold

  • 1X Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL)

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting:

    • For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin. Be gentle to avoid membrane damage.

    • For suspension cells, collect them directly.

    • Collect all cells, including any floating cells from the supernatant, as these may be apoptotic.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant.

  • Washing:

    • Wash the cells twice with cold PBS to remove any residual medium.

    • Resuspend the cell pellet in cold PBS and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI staining solution.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and quadrants.

    • Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).

Data Interpretation:

  • Annexin V-negative / PI-negative: Live cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

  • Annexin V-negative / PI-positive: Necrotic cells

Experimental Workflow

The following diagram illustrates the key steps in the analysis of this compound-induced apoptosis using flow cytometry.

Experimental_Workflow cluster_preparation Cell Preparation & Treatment cluster_staining Staining Protocol cluster_analysis Data Acquisition & Analysis CellCulture 1. Cell Culture Treatment 2. This compound Treatment CellCulture->Treatment Harvest 3. Cell Harvesting Treatment->Harvest Wash 4. Washing with PBS Harvest->Wash Stain 5. Annexin V & PI Staining Wash->Stain FlowCytometry 6. Flow Cytometry Analysis Stain->FlowCytometry DataInterpretation 7. Data Interpretation (Apoptotic Populations) FlowCytometry->DataInterpretation

Caption: Experimental workflow for apoptosis analysis.

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for researchers investigating the pro-apoptotic effects of this compound. By employing flow cytometry with Annexin V and PI staining, it is possible to accurately quantify the induction of apoptosis and further elucidate the molecular mechanisms underlying the therapeutic potential of this compound in various diseases, including cancer. The provided signaling pathway and experimental workflow diagrams serve as valuable visual aids for understanding and implementing these studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Doxazosin Mesylate for In Vitro Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Doxazosin Mesylate in in vitro cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the typical effective concentration range for this compound in in vitro cell viability assays?

The effective concentration of this compound can vary significantly depending on the cell line and the duration of treatment. Based on published studies, a broad range of 1 µM to 100 µM is often explored. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Q2: How does this compound induce cell death in vitro?

This compound primarily induces apoptosis in both benign and malignant cell lines.[1][2] This process is often independent of its function as an alpha-1 adrenoceptor antagonist.[2][3][4] Key mechanisms include:

  • Death Receptor-Mediated Pathway: Doxazosin can up-regulate the expression of Fas/CD95 and its adaptor protein FADD, leading to the activation of caspase-8 and subsequently caspase-3.

  • Mitochondrial Pathway: An increase in the pro-apoptotic protein Bax has been observed following treatment.

  • DNA Damage Response: In some cell lines, like LNCaP, Doxazosin has been shown to bind to DNA and down-regulate genes involved in DNA repair, such as XRCC5 and PRKDC, leading to apoptosis.

  • Autophagy: Doxazosin has also been reported to induce autophagy in certain cancer cells, which can contribute to cell death.

Q3: Is the cytotoxic effect of this compound specific to cancer cells?

While this compound has been extensively studied for its apoptotic effects on various cancer cells, it can also induce apoptosis in non-cancerous cells, such as cardiomyocytes. However, some studies have shown it to be non-toxic to normal cells, like human fibroblasts, at concentrations that are cytotoxic to cancer cells. Therefore, it is essential to test its effects on relevant non-cancerous control cell lines in your experiments.

Q4: How long should I incubate my cells with this compound?

Incubation times can range from 6 to 72 hours, depending on the cell line and the endpoint being measured. Early gene expression changes can be observed as early as 6 hours, while significant loss of cell viability and apoptosis are often measured at 24, 48, or 72 hours. A time-course experiment is recommended to determine the optimal incubation period.

Troubleshooting Guide

Issue 1: I am not observing a significant decrease in cell viability with this compound.

  • Concentration Range: You may need to test a higher concentration range. Some cell lines may require concentrations up to 100 µM to see a significant effect.

  • Incubation Time: The incubation period might be too short. Extend the treatment duration to 48 or 72 hours.

  • Cell Density: Ensure that you are seeding an appropriate number of cells. High cell density can sometimes mask the cytotoxic effects of a compound.

  • Solvent Effects: this compound is often dissolved in DMSO. Ensure that the final concentration of DMSO in your culture medium is not exceeding a non-toxic level (typically <0.5%) and that you have a vehicle control (cells treated with the same concentration of DMSO without the drug).

  • Drug Stability: Prepare fresh solutions of this compound for each experiment, as the stability of the compound in culture medium over long incubation periods can vary.

Issue 2: The IC50 value I obtained is different from what is reported in the literature.

  • Cell Line Differences: IC50 values can vary significantly between different cell lines and even between different passages of the same cell line.

  • Assay Method: The type of viability assay used (e.g., MTT, CCK-8, Trypan Blue) can influence the calculated IC50 value.

  • Experimental Conditions: Differences in incubation time, cell density, and media components can all contribute to variations in IC50 values. It is important to carefully document and standardize your experimental protocol.

Issue 3: I am unsure which cell viability assay to use.

The choice of assay depends on the specific question you are asking:

  • Metabolic Assays (MTT, XTT, CCK-8): These colorimetric assays measure the metabolic activity of the cells, which is an indirect measure of cell viability. They are high-throughput and convenient.

  • Dye Exclusion Assays (Trypan Blue): This method directly counts the number of viable cells that can exclude the dye. It is a more direct measure of cell membrane integrity.

  • Apoptosis Assays (Hoechst Staining, Annexin V/PI, TUNEL): These assays specifically detect apoptotic cells, providing mechanistic insights into the mode of cell death.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeAssayIncubation Time (h)IC50 (µM)Reference
PC-3Prostate CancerMTT48>10
PC-3Prostate CancerCCK-87225.42 ± 1.42
PC-3Prostate CancerMTTNot Specified38.60
PC-3Prostate CancerCrystal Violet72~80% inhibition at 100 µM
DU-145Prostate CancerMTT48~70% viability loss at 25 µM
DU-145Prostate CancerMTTNot Specified37.44
LNCaPProstate CancerNot SpecifiedNot Specified17.2
LNCaPProstate CancerMTTNot Specified28.11
HT1376Bladder CancerCrystal Violet72~91% inhibition at 100 µM
MCF-7Breast CancerNeutral RedNot Specified86.6 ± 158.5
HeLaCervical CancerNeutral RedNot Specified>300 µg/ml
HepG2Liver CancerNeutral RedNot Specified104.4 ± 115.7

Note: IC50 values are highly dependent on experimental conditions and should be determined empirically for each specific experimental setup.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the drug concentration and determine the IC50 value using a non-linear regression curve fit.

Mandatory Visualizations

Doxazosin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Doxazosin This compound Fas_Receptor Fas Receptor (CD95) Doxazosin->Fas_Receptor Upregulates Bax Bax Doxazosin->Bax Upregulates DNA DNA Doxazosin->DNA Binds FADD FADD Fas_Receptor->FADD Recruits Pro_Caspase8 Pro-Caspase-8 FADD->Pro_Caspase8 Activates Caspase8 Active Caspase-8 Pro_Caspase8->Caspase8 Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Cleaves Caspase3 Active Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bax->Apoptosis DNA_Repair_Genes DNA Repair Genes (e.g., XRCC5, PRKDC) DNA_Repair_Genes->Apoptosis Leads to DNA->DNA_Repair_Genes Downregulates

Caption: this compound induced apoptosis signaling pathways.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis cluster_validation Phase 4: Mechanistic Validation Select_Cell_Line Select Appropriate Cell Line(s) Determine_Seeding_Density Determine Optimal Seeding Density Select_Cell_Line->Determine_Seeding_Density Dose_Response Perform Dose-Response (e.g., 1-100 µM) Determine_Seeding_Density->Dose_Response Time_Course Perform Time-Course (e.g., 24, 48, 72h) Dose_Response->Time_Course Viability_Assay Conduct Cell Viability Assay (e.g., MTT, CCK-8) Time_Course->Viability_Assay Calculate_Viability Calculate % Cell Viability Viability_Assay->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50 Statistical_Analysis Perform Statistical Analysis Determine_IC50->Statistical_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Determine_IC50->Apoptosis_Assay Western_Blot Western Blot for Key Proteins (Caspases, Bax) Apoptosis_Assay->Western_Blot

Caption: Workflow for optimizing this compound concentration.

References

Addressing Doxazosin Mesylate solubility and stability issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility and stability issues associated with Doxazosin Mesylate in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in neutral aqueous buffers?

A1: this compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility.[1][2] Its solubility is pH-dependent, showing higher solubility in acidic conditions.[3][4] In neutral to slightly acidic pH ranges (pH 5.8 and 7.2), it is considered practically insoluble.[1] The presence of different polymorphic forms (e.g., Forms A and H) also influences its solubility, with different forms exhibiting different solubility profiles.

Q2: I observed conflicting solubility data for this compound in water. Why is that?

A2: The reported aqueous solubility of this compound can vary significantly due to the existence of multiple polymorphic forms. For instance, at 25°C, polymorph Form A has a reported solubility of 3.8 mg/mL in water, while Form F has a solubility of 6.2 mg/mL. Another source states its solubility in water is 0.8% at 25°C (equivalent to 8 mg/mL). These differences highlight the importance of knowing the specific polymorphic form of the compound being used.

Q3: My this compound precipitated out of my aqueous buffer. What are the common causes and how can I prevent this?

A3: Precipitation of poorly soluble drugs like this compound from aqueous solutions is a common issue.

  • Common Causes :

    • pH Shift : this compound is more soluble in acidic pH. If the pH of your solution shifts towards neutral or alkaline, the drug can precipitate.

    • Solvent Change : If you are diluting a stock solution made in an organic solvent (like DMSO) into an aqueous buffer, the change in solvent polarity can cause the drug to crash out.

    • Supersaturation : Formulations designed to enhance solubility can create a supersaturated state, which is thermodynamically unstable and can lead to precipitation over time.

    • Temperature Changes : Solubility is often temperature-dependent. A decrease in temperature can reduce solubility and cause precipitation.

  • Prevention Strategies :

    • pH Control : Maintain an acidic pH if your experimental conditions allow.

    • Use of Co-solvents : A modest concentration of a water-miscible organic co-solvent (e.g., DMSO, ethanol) in the final solution can help maintain solubility. However, always include a vehicle control in your experiments.

    • Inclusion of Surfactants or Polymers : Surfactants (like Tween 80) or polymers (like HPMC or PVP) can be used to inhibit precipitation and stabilize the drug in a supersaturated state.

    • Prepare Fresh Solutions : Due to potential instability, it is recommended to prepare aqueous solutions of this compound fresh and not store them for more than one day.

Q4: Under what conditions is this compound most stable and most prone to degradation?

A4: this compound shows varying stability under different conditions:

  • Most Stable : It is relatively stable under thermal and photolytic (UV radiation) stress.

  • Prone to Degradation : It readily degrades in acidic (e.g., 1M HCl), alkaline (e.g., 1M NaOH), and oxidative (e.g., hydrogen peroxide) conditions. The degradation in acidic medium follows zero-order kinetics, while in alkaline medium it follows first-order kinetics. Basic pH, in general, promotes its decomposition.

Troubleshooting Guides

Issue 1: Inconsistent or Low Solubility Results
Symptom Possible Cause Troubleshooting Steps
Lower than expected solubility in aqueous buffer.Incorrect pH of the buffer.Verify the pH of your buffer. This compound solubility is significantly higher in acidic conditions.
Use of a less soluble polymorphic form.If possible, try to identify the polymorphic form you are using. Different polymorphs have different solubilities.
Insufficient equilibration time.Ensure you are allowing enough time for the drug to dissolve. For equilibrium solubility, 24-72 hours of agitation may be required.
Inconsistent results between experiments.Variation in experimental conditions.Strictly control temperature, agitation speed, and time.
Degradation of the compound.Prepare solutions fresh and avoid prolonged exposure to light or high temperatures.
Issue 2: Precipitation During Experiment
Symptom Possible Cause Troubleshooting Steps
Immediate precipitation upon adding DMSO stock to aqueous buffer.Final DMSO concentration is too low to maintain solubility.If the experiment allows, slightly increase the final DMSO concentration (e.g., from 0.1% to 0.5%). Always use a vehicle control.
The aqueous buffer has a neutral or high pH.Use a more acidic buffer if compatible with your assay.
Precipitation occurs over time during the experiment.The solution is supersaturated and thermodynamically unstable.Incorporate a precipitation inhibitor like HPMC or a surfactant like Tween 80 into your buffer system.
Temperature fluctuations.Ensure your experiment is conducted at a constant and controlled temperature.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
Solvent/Buffer pH Temperature (°C) Solubility Notes
Water (Polymorph A)Neutral253.8 mg/mLSolubility can vary significantly with the polymorphic form.
Water (Polymorph F)Neutral256.2 mg/mLSolubility can vary significantly with the polymorphic form.
WaterNeutral25~8 mg/mL (0.8%)General reported solubility.
0.01 M HCl~2-Significant solubilityHigher solubility in acidic conditions.
HCl Buffer2-296.89 ± 3.49 µg/mL
Phosphate Buffer4.5-Data not consistently available
Phosphate Buffer5.8-Practically Insoluble
Phosphate Buffer7.2-Practically Insoluble
DMSO--~2 mg/mL
Dimethylformamide--~0.5 mg/mL
1:1 DMSO:PBS7.2-~0.5 mg/mLPrepared by first dissolving in DMSO, then diluting with PBS.
Table 2: Stability Profile of this compound under Stress Conditions
Condition Observation Degradation Kinetics
Acidic (1M HCl, 70°C)Significant degradationZero-order (k = 0.45 mole liter⁻¹ minutes⁻¹)
Alkaline (1M NaOH, 70°C)Significant degradationFirst-order (k = 0.0044 min⁻¹)
Oxidative (3-10% H₂O₂)Significant degradation-
ThermalStable-
Photolytic (UV light)Stable-

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is a widely accepted method for determining the equilibrium solubility of a compound.

  • Preparation :

    • Add an excess amount of this compound powder to a clear glass vial.

    • Add a known volume of the desired aqueous buffer (e.g., phosphate buffer, pH 6.8).

  • Equilibration :

    • Seal the vials tightly.

    • Place the vials in a shaker or on a magnetic stirrer in a temperature-controlled incubator (e.g., 25°C or 37°C).

    • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing :

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant.

    • Filter the sample through a 0.45 µm PTFE syringe filter to remove any undissolved solid.

  • Quantification :

    • Dilute the clear filtrate with a suitable solvent (e.g., the mobile phase for HPLC).

    • Determine the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

Protocol 2: Stability Testing using a Stability-Indicating HPLC Method

This protocol outlines a general procedure for assessing the stability of this compound in an aqueous buffer.

  • Preparation of Solutions :

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

    • Dilute the stock solution with the desired aqueous buffer (e.g., PBS, pH 7.4) to the final test concentration.

  • Incubation :

    • Store the prepared solutions under the desired test conditions (e.g., 25°C, 40°C, protected from light).

  • Sampling and Analysis :

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

    • If necessary, dilute the sample with the mobile phase to fall within the linear range of the calibration curve.

    • Analyze the samples using a validated stability-indicating RP-HPLC method. An example of HPLC conditions is provided below.

  • HPLC Conditions (Example) :

    • Column : C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase : A mixture of methanol and water (e.g., 60:40, v/v).

    • Flow Rate : 1.0 mL/min.

    • Detection Wavelength : 245 nm or 251 nm.

    • Column Temperature : Ambient or controlled at 35°C.

  • Data Analysis :

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.

Visualizations

Doxazosin_Signaling_Pathway Doxazosin This compound Alpha1_Receptor α1-Adrenergic Receptor Doxazosin->Alpha1_Receptor Blocks Vasodilation Vasodilation & Smooth Muscle Relaxation Doxazosin->Vasodilation Results in Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates Contraction Smooth Muscle Contraction PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Stimulates Ca_Release->PKC Activates Downstream_Effectors Downstream Effectors (e.g., MAPK, CPI-17) PKC->Downstream_Effectors Phosphorylates Downstream_Effectors->Contraction Leads to

Caption: this compound signaling pathway.

Solubility_Troubleshooting_Workflow Start Start: Dissolving This compound Check_Solubility Is the compound fully dissolved? Start->Check_Solubility Success Success: Proceed with experiment Check_Solubility->Success Yes Precipitation Precipitation or Incomplete Dissolution Check_Solubility->Precipitation No Check_pH Check Buffer pH Precipitation->Check_pH Is_pH_Acidic Is pH acidic? Check_pH->Is_pH_Acidic Adjust_pH Adjust to a lower pH (if compatible) Is_pH_Acidic->Adjust_pH No Check_Solvent Using a co-solvent (e.g., DMSO)? Is_pH_Acidic->Check_Solvent Yes Re_evaluate Re-attempt Dissolution Adjust_pH->Re_evaluate Is_CoSolvent_Used Yes? Check_Solvent->Is_CoSolvent_Used Increase_CoSolvent Increase co-solvent % (if compatible) Is_CoSolvent_Used->Increase_CoSolvent Yes Add_Excipient Consider adding a solubilizing excipient Is_CoSolvent_Used->Add_Excipient No Increase_CoSolvent->Re_evaluate Add_Excipient->Re_evaluate Re_evaluate->Check_Solubility

Caption: Workflow for troubleshooting solubility issues.

Stability_Testing_Logic Start Prepare this compound solution in buffer Incubate Incubate under specified conditions (Time, Temp, Light) Start->Incubate Sample Withdraw sample at pre-defined time points Incubate->Sample Analyze Analyze by stability-indicating HPLC method Sample->Analyze Check_Peak_Area Compare peak area to T=0 Analyze->Check_Peak_Area Stable Compound is stable under these conditions Check_Peak_Area->Stable No significant change Degraded Degradation has occurred Check_Peak_Area->Degraded Significant decrease Check_New_Peaks Check for new peaks (degradation products) Degraded->Check_New_Peaks

Caption: Logical flow for stability testing.

References

Technical Support Center: Troubleshooting Doxazosin Mesylate Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering unexpected results in fluorescence-based assays when using Doxazosin Mesylate. This guide provides troubleshooting steps and frequently asked questions (FAQs) in a question-and-answer format to help you identify and mitigate potential interference from this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

A1: this compound is a quinazoline-based alpha-1 adrenergic receptor blocker.[1] Like many aromatic small molecules, it possesses intrinsic spectral properties that can interfere with fluorescence-based measurements. This interference can manifest as autofluorescence (the compound's own fluorescence) or as quenching of the fluorescent signal from your assay's reporter dye.

Q2: What are the known spectral properties of this compound?

A2: this compound has been reported to exhibit native fluorescence and UV absorbance. In methanol, its native fluorescence has an excitation maximum around 252 nm and an emission maximum around 403 nm.[2] Its UV absorbance maximum has been observed between 245 nm and 254 nm in various solvents.[3][4] It's important to note that these spectral properties can shift depending on the solvent environment, such as in aqueous buffers like PBS. This compound has also been shown to quench the fluorescence of other dyes, for instance, Eosin Y, which has an emission at 570 nm when excited at 340 nm.[5]

Q3: How can I determine if this compound is interfering with my assay?

A3: The first step is to run a set of control experiments. The most critical control is a "compound-only" control, where you measure the fluorescence of this compound in your assay buffer at the same concentrations used in your experiment, but without any of your biological reagents (e.g., cells, enzymes, or fluorescent probes). A high signal in this control suggests autofluorescence. To test for quenching, you can measure the fluorescence of your assay's fluorophore with and without this compound. A significant decrease in the fluorophore's signal in the presence of the compound indicates a quenching effect.

Troubleshooting Guides

Issue 1: Unexpectedly High Fluorescence Signal

If you observe a higher than expected fluorescence signal in the presence of this compound, it is likely due to the compound's intrinsic fluorescence (autofluorescence).

Troubleshooting Workflow:

A Unexpectedly High Fluorescence Signal B Run Compound-Only Control (Doxazosin in Assay Buffer) A->B C Significant Signal in Control? B->C D Yes: Autofluorescence Confirmed C->D Yes E No: Investigate Other Assay Components C->E No F Option 1: Spectral Shift (Use Red-Shifted Dyes) D->F G Option 2: Background Subtraction D->G H Option 3: Reduce Compound Concentration D->H

Caption: Troubleshooting workflow for high fluorescence signals.

Mitigation Strategies:

  • Spectral Shift: The autofluorescence of many compounds, including potentially this compound, is often stronger in the blue-green region of the spectrum. Switching to fluorophores that are excited by and emit light at longer wavelengths (red-shifted dyes) can often mitigate this interference.

  • Background Subtraction: If the autofluorescence is consistent and concentration-dependent, you can subtract the signal from the "compound-only" control from your experimental wells. However, this can reduce the dynamic range of your assay.

  • Reduce Compound Concentration: If experimentally feasible, lowering the concentration of this compound can reduce its autofluorescence contribution.

Issue 2: Unexpectedly Low Fluorescence Signal

A lower than expected signal in the presence of this compound could be due to quenching of your fluorophore's signal.

Troubleshooting Workflow:

A Unexpectedly Low Fluorescence Signal B Run Fluorophore + Compound Control A->B C Signal Lower than Fluorophore Alone? B->C D Yes: Quenching Confirmed C->D Yes E No: Investigate Other Causes (e.g., biological effect) C->E No F Option 1: Check for Spectral Overlap (Inner Filter Effect) D->F G Option 2: Change Fluorophore D->G H Option 3: Reduce Compound Concentration D->H

Caption: Troubleshooting workflow for low fluorescence signals.

Mitigation Strategies:

  • Check for Inner Filter Effect: The "inner filter effect" is a form of quenching where the interfering compound absorbs light at the excitation or emission wavelength of the fluorophore. Measure the absorbance spectrum of this compound in your assay buffer to see if it overlaps with your fluorophore's excitation or emission spectra.

  • Change Fluorophore: Select a fluorophore with excitation and emission spectra that do not overlap with the absorbance spectrum of this compound.

  • Reduce Compound Concentration: Lowering the concentration of this compound can decrease quenching effects.

Experimental Protocols

Protocol 1: Assessing this compound Autofluorescence

Objective: To determine if this compound exhibits fluorescence at the excitation and emission wavelengths of your assay.

Methodology:

  • Prepare a serial dilution of this compound in your assay buffer across the concentration range used in your main experiment.

  • Dispense the dilutions into the wells of the same type of microplate used for your assay. Include wells with assay buffer only as a blank control.

  • Measure the fluorescence using the same filter set (excitation and emission wavelengths) and instrument settings as your primary assay.

  • Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Assessing Quenching by this compound

Objective: To determine if this compound quenches the signal of your assay's fluorophore.

Methodology:

  • Prepare a solution of your fluorophore in the assay buffer at the concentration used in your primary assay.

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a microplate, add the fluorophore solution to a set of wells.

  • Add the this compound dilutions to these wells. Include control wells containing the fluorophore and assay buffer only (no compound).

  • Incubate under the same conditions as your primary assay.

  • Measure the fluorescence using the appropriate instrument settings.

  • Data Analysis: Compare the fluorescence signal of the wells containing both the fluorophore and this compound to the signal from the wells with the fluorophore alone. A concentration-dependent decrease in fluorescence indicates quenching.

Data Presentation

Table 1: Spectral Properties of this compound

ParameterWavelength (nm)Solvent/ConditionsReference
Native Fluorescence Excitation ~252Methanol
Native Fluorescence Emission ~403Methanol
UV Absorbance Maximum 245-254Various Solvents
Quenching of Eosin Y (Excitation) 340Aqueous Buffer
Quenching of Eosin Y (Emission) 570Aqueous Buffer

Table 2: Common Fluorophores and Potential for Spectral Overlap with this compound Autofluorescence

FluorophoreExcitation Max (nm)Emission Max (nm)Potential for Overlap with Doxazosin Emission (~403 nm)
DAPI 358461Low
Hoechst 33342 350461Low
Alexa Fluor 405 402421High
FITC/Alexa Fluor 488 495 / 495519 / 519Low
GFP 488509Low
Rhodamine/TRITC 550 / 550573 / 575None
Texas Red 589615None
Cy5 650670None

This compound Signaling Pathway

This compound is a selective alpha-1 adrenergic receptor antagonist. Its primary mechanism of action involves blocking the binding of norepinephrine to these receptors on smooth muscle cells, leading to vasodilation and relaxation of smooth muscle in the prostate and bladder neck.

Norepinephrine Norepinephrine Alpha1_Receptor Alpha-1 Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds to Smooth_Muscle_Contraction Smooth Muscle Contraction Alpha1_Receptor->Smooth_Muscle_Contraction Activates Relaxation Smooth Muscle Relaxation Alpha1_Receptor->Relaxation Inhibited by Doxazosin Doxazosin This compound Doxazosin->Alpha1_Receptor Blocks Vasoconstriction Vasoconstriction Smooth_Muscle_Contraction->Vasoconstriction Prostate_Contraction Prostate/Bladder Neck Contraction Smooth_Muscle_Contraction->Prostate_Contraction Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Urinary_Obstruction Urinary Obstruction Prostate_Contraction->Urinary_Obstruction Vasodilation Vasodilation Relaxation->Vasodilation Improved_Urinary_Flow Improved Urinary Flow Relaxation->Improved_Urinary_Flow Decreased_BP Decreased Blood Pressure Vasodilation->Decreased_BP

Caption: this compound's mechanism of action.

References

Minimizing off-target effects of Doxazosin Mesylate in cell signaling experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Doxazosin Mesylate in cell signaling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting support for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a quinazoline-derivative that acts as a selective, competitive antagonist of alpha-1 adrenergic receptors (α1-ARs).[1][2] It blocks the binding of norepinephrine to these receptors on the smooth muscle of blood vessels and the prostate, leading to vasodilation and muscle relaxation, respectively.[3][4] It non-selectively blocks the α1a, α1b, and α1d subtypes.[5]

Q2: What are the known off-target effects of this compound in cell signaling experiments?

Beyond its α1-AR antagonism, Doxazosin has been shown to induce apoptosis in various cell types, including prostate, breast cancer, and cardiomyocyte cells. This apoptotic effect is often independent of its α1-AR blocking activity and can be triggered through several pathways:

  • Death Receptor Pathway: Doxazosin can increase the recruitment of Fas-associated death domain (FADD) and subsequent activation of caspase-8.

  • Mitochondrial Pathway: It can upregulate the pro-apoptotic protein Bax.

  • Receptor Tyrosine Kinase Inhibition: Doxazosin has been shown to inhibit Epidermal Growth Factor Receptor (EGFR) signaling.

  • Inhibition of Transcription Factors: It can decrease the activity of NF-κB.

  • JAK/STAT Pathway Inhibition: Doxazosin can suppress the phosphorylation of JAK/STAT proteins.

  • Anti-Angiogenic Effects: It can inhibit VEGF-induced signaling by targeting VEGFR-2.

Q3: At what concentrations are off-target effects typically observed?

Off-target effects, particularly apoptosis, are generally observed at higher concentrations than those required for α1-AR antagonism. While α1-AR blockade occurs at nanomolar concentrations, apoptosis is often seen in the micromolar range, typically from 10 µM to 50 µM in in vitro studies. For example, a concentration of 25 µM was used to induce apoptosis in PC-3 and BPH-1 prostate cells.

Q4: How should I prepare and store this compound for cell culture experiments?

This compound is sparingly soluble in aqueous buffers. For in vitro experiments, it is recommended to first prepare a stock solution in an organic solvent like DMSO. The solubility in DMSO is approximately 2 mg/ml. This stock solution can then be diluted to the final working concentration in your cell culture medium. It is advisable to not store the aqueous working solution for more than one day. The solid form should be stored at -20°C.

Troubleshooting Guide

Problem 1: I am observing high levels of cell death, even at low concentrations of Doxazosin.

  • Question: Could this be an off-target effect even at low concentrations? Answer: While significant off-target apoptosis is more common at higher concentrations (≥10 µM), some cell lines may be particularly sensitive. The pro-apoptotic effect of doxazosin was observed in cardiomyocytes at concentrations as low as 0.1 µmol/L after 72 hours.

  • Troubleshooting Steps:

    • Confirm Drug Concentration: Double-check your stock solution concentration and dilution calculations.

    • Assess Cell Health: Ensure your cells are healthy and not overly confluent before treatment, as stressed cells can be more susceptible to apoptosis.

    • Perform a Dose-Response Curve: Conduct a detailed dose-response experiment starting from a very low concentration (e.g., nanomolar range) to determine the precise threshold for cytotoxicity in your specific cell line.

    • Control for On-Target Effects: To determine if the cell death is related to α1-AR blockade, you can perform experiments in the presence of an α1-adrenergic agonist like phenylephrine. If the agonist does not rescue the cells from death, the effect is likely off-target. Another approach is to use a cell line that does not express α1-adrenoceptors; if cell death still occurs, it is an off-target effect.

Problem 2: My experimental results are inconsistent across different batches.

  • Question: Why am I seeing variability in the effects of Doxazosin between experiments? Answer: Inconsistency can arise from several factors related to the compound, cell culture conditions, or assay procedures.

  • Troubleshooting Steps:

    • Doxazosin Preparation: Prepare fresh dilutions from a validated stock solution for each experiment. This compound in aqueous solution may not be stable over long periods.

    • Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations. Cells at different growth phases can respond differently to treatment.

    • Assay Timing: Ensure that the timing of treatment and subsequent assays is precisely controlled. For example, caspase-8 activation can be seen as early as 6 to 12 hours post-treatment.

    • Solvent Control: Always include a vehicle control (e.g., DMSO at the same final concentration as in your Doxazosin-treated samples) to account for any effects of the solvent.

Problem 3: I am not seeing the expected inhibition of my target pathway, even at high concentrations of Doxazosin.

  • Question: I am studying a pathway known to be affected by Doxazosin, but my results are negative. What could be the reason? Answer: This could be due to cell-line-specific differences in signaling, experimental conditions, or the specific endpoint being measured.

  • Troubleshooting Steps:

    • Cell Line Specificity: The off-target effects of Doxazosin can be cell-type dependent. Confirm from the literature that the effect you are investigating has been observed in your specific or a similar cell line.

    • Time Course Analysis: Perform a time-course experiment to ensure you are not missing the optimal time point for observing the effect. Signaling events can be transient.

    • Positive Controls: Use a known activator or inhibitor of your target pathway as a positive control to validate that your assay is working correctly.

    • Upstream/Downstream Analysis: If you are not seeing a change in your primary target, investigate other upstream or downstream components of the pathway to pinpoint where the signaling cascade might be regulated differently in your system.

Data Presentation

Table 1: In Vitro Concentrations of this compound and Observed Effects

Concentration RangeCell Line(s)Observed EffectOn-Target/Off-TargetReference(s)
1.1 nM (Ki)Rat Brain MembranesDisplacement of [3H]-prazosin (α1-AR binding)On-Target
0.1 - 50 µMHL-1 CardiomyocytesDose-dependent apoptosisOff-Target
10 - 50 µMA549, PANC-1, GS-Y01Cancer cell-specific cytotoxicityOff-Target
20 µMHUVECsInhibition of VEGF-induced cell migrationOff-Target
25 µMPC-3, BPH-1Apoptosis, Caspase-8 activation, Bax upregulationOff-Target
0 - 40 µMSKOV-3, 2774Dose-dependent growth suppressionOff-Target

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from studies investigating Doxazosin-induced cell death.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 µM to 50 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for Apoptosis Markers (Caspase-8 and Bax)

This protocol is based on methodologies used to detect Doxazosin-induced apoptosis.

  • Cell Lysis: Treat cells with Doxazosin (e.g., 25 µM) for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-8, total caspase-8, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

Protocol 3: Colorimetric Caspase-8 Activity Assay

This protocol is adapted from a study on Doxazosin's effect on prostate cells.

  • Cell Treatment and Lysis: Treat approximately 2 x 10^6 cells with Doxazosin (e.g., 25 µM) for the desired time (e.g., 24 or 48 hours). Lyse the cells using the lysis buffer provided in a commercial caspase-8 colorimetric assay kit.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer and the caspase-8 substrate (e.g., IETD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Analysis: Calculate the fold increase in caspase-8 activity by comparing the absorbance of the Doxazosin-treated samples to the untreated control.

Visualizations

Doxazosin_On_Target_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha1_AR α1-Adrenergic Receptor Norepinephrine->Alpha1_AR Doxazosin This compound Doxazosin->Alpha1_AR Blocks PLC Phospholipase C (PLC) Alpha1_AR->PLC Blocked_Response Smooth Muscle Relaxation Alpha1_AR->Blocked_Response IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Smooth Muscle Contraction Ca_release->Response PKC->Response

Caption: On-target signaling pathway of this compound.

Doxazosin_Off_Target_Signaling cluster_death_receptor Death Receptor Pathway cluster_mitochondrial Mitochondrial Pathway cluster_other Other Pathways Doxazosin This compound (High Concentration) Fas Fas Receptor Doxazosin->Fas Induces recruitment Bax Bax (Upregulation) Doxazosin->Bax EGFR EGFR Signaling Doxazosin->EGFR Inhibits NFkB NF-κB Activity Doxazosin->NFkB Inhibits FADD FADD Fas->FADD Procaspase8 Pro-Caspase-8 FADD->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis Mitochondrion Mitochondrion Bax->Mitochondrion Mitochondrion->Apoptosis EGFR->Apoptosis NFkB->Apoptosis

Caption: Overview of Doxazosin's off-target signaling pathways.

Troubleshooting_Workflow Start Start: Unexpected Cell Death Observed Check_Conc Verify Doxazosin Concentration and Preparation Start->Check_Conc Dose_Response Perform Dose-Response and Time-Course Experiment Check_Conc->Dose_Response Concentration Correct Low_Conc_Death Cell Death at Low Conc. (<1µM)? Dose_Response->Low_Conc_Death High_Conc_Death Cell Death at High Conc. (≥10µM)? Low_Conc_Death->High_Conc_Death No On_Target_Hypo Hypothesis: On-Target Effect (α1-AR mediated) Low_Conc_Death->On_Target_Hypo Yes Off_Target_Hypo Hypothesis: Off-Target Effect (Apoptosis) High_Conc_Death->Off_Target_Hypo Yes Test_On_Target Test with α1-Agonist (e.g., Phenylephrine) Rescue Experiment On_Target_Hypo->Test_On_Target Test_Off_Target Test with Caspase Inhibitor (e.g., z-IETD-fmk) Off_Target_Hypo->Test_Off_Target Result_On Cell Death Rescued Test_On_Target->Result_On Result_Off Cell Death Not Rescued Test_On_Target->Result_Off Test_Off_Target->Result_On Cell Death Blocked Test_Off_Target->Result_Off Cell Death Persists

References

Strategies for reducing Doxazosin Mesylate-induced cytotoxicity in primary cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Doxazosin Mesylate in Primary Cell Culture. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in managing this compound-induced cytotoxicity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity in primary cells?

A1: this compound primarily induces cytotoxicity through apoptosis.[1][2] The mechanism is often independent of its function as an α1-adrenoceptor antagonist.[2][3] It can trigger the death receptor-mediated pathway by up-regulating Fas/CD95 and promoting the recruitment of the Fas-associated death domain (FADD).[4] This leads to the activation of pro-caspase-8 into its active form, caspase-8, which subsequently activates downstream executioner caspases like caspase-3. Additionally, Doxazosin can up-regulate the pro-apoptotic protein Bax, suggesting involvement of the mitochondrial apoptotic pathway. In some cancer cells, it has also been linked to the activation of TGF-β1 signaling.

Q2: What are typical concentrations of this compound that induce cytotoxicity?

A2: The cytotoxic concentration of this compound is cell-type dependent. For instance, in human benign (BPH-1) and malignant (PC-3) prostate cells, a dose-dependent loss of viability is observed with concentrations up to 25 μmol/L after 24 hours. In drug-resistant prostate carcinoma cell lines (DU145 and PC-3), concentrations of 60 micromol/L killed more than half the cells after 72 hours. For non-small cell lung cancer cells (A549), cytotoxicity was observed at concentrations ranging from 6.3 µM to 100 µM depending on the assay used. It is crucial to perform a dose-response curve for your specific primary cell type to determine the optimal concentration for your experiment.

Q3: Are there ways to reduce Doxazosin-induced cytotoxicity without eliminating its other effects?

A3: Yes, the primary strategy to mitigate Doxazosin-induced apoptosis is to interfere with the key signaling molecules. The use of a specific caspase-8 inhibitor, such as z-IETD-fmk, has been shown to significantly block Doxazosin-induced apoptosis in prostate cells. This allows for the study of other cellular effects of Doxazosin while minimizing cell death. Additionally, since metabolites of Doxazosin may possess antioxidant properties, managing oxidative stress could be another avenue, although direct evidence for this reducing cytotoxicity is less established.

Q4: Does the vehicle used to dissolve this compound affect cytotoxicity?

A4: this compound is often dissolved in sterile water or culture medium for in vitro experiments. For animal studies, it has been dissolved in corn oil. It is essential to run a vehicle-only control in your experiments to ensure that the solvent itself is not contributing to cytotoxicity. The final concentration of any solvent (like DMSO, if used) should be kept to a minimum, typically below 0.1%, as higher concentrations can be toxic to primary cells.

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound in primary cell cultures.

Problem Possible Cause(s) Suggested Solution(s)
Excessive cell death observed even at low concentrations. 1. High sensitivity of the primary cell type. 2. Incorrect Doxazosin concentration. 3. Extended treatment duration. 4. Poor cell health prior to treatment.1. Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., 0.1 µM to 100 µM) for a fixed time point (e.g., 24 hours) to determine the IC50 value for your specific cells. 2. Optimize Treatment Time: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) with a fixed Doxazosin concentration to find the optimal exposure time. 3. Verify Cell Health: Ensure cells are healthy, in the logarithmic growth phase, and at an appropriate confluency (typically 70-80%) before adding the drug. 4. Use a Caspase Inhibitor: Co-treat cells with a pan-caspase inhibitor or a specific caspase-8 inhibitor (e.g., 20 μmol/L z-IETD-fmk) to block the apoptotic pathway.
High variability in cytotoxicity results between experiments. 1. Inconsistent cell seeding density. 2. "Edge effect" in multi-well plates due to evaporation. 3. Variation in this compound stock solution. 4. Differences in cell passage number.1. Standardize Seeding: Use a cell counter to ensure consistent cell numbers are seeded in each well. Allow cells to adhere and stabilize for 24 hours before treatment. 2. Mitigate Edge Effect: Avoid using the outer wells of multi-well plates for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Prepare Fresh Stock: Prepare fresh Doxazosin stock solutions regularly and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. 4. Use Consistent Passage Numbers: Primary cells can change their characteristics with increasing passage numbers. Use cells within a narrow passage range for all related experiments.
No significant cytotoxicity observed at expected concentrations. 1. Doxazosin-resistant cell type. 2. Inactive this compound. 3. Incorrect assay for measuring viability/cytotoxicity. 4. High serum concentration in media interfering with drug activity.1. Confirm with a Positive Control: Use a known apoptosis-inducing agent (e.g., Staurosporine) to confirm that the cells are capable of undergoing apoptosis and that your assay is working correctly. 2. Verify Drug Activity: Purchase this compound from a reputable supplier. If possible, test the batch on a sensitive, well-characterized cell line (e.g., PC-3). 3. Use Multiple Assays: Confirm results using at least two different methods for assessing cell death, such as an MTT assay for metabolic activity and a Trypan Blue or Annexin V assay for membrane integrity/apoptosis. 4. Consider Serum Concentration: Some components in fetal bovine serum (FBS) can bind to drugs and reduce their effective concentration. Consider reducing the serum percentage during the treatment period, but be aware that serum starvation itself can induce stress or apoptosis in some primary cells.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of this compound on various cell lines as reported in the literature. This data can serve as a starting point for designing dose-response experiments.

Cell LineAssay TypeConcentrationIncubation TimeResult (% Viability or Effect)Source
PC-3 (Prostate Cancer)MTT Assay25 µmol/L24 hours~50% Viability
BPH-1 (Benign Prostate)MTT Assay25 µmol/L24 hours~60% Viability
DU145 & PC-3 (Prostate Cancer)MTT / Trypan Blue60 µmol/L72 hours>50% Cell Death
A549 (Lung Cancer)MTT Assay37.5 µM24 hours72.6% Survival
A549 (Lung Cancer)MTT Assay50.0 µM24 hours47.8% Survival
A549 (Lung Cancer)SRB Assay25.0 µM48 hours45.1% Cytotoxicity
HL-1 (Cardiomyocytes)MTT AssayDose-dependentNot specifiedDecreased cell viability
Neonatal Rat Cardiomyocytes MTT AssayDose-dependentNot specifiedDecreased cell viability

Visualizations and Workflows

Doxazosin-Induced Apoptotic Signaling Pathway

The diagram below illustrates the primary signaling cascade initiated by Doxazosin that leads to apoptosis in susceptible cells. It involves both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.

Doxazosin_Pathway cluster_extrinsic Extrinsic Pathway Doxazosin Doxazosin Mesylate FasR Fas Receptor (CD95) Doxazosin->FasR Activates Bax Bax Protein (Upregulation) Doxazosin->Bax Induces FADD FADD (Recruitment) FasR->FADD ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Binds Casp8 Active Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Mito Mitochondrial Pathway Bax->Mito Mito->ProCasp3 Activates Inhibitor z-IETD-fmk (Caspase-8 Inhibitor) Inhibitor->Casp8 Inhibits Troubleshooting_Logic Start Start Experiment Result Assess Cytotoxicity Start->Result High Problem: Cytotoxicity is too high Result->High Too High Low Problem: Cytotoxicity is too low Result->Low Too Low Variable Problem: Results are variable Result->Variable Variable Sol_High1 Reduce Doxazosin Concentration High->Sol_High1 Sol_High2 Shorten Treatment Duration High->Sol_High2 Sol_High3 Use Caspase Inhibitor High->Sol_High3 Sol_Low1 Increase Doxazosin Concentration / Duration Low->Sol_Low1 Sol_Low2 Verify Drug Activity with Positive Control Low->Sol_Low2 Sol_Low3 Use a More Sensitive Assay Low->Sol_Low3 Sol_Var1 Standardize Cell Seeding & Passage # Variable->Sol_Var1 Sol_Var2 Mitigate Plate 'Edge Effects' Variable->Sol_Var2 Sol_Var3 Use Fresh Aliquots of Doxazosin Stock Variable->Sol_Var3

References

Selection of appropriate vehicle controls for in vivo Doxazosin Mesylate studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Doxazosin Mesylate in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when formulating this compound for in vivo studies?

A1: The primary challenge with this compound is its poor water solubility, which can hinder the preparation of suitable formulations for in vivo administration.[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability.[3] The compound is practically insoluble in aqueous solutions with a slightly acidic to neutral pH.[3] This necessitates the use of co-solvents or specialized formulation strategies to achieve the desired concentration for dosing.

Q2: What are some recommended vehicle controls for oral administration of this compound in rodents?

A2: For oral gavage studies in rodents, several vehicle options can be considered, depending on the required dose and study duration. Common choices include:

  • Aqueous suspensions: Methylcellulose (MC) or carboxymethylcellulose (CMC) based vehicles are frequently used for oral administration of poorly soluble compounds in nonclinical safety studies. A typical formulation is 0.5% CMC with or without a surfactant like 0.1% Polysorbate 80 (Tween® 80).

  • Lipid-based vehicles: For hydrophobic compounds, oils such as corn oil can be a suitable vehicle. A formulation of 10% DMSO in 90% corn oil can achieve a solubility of at least 2.5 mg/mL.[4]

  • Solubilizing agents: Cyclodextrins can be used to enhance aqueous solubility. A vehicle consisting of 10% DMSO in 90% (20% SBE-β-CD in saline) has been reported to yield a clear solution with a solubility of ≥ 2.5 mg/mL.

Q3: What are suitable vehicles for intravenous administration of this compound?

A3: For intravenous administration, it is crucial to have a clear, particle-free solution to prevent embolism. Given this compound's poor aqueous solubility, a multi-component solvent system is often necessary. A commonly suggested vehicle for intravenous administration is a mixture of:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% saline

This combination can produce a clear solution with a solubility of at least 2.5 mg/mL. It is critical to prepare this formulation by adding each solvent sequentially and ensuring complete dissolution at each step.

Q4: How should I prepare a this compound solution using DMSO?

A4: When using Dimethyl Sulfoxide (DMSO) as a primary solvent, it is recommended to first dissolve the this compound in a small amount of DMSO. Gentle warming or sonication may be required to achieve complete dissolution. Once a clear stock solution is obtained, it can be further diluted with the chosen aqueous buffer or vehicle. It is important to add the DMSO stock solution to the aqueous component slowly while vortexing to minimize the risk of precipitation.

Q5: What is the stability of this compound in aqueous solutions?

A5: Aqueous solutions of this compound may have limited stability. For instance, a 1:1 solution of DMSO:PBS (pH 7.2) is not recommended to be stored for more than one day. It is best practice to prepare the final dosing solution fresh on the day of the experiment to ensure its stability and potency.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound upon dilution of DMSO stock with aqueous buffer. This compound is poorly soluble in aqueous solutions. The addition of an aqueous buffer to a concentrated DMSO stock can cause the compound to crash out of solution.- Reduce the final concentration of this compound.- Increase the percentage of co-solvents like PEG300 in the final formulation.- Use a solubilizing agent such as SBE-β-CD in the aqueous component.- Add the DMSO stock to the aqueous buffer very slowly while vigorously vortexing.
Difficulty in achieving the desired concentration for high-dose studies. The solubility of this compound is limited even in co-solvent systems.- Consider alternative formulation strategies such as nanosuspensions or self-nanoemulsifying drug delivery systems (SNEDDS) which have been shown to enhance solubility and bioavailability.- For oral studies, a suspension in a vehicle like 0.5% CMC might be more feasible than a solution for high doses.
Vehicle-induced toxicity or adverse effects in animals. Some vehicles, especially at high concentrations or with chronic administration, can cause local irritation or systemic toxicity. For example, DMSO can have biological effects.- Include a vehicle-only control group in your study to differentiate between vehicle effects and compound effects.- Use the lowest effective concentration of potentially toxic excipients like DMSO.- Refer to literature for the no-observed-adverse-effect-level (NOAEL) of the chosen vehicle in the specific animal model and for the intended duration of the study.
Inconsistent results or high variability in pharmacokinetic data. This could be due to issues with the formulation's stability, homogeneity (for suspensions), or altered absorption due to the vehicle.- Ensure the formulation is prepared consistently for each experiment.- For suspensions, ensure they are homogenous by continuous stirring or vortexing before and during dosing.- Be aware that the vehicle can influence the absorption and bioavailability of the drug. Choose a vehicle that is well-characterized and known to have minimal impact on the drug's pharmacokinetics, or one that is specifically designed to enhance it if desired.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents and Vehicles

Solvent/VehicleSolubilityNotesReference
Water (25°C)Slightly soluble (0.8%)-
DMSO~33.33 mg/mLRequires sonication.
DMSO~2 mg/mL-
Dimethylformamide (DMF)~0.5 mg/mL-
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mLAqueous solution should not be stored for more than one day.
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.5 mg/mLClear solution.
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mLClear solution.
10% DMSO, 90% corn oil≥ 2.5 mg/mLClear solution.
Phosphate buffer (pH 5.8 and 7.2)Practically insoluble-

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage (Suspension)
  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in purified water. If desired, add 0.1% (v/v) Tween® 80 to the CMC solution to act as a wetting agent.

  • This compound Addition: Weigh the required amount of this compound powder.

  • Suspension Formation: Gradually add the this compound powder to the CMC vehicle while continuously stirring or vortexing to ensure a uniform suspension.

  • Homogeneity Check: Visually inspect the suspension for any clumps. If necessary, use a homogenizer to achieve a uniform particle size distribution.

  • Administration: Use a magnetic stirrer to keep the suspension homogenous during the dosing procedure. Administer to the animals using an appropriate oral gavage needle.

Protocol 2: Preparation of this compound Formulation for Intravenous Injection (Solution)
  • Initial Dissolution: Weigh the required amount of this compound and dissolve it in 10% of the final volume with DMSO. Ensure complete dissolution, using sonication if necessary.

  • Co-solvent Addition: To the DMSO solution, add 40% of the final volume of PEG300. Mix thoroughly until the solution is clear.

  • Surfactant Addition: Add 5% of the final volume of Tween-80 to the mixture and mix until a homogenous solution is formed.

  • Aqueous Phase Addition: Slowly add 45% of the final volume of sterile saline to the organic phase while continuously vortexing.

  • Final Check: Inspect the final solution for any signs of precipitation. The solution should be clear and particle-free before injection.

Visualizations

Vehicle_Selection_Workflow Vehicle Selection Workflow for In Vivo this compound Studies A Define Experimental Needs (Route of Administration, Dose, Study Duration) B Oral Administration A->B C Intravenous Administration A->C D Low Dose? B->D E High Dose? B->E H Co-solvent System (e.g., DMSO/PEG300/Tween-80/Saline) C->H F Aqueous Suspension (e.g., 0.5% CMC) D->F Yes G Solubilized Formulation (e.g., with SBE-β-CD or in oil) D->G No E->F No E->G Yes I Prepare Formulation F->I G->I H->I J Assess Formulation Quality (Clarity, Stability, Homogeneity) I->J K Proceed with In Vivo Study J->K Acceptable L Troubleshoot Formulation J->L Unacceptable L->I

Caption: Workflow for selecting an appropriate vehicle for in vivo this compound studies.

Doxazosin_Signaling_Pathway This compound Signaling Pathway cluster_cell Smooth Muscle Cell Doxazosin This compound Alpha1_Receptor α1-Adrenergic Receptor Doxazosin->Alpha1_Receptor Antagonizes Relaxation Smooth Muscle Relaxation (Vasodilation) Doxazosin->Relaxation Gq_Protein Gq Protein Activation Alpha1_Receptor->Gq_Protein Alpha1_Receptor->Relaxation Blockade leads to Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Activates PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_Release->Contraction

Caption: Mechanism of action of this compound as an α1-adrenergic receptor antagonist.

References

Managing Doxazosin Mesylate degradation under different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the degradation of Doxazosin Mesylate under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound known to be unstable?

A1: this compound is susceptible to degradation under several conditions, including acidic and alkaline hydrolysis, oxidation, and photolysis.[1][2] It shows significant decomposition in acidic (e.g., 0.1 M HCl at 80°C) and alkaline conditions (e.g., 0.1 M NaOH), with complete degradation observed in the latter.[3] Oxidative stress, for instance with hydrogen peroxide, also leads to degradation. Furthermore, it is a photolabile compound, and its degradation is influenced by the type of light and the pH of the solution.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound involve hydrolysis of the amide bond and cleavage of the quinazoline ring. Under acidic and alkaline conditions, a major degradation product formed is 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline. Photodegradation can lead to the formation of various photoproducts, including those resulting from cleavage of the dioxane cycle and hydroxylation.

Q3: What analytical techniques are recommended for monitoring the degradation of this compound?

A3: Stability-indicating high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods are the most common and reliable techniques for quantifying this compound and its degradation products. These methods can effectively separate the parent drug from its impurities and degradation products, allowing for accurate stability assessment.

Q4: How does pH influence the stability of this compound?

A4: this compound's stability is significantly pH-dependent. It degrades in both acidic and alkaline environments. Specifically, basic pH promotes its decomposition, likely due to hydrolysis. Acidic degradation has been reported to follow zero-order kinetics, while alkaline degradation follows first-order kinetics.

Q5: Is this compound sensitive to light?

A5: Yes, this compound is a photolabile compound. Exposure to light, particularly UV radiation, can induce degradation. The rate of photodegradation is influenced by factors such as the type of light and the pH of the solution. It is recommended to protect solutions of this compound from light during storage and analysis.

Q6: What is the thermal stability of this compound?

A6: this compound is relatively stable under thermal stress compared to hydrolytic and oxidative conditions. However, thermal decomposition does occur at elevated temperatures. Studies have shown that the crystalline form is thermally stable up to approximately 292°C.

Troubleshooting Guides

Issue 1: Unexpectedly High Degradation in Control Samples

Possible Cause:

  • Light Exposure: Inadequate protection from ambient or UV light during sample preparation, storage, or analysis. This compound is known to be photolabile.

  • pH Fluctuation: The pH of the solution may not be neutral or adequately buffered, leading to hydrolytic degradation. Basic conditions, in particular, accelerate degradation.

  • Contaminated Glassware or Solvents: Residual acidic or basic contaminants on glassware or impurities in solvents can catalyze degradation.

Troubleshooting Steps:

  • Protect from Light: Prepare and store all solutions in amber-colored glassware or wrap containers with aluminum foil. Minimize exposure to room light during experimental procedures.

  • Control pH: Ensure that the solvent system is neutral and, if necessary, use a suitable buffer system to maintain a stable pH.

  • Use High-Purity Materials: Utilize high-purity solvents and thoroughly clean all glassware with a suitable laboratory detergent, followed by rinsing with purified water.

Issue 2: Poor Reproducibility in Degradation Studies

Possible Cause:

  • Inconsistent Stress Conditions: Variations in temperature, duration of stress, or concentration of stress agents (e.g., acid, base, oxidizing agent) between experiments.

  • Inconsistent Light Exposure: Differences in light intensity or wavelength exposure between samples.

  • Sample Preparation Variability: Inconsistent sample concentrations or handling procedures.

Troubleshooting Steps:

  • Standardize Protocols: Strictly adhere to a detailed, written experimental protocol for all degradation studies.

  • Calibrate Equipment: Regularly calibrate ovens, water baths, and light sources to ensure consistent and accurate stress conditions.

  • Use a Photostability Chamber: For photostability studies, use a validated photostability chamber to control light exposure.

  • Precise Sample Preparation: Use calibrated volumetric flasks and pipettes for all sample and reagent preparations.

Issue 3: Inability to Separate Degradation Products from the Parent Peak in HPLC/UPLC

Possible Cause:

  • Suboptimal Chromatographic Conditions: The mobile phase composition, pH, column type, or gradient program may not be suitable for resolving the degradation products from the this compound peak.

  • Co-elution of Impurities: One or more degradation products may have similar retention times under the current analytical method.

Troubleshooting Steps:

  • Method Optimization:

    • Mobile Phase: Adjust the organic modifier-to-aqueous ratio and the type of organic solvent (e.g., acetonitrile, methanol).

    • pH: Modify the pH of the aqueous component of the mobile phase to alter the ionization and retention of the analytes.

    • Column: Experiment with different stationary phases (e.g., C18, C8, phenyl) and column dimensions. .

  • Gradient Elution: If using an isocratic method, switch to a gradient elution to improve the separation of peaks with different polarities.

  • Review Literature: Consult published stability-indicating methods for this compound to identify suitable starting conditions for your method development.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. Below are detailed protocols for various stress conditions.

1. Acid Hydrolysis

  • Objective: To evaluate the degradation of this compound in an acidic environment.

  • Protocol:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Transfer a known volume of the stock solution into a volumetric flask.

    • Add a sufficient volume of 0.1 M to 1 M hydrochloric acid (HCl) to achieve the desired final concentration of the drug (e.g., 100 µg/mL).

    • Heat the solution in a water bath or oven at a controlled temperature (e.g., 70-80°C) for a specified period (e.g., 1 to 10 hours).

    • At predetermined time intervals, withdraw aliquots of the solution.

    • Neutralize the samples with an equivalent amount of sodium hydroxide (NaOH).

    • Dilute the neutralized samples with the mobile phase to the target concentration for analysis.

    • Analyze the samples by a validated stability-indicating HPLC or UPLC method.

2. Base Hydrolysis

  • Objective: To assess the degradation of this compound in an alkaline environment.

  • Protocol:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Transfer a known volume of the stock solution into a volumetric flask.

    • Add a sufficient volume of 0.1 M to 1 M sodium hydroxide (NaOH) to achieve the desired final concentration of the drug (e.g., 100 µg/mL).

    • Keep the solution at room temperature or heat at a controlled temperature (e.g., 80°C) for a specified period (e.g., 20 minutes to a few hours).

    • At predetermined time intervals, withdraw aliquots of the solution.

    • Neutralize the samples with an equivalent amount of hydrochloric acid (HCl).

    • Dilute the neutralized samples with the mobile phase to the target concentration.

    • Analyze the samples by a validated stability-indicating HPLC or UPLC method.

3. Oxidative Degradation

  • Objective: To investigate the degradation of this compound in the presence of an oxidizing agent.

  • Protocol:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Transfer a known volume of the stock solution into a volumetric flask.

    • Add a sufficient volume of hydrogen peroxide (H₂O₂) solution (e.g., 3% to 30%) to achieve the desired final concentration of the drug.

    • Keep the solution at room temperature for a specified period (e.g., 1 to 24 hours).

    • At predetermined time intervals, withdraw aliquots of the solution.

    • Dilute the samples with the mobile phase to the target concentration.

    • Analyze the samples by a validated stability-indicating HPLC or UPLC method.

4. Photolytic Degradation

  • Objective: To determine the effect of light exposure on the stability of this compound.

  • Protocol:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.

    • Expose the solution to a controlled light source, such as a photostability chamber equipped with UV and visible lamps, for a specified duration to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • At predetermined time intervals, withdraw aliquots from both the exposed and control samples.

    • Dilute the samples with the mobile phase to the target concentration.

    • Analyze the samples by a validated stability-indicating HPLC or UPLC method.

5. Thermal Degradation

  • Objective: To evaluate the stability of this compound under thermal stress.

  • Protocol:

    • Place the solid this compound drug substance in a thermostatically controlled oven at a specific temperature (e.g., 60°C) for a defined period (e.g., 3 days).

    • For solution stability, prepare a solution of this compound in a suitable solvent and heat it at a controlled temperature.

    • At the end of the study period, allow the samples to cool to room temperature.

    • Prepare solutions of the stressed samples at a known concentration in the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC or UPLC method.

Quantitative Data Summary

The following tables summarize the quantitative data on the degradation of this compound under different experimental conditions.

Table 1: Summary of Forced Degradation Conditions and Observations

Stress ConditionReagent/ParameterTemperatureDurationDegradation ObservedReference
Acid Hydrolysis0.5 N HCl70°C24 hoursSignificant
Acid Hydrolysis1 M HCl70°C45 minSignificant
Base Hydrolysis0.5 N NaOH70°C24 hoursSignificant
Base Hydrolysis1 M NaOH70°C-Significant
Oxidation3.0% H₂O₂Room Temp24 hoursNo significant degradation
Oxidation3-10% H₂O₂Room Temp15 min - 1 hrSignificant
Photolysis (UV)254 nmRoom Temp7 daysNo significant degradation
Photolysis (UV)UV radiationRoom Temp30 min - 1 hrSlight decrease in peak area
Thermal105°C-7 daysNo significant degradation
Thermal-70°C-Slight decrease in peak area

Table 2: Kinetic Parameters for this compound Degradation

Degradation ConditionKinetic OrderRate Constant (k)Half-life (t₀.₅)Shelf-life (t₀.₉)Reference
Acidic (1M HCl)Zero-order0.45 mole liter⁻¹ minutes⁻¹110.99 min22.19 min
Alkaline (1M NaOH)First-order0.0044 min⁻¹157.5 min23.88 min

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Sample Analysis cluster_data Data Interpretation start Prepare Doxazosin Mesylate Stock Solution apply_stress Expose Drug to Stress Conditions (Heat, Light, Chemical) start->apply_stress stress_prep Prepare Stress Solutions (Acid, Base, Oxidizing Agent) stress_prep->apply_stress sampling Withdraw Aliquots at Time Intervals apply_stress->sampling neutralize Neutralize/Quench Reaction sampling->neutralize dilute Dilute to Working Concentration neutralize->dilute analyze Analyze via Stability-Indicating Method (HPLC/UPLC) dilute->analyze quantify Quantify Degradation and Identify Products analyze->quantify kinetics Determine Degradation Kinetics quantify->kinetics Doxazosin_Stability cluster_stable Relatively Stable Conditions cluster_unstable Degradation-Inducing Conditions Doxazosin This compound Thermal Thermal Stress (Moderate Temperature) Doxazosin->Thermal More Stable Solid_State Solid State (Protected from Light/Moisture) Doxazosin->Solid_State More Stable Acid Acidic Hydrolysis Doxazosin->Acid Degrades Base Alkaline Hydrolysis (More rapid degradation) Doxazosin->Base Degrades Rapidly Oxidation Oxidative Stress Doxazosin->Oxidation Degrades Photolysis Photolytic Stress (UV/Visible Light) Doxazosin->Photolysis Degrades

References

Overcoming resistance to Doxazosin Mesylate in long-term cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Doxazosin Mesylate in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in inducing cell death?

A1: this compound, a quinazoline-based compound, is primarily known as an alpha-1 adrenergic receptor antagonist, used for treating hypertension and benign prostatic hyperplasia.[1][2][3][4] However, its pro-apoptotic effects in various cancer cell lines are largely independent of its alpha-1 adrenoceptor blockade.[5] The primary mechanism for inducing cell death in cancer cells involves the activation of the extrinsic apoptosis pathway. This is mediated through the upregulation of Fas/CD95 and the recruitment of Fas-associated death domain (FADD), leading to the activation of caspase-8 and subsequently caspase-3.

Q2: Which signaling pathways are modulated by this compound?

A2: this compound has been shown to modulate several key signaling pathways implicated in cell survival and apoptosis:

  • Death Receptor Pathway: Upregulates Fas/CD95 and promotes the formation of the Death-Inducing Signaling Complex (DISC), leading to caspase-8 activation.

  • TGF-β1 Signaling: Doxazosin can activate transforming growth factor-beta1 (TGF-β1) signaling, which has been linked to its apoptotic effects in prostate cancer cells.

  • JAK/STAT Pathway: It can suppress the phosphorylation of Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins, thereby inhibiting downstream signaling.

  • PI3K/Akt/mTOR Pathway: Doxazosin has been shown to inhibit the phosphorylation of key components of this pro-survival pathway, including Akt and mTOR.

  • Autophagy: In some contexts, Doxazosin has been found to induce autophagy, which can contribute to its anticancer effects and its ability to overcome resistance to other drugs like Osimertinib.

Q3: What are typical concentrations of this compound used in cell culture experiments?

A3: The effective concentration of this compound can vary significantly depending on the cell line. Based on published data, concentrations typically range from 10 µM to 100 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Troubleshooting Guide: Overcoming Resistance

Issue: Decreased sensitivity to this compound in long-term cultures.

After prolonged exposure, you may observe that your cell line requires higher concentrations of this compound to achieve the same level of cytotoxicity, or it may become completely refractory to the drug. This can manifest as an increase in the IC50 value over time.

Potential Cause 1: Alterations in the Fas Death Receptor Pathway

Long-term treatment with a pro-apoptotic agent can select for cells with defects in the apoptosis signaling cascade.

Troubleshooting Steps:

  • Assess Fas Receptor Expression:

    • Method: Use flow cytometry or Western blotting to compare the surface and total expression of Fas/CD95 in your resistant cells versus the parental (sensitive) cell line.

    • Expected Outcome: Resistant cells may exhibit significantly lower levels of Fas expression.

  • Analyze Downstream Signaling Components:

    • Method: Perform Western blot analysis to check the protein levels of FADD and pro-caspase-8. Also, assess the cleavage (activation) of caspase-8 and caspase-3 upon Doxazosin treatment.

    • Expected Outcome: Resistant cells might show reduced expression of FADD or pro-caspase-8, or a lack of caspase cleavage even in the presence of Doxazosin.

  • Potential Solution: Sensitize Cells to Fas-mediated Apoptosis:

    • Strategy: Consider co-treatment with agents that can upregulate Fas expression, such as certain chemotherapeutic drugs (e.g., cisplatin) or interferon-gamma (IFN-γ).

Potential Cause 2: Upregulation of Anti-Apoptotic Proteins

Cells can adapt to apoptotic stimuli by increasing the expression of proteins that inhibit apoptosis.

Troubleshooting Steps:

  • Profile Anti-Apoptotic Proteins:

    • Method: Use Western blotting to examine the expression levels of key anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL) and inhibitors of apoptosis proteins (IAPs) (e.g., cIAP1, cIAP2, XIAP).

    • Expected Outcome: Increased expression of one or more of these anti-apoptotic proteins in the resistant cell line.

  • Potential Solution: Co-treatment with Inhibitors of Anti-Apoptotic Proteins:

    • Strategy: Use small molecule inhibitors to target these survival proteins. For example, ABT-737 or its orally available analog Venetoclax (ABT-199) are BH3 mimetics that inhibit Bcl-2 and Bcl-xL. Smac mimetics can be used to antagonize IAPs.

Potential Cause 3: Increased Drug Efflux

Overexpression of ATP-binding cassette (ABC) transporters can lead to multi-drug resistance by actively pumping drugs out of the cell.

Troubleshooting Steps:

  • Assess ABC Transporter Activity:

    • Method: Use a fluorescent substrate assay (e.g., with Rhodamine 123 for P-glycoprotein/ABCB1) and flow cytometry to measure efflux pump activity. Compare the fluorescence retention in resistant versus parental cells in the presence and absence of a known efflux pump inhibitor (e.g., Verapamil or Cyclosporin A).

    • Expected Outcome: Resistant cells may show lower fluorescence accumulation, which is reversible by an efflux pump inhibitor.

  • Potential Solution: Co-treatment with Efflux Pump Inhibitors:

    • Strategy: If increased efflux is confirmed, co-administering a specific inhibitor of the overexpressed ABC transporter with this compound may restore sensitivity.

Potential Cause 4: Activation of Pro-Survival Signaling Pathways

Constitutive activation of pro-survival pathways like PI3K/Akt can counteract the pro-apoptotic effects of Doxazosin.

Troubleshooting Steps:

  • Examine Pro-Survival Pathway Activation:

    • Method: Perform Western blot analysis to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR and JAK/STAT pathways (e.g., phospho-Akt, phospho-mTOR, phospho-STAT3) in both resistant and parental cells, with and without Doxazosin treatment.

    • Expected Outcome: Resistant cells may exhibit higher basal levels of phosphorylation or maintain phosphorylation of these pro-survival proteins despite Doxazosin treatment.

  • Potential Solution: Combination Therapy with Pathway Inhibitors:

    • Strategy: Combine this compound with specific inhibitors of the activated pro-survival pathway. For example, use a PI3K inhibitor (e.g., LY294002) or an Akt inhibitor (e.g., MK-2206) if the PI3K/Akt pathway is hyperactive.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
PC3Prostate Cancer23.3 - 38.60
LNCaPProstate Cancer17.2 - 28.11
DU-145Prostate Cancer37.44
SKOV-3Ovarian Carcinoma>20 (for 40% growth suppression)
MDA-MB-231Triple-Negative Breast Cancer23.93
BT549Triple-Negative Breast Cancer24.82
4T1Mouse Mammary Carcinoma7.73

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted for assessing the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of Doxazosin. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Detection of Caspase-8 Activation by Western Blot

This protocol outlines the general steps to detect the cleavage of pro-caspase-8 into its active fragments.

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel (e.g., 12%).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for caspase-8 overnight at 4°C. The antibody should be able to detect both the pro-form (~57 kDa) and the cleaved fragments (e.g., p43/p41 and p18).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Doxazosin_Signaling_Pathway Doxazosin-Induced Apoptosis Signaling Pathway Doxazosin Doxazosin Fas_Receptor Fas Receptor (CD95) Doxazosin->Fas_Receptor Upregulates PI3K_Akt PI3K/Akt/mTOR Pathway Doxazosin->PI3K_Akt Inhibits JAK_STAT JAK/STAT Pathway Doxazosin->JAK_STAT Inhibits DISC DISC Formation (FADD, Pro-Caspase-8) Fas_Receptor->DISC Triggers Caspase8 Activated Caspase-8 DISC->Caspase8 Activates Caspase3 Activated Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Survival Cell Survival & Proliferation PI3K_Akt->Survival JAK_STAT->Survival

Caption: Doxazosin's pro-apoptotic signaling pathways.

Troubleshooting_Workflow Troubleshooting Doxazosin Resistance Start Decreased Sensitivity to Doxazosin Check_Fas Assess Fas Pathway (Fas, Caspase-8) Start->Check_Fas Check_AntiApoptotic Profile Anti-Apoptotic Proteins (Bcl-2, IAPs) Start->Check_AntiApoptotic Check_Efflux Measure Drug Efflux Activity Start->Check_Efflux Check_Survival Analyze Pro-Survival Pathways (p-Akt, p-STAT) Start->Check_Survival Solution_Fas Co-treat with Fas sensitizers (e.g., IFN-γ) Check_Fas->Solution_Fas Pathway Downregulated Solution_AntiApoptotic Co-treat with BH3 mimetics or Smac mimetics Check_AntiApoptotic->Solution_AntiApoptotic Proteins Upregulated Solution_Efflux Co-treat with efflux pump inhibitors Check_Efflux->Solution_Efflux Activity Increased Solution_Survival Co-treat with PI3K/Akt or JAK/STAT inhibitors Check_Survival->Solution_Survival Pathway Hyperactive

Caption: A logical workflow for troubleshooting Doxazosin resistance.

References

Interpreting unexpected results in Doxazosin Mesylate electrophysiology recordings

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the electrophysiological properties of Doxazosin Mesylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and refine your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My application of this compound is reducing ion channel currents, but my preparation does not express alpha-1 adrenergic receptors. Is this an artifact?

A1: Not necessarily. While Doxazosin is a potent alpha-1 adrenergic receptor antagonist, it is also known to have off-target effects on various voltage-gated ion channels.[1][2] Research has demonstrated that Doxazosin can directly block several types of ion channels, including potassium, sodium, and calcium channels, independent of its action on adrenergic receptors.[1][2] Therefore, a reduction in current amplitude upon Doxazosin application in a system lacking alpha-1 receptors likely represents a direct channel blockade.

Q2: I am observing a significant block of the hERG potassium channel at nanomolar concentrations. Is this a known effect?

A2: Yes, this is a documented off-target effect of Doxazosin. Studies have shown that Doxazosin blocks hERG (human Ether-à-go-go-Related Gene) potassium channels, which are crucial for cardiac repolarization.[3] This blockade is concentration-dependent and has been observed in heterologous expression systems like HEK 293 cells and Xenopus oocytes. The IC50 for this block can be in the nanomolar to low micromolar range, depending on the experimental conditions and cell type used.

Q3: I have recorded a change in the inactivation kinetics of the sodium current after applying Doxazosin. Is this an expected outcome?

A3: Yes, this is a plausible, albeit less commonly discussed, effect. A study on rat cardiac myocytes revealed that Doxazosin at a concentration of 10 µM not only inhibited the peak sodium current (INa) but also caused a significant negative shift in the INa inactivation curve. This indicates that Doxazosin can modulate the gating properties of sodium channels, which can have significant effects on cellular excitability.

Q4: My current-clamp recordings show a prolongation of the action potential duration (APD) after Doxazosin application. What could be the underlying mechanism?

A4: The prolongation of the APD is a likely consequence of Doxazosin's ion channel blocking properties. The blockade of repolarizing potassium currents, such as the transient outward current (Ito) and the rapid component of the delayed rectifier potassium current (IKr, mediated by hERG channels), can delay membrane repolarization and thus prolong the APD. A study in rat hearts demonstrated that 10 µM Doxazosin inhibited Ito and prolonged the APD.

Q5: I am seeing a decrease in the upstroke velocity of the action potential in my current-clamp recordings. Why would this occur?

A5: A decrease in the action potential upstroke velocity is primarily associated with the inhibition of the fast inward sodium current (INa). As mentioned in A3, Doxazosin has been shown to inhibit cardiac sodium channels. By reducing the number of available and conducting sodium channels, Doxazosin can slow the rate of depolarization, resulting in a decreased upstroke velocity.

Troubleshooting Guides

Issue 1: Inconsistent or drifting baseline currents after Doxazosin application.

  • Possible Cause 1: Solvent effects. Doxazosin is often dissolved in solvents like DMSO. High concentrations of the solvent in your final working solution can affect membrane properties and channel function, leading to baseline drift.

    • Troubleshooting Step: Always prepare a vehicle control solution containing the same final concentration of the solvent as your Doxazosin solution. Apply the vehicle control to the cell before applying Doxazosin to ensure that the observed effects are not due to the solvent alone. Keep the final solvent concentration as low as possible (ideally ≤ 0.1%).

  • Possible Cause 2: Giga-seal instability. The application of a drug solution can sometimes compromise the integrity of the giga-seal between the patch pipette and the cell membrane.

    • Troubleshooting Step: Monitor the seal resistance throughout the experiment. A significant decrease in seal resistance after drug application indicates an unstable seal. If this occurs, the recording should be discarded. Ensure a stable, high-resistance seal (>1 GΩ) is formed before initiating drug application.

  • Possible Cause 3: Non-specific binding. Doxazosin may nonspecifically bind to the perfusion system tubing.

    • Troubleshooting Step: Ensure your perfusion system is made of materials with low drug adsorption. A thorough washout with the external solution should return the baseline to its pre-drug level. If the effect is not reversible, consider the possibility of irreversible binding or channel rundown.

Issue 2: The observed IC50 for hERG channel block is different from published values.

  • Possible Cause 1: Different experimental temperatures. Ion channel kinetics and drug binding are often temperature-sensitive.

    • Troubleshooting Step: Ensure your experimental temperature is consistent and clearly reported. Most studies on Doxazosin's ion channel effects have been conducted at room temperature (20-22°C).

  • Possible Cause 2: Different cell expression systems. The apparent affinity of a drug can vary between different expression systems (e.g., HEK 293 cells vs. Xenopus oocytes) due to differences in cellular environment and post-translational modifications of the channel.

    • Troubleshooting Step: Be aware of the expression system used in the literature you are comparing your results to. If your results are still significantly different, consider potential variations in your specific cell line or transfection efficiency.

  • Possible Cause 3: Voltage protocol differences. The measured potency of a channel blocker can be state-dependent (i.e., dependent on whether the channel is in a resting, open, or inactivated state). Different voltage protocols can favor different channel states, thus affecting the apparent IC50.

    • Troubleshooting Step: Use a standardized voltage protocol and compare it to the protocols used in the literature. For hERG channels, a long depolarizing step to induce inactivation is often used to assess drug binding.

Data Presentation

Table 1: Summary of Doxazosin's Electrophysiological Effects on Various Ion Channels

Ion ChannelPreparationConcentrationObserved EffectReference
hERG (Kv11.1)HEK 293 cellsIC50: 324.4 nMBlock of K+ current
hERG (Kv11.1)HEK 293 cellsIC50: 585.1 nMBlock of K+ current
hERG (Kv11.1)Xenopus oocytesIC50: 18.2 µMBlock of K+ current
INa (Sodium Current)Rat cardiac myocytes10 µMInhibition of current, negative shift in inactivation curve
ICa,L (L-type Calcium Current)Rat cardiac myocytes10 µMInhibition of current
Ito (Transient Outward K+ Current)Rat cardiac myocytes10 µMInhibition of current
Iss (Steady-state Outward K+ Current)Rat cardiac myocytes10 µMInhibition of current
IK1 (Inward Rectifier K+ Current)Rat cardiac myocytes10 µMNo significant change

Experimental Protocols

Whole-Cell Patch-Clamp Recording Protocol for Assessing Doxazosin's Effect on Ion Channels

This protocol is a generalized guide for whole-cell voltage-clamp recordings in a mammalian cell line (e.g., HEK 293) expressing the ion channel of interest.

  • Cell Preparation:

    • Culture cells on glass coverslips to an appropriate confluency (50-80%).

    • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with an external solution.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • Fill the pipette with the appropriate internal solution and mount it on the headstage of the patch-clamp amplifier.

  • Establishing a Whole-Cell Configuration:

    • Apply positive pressure to the pipette and approach a target cell.

    • Once a dimple is observed on the cell surface, release the positive pressure to form a giga-seal (resistance > 1 GΩ).

    • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

    • Allow the cell to stabilize for a few minutes before starting the recording protocol.

  • Data Acquisition:

    • In voltage-clamp mode, apply the desired voltage protocol to elicit the ionic current of interest.

    • Record baseline currents for a stable period (e.g., 3-5 minutes).

    • Apply the vehicle control solution for a few minutes to check for any solvent effects.

    • Apply this compound at the desired concentrations through the perfusion system.

    • Allow the drug effect to reach a steady state before recording.

    • Perform a washout with the external solution to check for the reversibility of the drug effect.

  • Solutions:

    • External Solution (example for K+ currents): (in mM) 137 NaCl, 4.0 KCl, 1.8 CaCl2, 1.0 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

    • Internal Solution (example for K+ currents): (in mM) 130 K-aspartate, 5.0 MgCl2, 5 EGTA, 10 HEPES, 4 ATP; pH adjusted to 7.2 with KOH.

    • Doxazosin Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C. Dilute to the final working concentrations in the external solution on the day of the experiment.

Visualizations

Doxazosin_Signaling_Pathway cluster_primary Primary Mechanism cluster_offtarget Off-Target Effects (Unexpected) Doxazosin This compound Alpha1 Alpha-1 Adrenergic Receptor Doxazosin->Alpha1 Antagonist hERG hERG K+ Channel Doxazosin->hERG Block NaChannel Voltage-gated Na+ Channel Doxazosin->NaChannel Block CaChannel L-type Ca2+ Channel Doxazosin->CaChannel Block Vasodilation Smooth Muscle Relaxation (Vasodilation) Alpha1->Vasodilation Inhibition of Contraction APD Action Potential Prolongation hERG->APD Leads to Upstroke Decreased AP Upstroke Velocity NaChannel->Upstroke Leads to

Caption: Primary and off-target signaling pathways of this compound.

Troubleshooting_Workflow Start Unexpected Electrophysiology Result with Doxazosin Q1 Is the effect independent of alpha-1 adrenergic receptors? Start->Q1 Q2 Is there baseline drift or inconsistent current? Start->Q2 A1_Yes Consider Direct Ion Channel Blockade Q1->A1_Yes Yes A1_No Investigate Alpha-1 Receptor Mediated Pathway Q1->A1_No No A1_Yes->Q2 A2_Yes Troubleshoot Experimental Conditions Q2->A2_Yes Yes Q3 Does the effect match known off-target profiles? Q2->Q3 No Check_Solvent Run Vehicle Control A2_Yes->Check_Solvent Check_Seal Monitor Seal Resistance A2_Yes->Check_Seal Check_Washout Assess Reversibility A2_Yes->Check_Washout Check_Washout->Q3 A3_Yes Compare with Literature (hERG, Na+, Ca2+ channels) Q3->A3_Yes Yes A3_No Potentially Novel Finding. Verify with further experiments. Q3->A3_No No

Caption: Troubleshooting workflow for unexpected Doxazosin electrophysiology results.

References

Technical Support Center: Ensuring Reproducibility in Doxazosin Mesylate-Based Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of their animal studies involving Doxazosin Mesylate.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a selective alpha-1 adrenergic receptor antagonist.[1] It blocks the binding of norepinephrine to these receptors, which are found on the smooth muscle of blood vessels and the prostate. This blockade leads to vasodilation (widening of blood vessels), resulting in a decrease in peripheral vascular resistance and a reduction in blood pressure. In models of benign prostatic hyperplasia (BPH), it relaxes the smooth muscle of the prostate and bladder neck, improving urinary outflow.

2. What are the common animal models in which this compound is used?

This compound is frequently used in rodent models of:

  • Hypertension: To study its blood pressure-lowering effects.

  • Benign Prostatic Hyperplasia (BPH): To investigate its effects on urinary obstruction.

  • Inflammation: To explore its potential anti-inflammatory properties.[2]

  • Behavioral Studies: To assess its impact on conditions like stress-induced substance abuse relapse.[3]

3. How should this compound be prepared and stored for animal studies?

  • Solubility: this compound is poorly soluble in water.[4] Its solubility can be enhanced using various vehicles and formulation strategies.

  • Vehicle Selection: Common vehicles include sterile water, saline, or solutions containing solubilizing agents like polyethylene glycol (PEG) or cyclodextrins. The choice of vehicle should be consistent throughout a study to minimize variability.[5]

  • Preparation: For oral administration in rats, this compound and its enantiomers can be dissolved in ultrapure water to a concentration of 0.8 mg/mL. For other routes and concentrations, different solvents and co-solvents may be necessary. For example, a stock solution can be prepared in DMSO and then diluted in saline or corn oil.

  • Stability: this compound solutions should be prepared fresh. If storage is necessary, it is recommended to store them at 4°C and protected from light. Stability studies have shown that doxazosin in plasma is stable for at least 71 days when frozen at -20°C.

4. What are the key pharmacokinetic parameters of Doxazosin in common laboratory animals?

The pharmacokinetics of Doxazosin can vary between species. Understanding these differences is crucial for designing experiments and interpreting data.

ParameterRatMouseDogHuman
Oral Bioavailability ~50%Complete Absorption~60%~63%
Plasma Half-life 1.2 hours-5 hours9-22 hours
Protein Binding 95.3%HighHigh98.3%
Primary Route of Elimination FecesFecesFecesFeces

Source:

Troubleshooting Guides

Issue 1: High variability or lack of expected hypotensive effect.

Question: I am administering this compound to my rats, but I am not observing a consistent or significant drop in blood pressure. What could be the issue?

Possible Causes and Solutions:

  • Incorrect Dosage: The dose may be too low to elicit a significant response.

    • Solution: Refer to dose-response studies. In conscious Sprague-Dawley rats, a single oral dose of 8 mg/kg resulted in a significant decrease in systolic blood pressure. Long-term administration of the same dose produced a more pronounced hypotensive effect.

  • Timing of Administration and Measurement: The hypotensive effect of Doxazosin is time-dependent.

    • Solution: In rats, the maximal decrease in systolic blood pressure after a single 8 mg/kg oral dose was observed 4 hours after administration. With long-term administration, the maximal hypotensive response was seen 8 hours after the last dose. Ensure your blood pressure measurements are taken within the expected window of peak effect.

  • Circadian Rhythm: The efficacy of antihypertensive drugs can be influenced by the time of day of administration.

    • Solution: Administering Doxazosin at a consistent time of day is critical. Studies in humans suggest that nighttime dosing has a peak effect on morning ambulatory blood pressure, which may be due to the prevailing level of alpha-adrenergic tone. Consider the activity cycle of your animals (e.g., rodents are nocturnal) when scheduling dosing and measurements.

  • Drug Formulation and Administration: Poor solubility and absorption can lead to reduced efficacy.

    • Solution: Ensure the drug is fully dissolved in a suitable vehicle. For oral administration, nanosuspensions or self-nanoemulsifying drug delivery systems (SNEDDS) have been shown to improve the bioavailability of this compound in rats.

  • Animal Strain and Anesthesia: Different rat strains may exhibit varied responses. Anesthesia can also interact with the hypotensive effects of Doxazosin.

    • Solution: Be consistent with the animal strain used. If anesthesia is required, be aware that it can influence blood pressure and may interact with Doxazosin's effects. Whenever possible, use conscious animals for blood pressure measurements.

Dose-Response Data for Blood Pressure Reduction in Conscious Rats (Single Oral Dose)

DoseTime to Max Effect (Systolic)% Decrease in Systolic Blood Pressure
8 mg/kg4 hours11.9%

Source:

Dose-Response Data for Blood Pressure Reduction in Conscious Rats (Long-Term Oral Administration - 12 weeks)

DoseTime to Max Effect (Systolic)% Decrease in Systolic Blood Pressure
8 mg/kg/day8 hours post-final dose29.3%

Source:

NoEffect No Hypotensive Effect / High Variability Dosage Inappropriate Dosage NoEffect->Dosage Investigate Timing Incorrect Timing of Dosing/Measurement NoEffect->Timing Investigate Formulation Poor Drug Formulation/Administration NoEffect->Formulation Investigate Biological Biological Variables NoEffect->Biological Investigate LowDose Dose Too Low Dosage->LowDose PeakEffect Measurement Outside Peak Effect Window Timing->PeakEffect Circadian Circadian Rhythm Not Considered Timing->Circadian Solubility Poor Solubility/Bioavailability Formulation->Solubility Strain Animal Strain/Anesthesia Effects Biological->Strain

Troubleshooting workflow for lack of hypotensive effect.

Issue 2: Unexpected outcomes in behavioral studies.

Question: I am using Doxazosin in a behavioral study (e.g., locomotor activity, anxiety models), and my results are inconsistent or not as expected. What could be the problem?

Possible Causes and Solutions:

  • Sedative or Hypotensive Side Effects: Doxazosin's primary effect is to lower blood pressure, which can lead to dizziness, drowsiness, and reduced motor activity. These side effects can confound the interpretation of behavioral tests.

    • Solution: Start with a lower dose and carefully observe the animals for signs of sedation or motor impairment. It may be necessary to titrate the dose to find a level that is effective for the central nervous system target without causing significant peripheral side effects. In a study on cocaine-induced locomotor sensitization in rats, a dose of 1.0 mg/kg of Doxazosin was effective without disrupting overall activity.

  • Dose Selection for Behavioral vs. Cardiovascular Effects: The optimal dose for a cardiovascular study may be different from that required for a behavioral study.

    • Solution: Conduct a dose-response study specifically for the behavioral endpoint of interest. This will help to identify a dose that produces the desired behavioral effect with minimal confounding side effects.

  • Timing of Behavioral Testing: The timing of the behavioral test relative to drug administration is critical.

    • Solution: The behavioral test should be conducted during the expected peak plasma concentration of the drug. For Doxazosin, this is typically 2-3 hours after oral administration.

  • Habituation and Environmental Factors: Animals need to be properly habituated to the testing environment. Stress from handling or novel environments can impact behavior and interact with the effects of Doxazosin.

    • Solution: Ensure a consistent and thorough habituation protocol. Minimize environmental stressors during testing.

Recommended Doses for Behavioral Studies in Rats

Study TypeDoseRouteOutcome
Cocaine-induced locomotor sensitization1.0 mg/kgi.p.Blocked development and expression of sensitization

Source:

UnexpectedBehavior Unexpected Behavioral Results SideEffects Confounding Side Effects UnexpectedBehavior->SideEffects Consider Dose Suboptimal Dose for Behavior UnexpectedBehavior->Dose Consider Timing Incorrect Test Timing UnexpectedBehavior->Timing Consider Environment Environmental/Habituation Issues UnexpectedBehavior->Environment Consider Hypotension Hypotension/Sedation SideEffects->Hypotension DoseResponse Lack of Behavioral Dose-Response Data Dose->DoseResponse PeakPlasma Testing Outside Peak Plasma Concentration Timing->PeakPlasma Stress Stress/Lack of Habituation Environment->Stress

Troubleshooting workflow for unexpected behavioral results.

Experimental Protocols

Protocol 1: Assessment of Hypotensive Effect of this compound in Conscious Rats
  • Animal Model: Use male Sprague-Dawley rats (10 weeks old, 300-320g).

  • Housing: House animals in a temperature and humidity-controlled room with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation: Dissolve this compound in ultrapure water to a concentration of 0.8 mg/mL for an 8 mg/kg dose, assuming a 10 mL/kg dosing volume. Prepare fresh daily.

  • Administration: Administer the this compound solution or vehicle (ultrapure water) via oral gavage.

  • Blood Pressure Measurement:

    • Use a non-invasive tail-cuff method to measure systolic and diastolic blood pressure in conscious rats.

    • Take baseline measurements before drug administration.

    • For single-dose studies, measure blood pressure at 2, 4, 8, and 12 hours post-administration.

    • For long-term studies (e.g., 12 weeks of daily dosing), conduct measurements at the same time points after the final dose.

  • Data Analysis: Compare the changes in blood pressure from baseline between the Doxazosin-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathway

Norepinephrine Norepinephrine Alpha1Receptor Alpha-1 Adrenergic Receptor Norepinephrine->Alpha1Receptor Binds to GqProtein Gq Protein Activation Alpha1Receptor->GqProtein Activates Doxazosin This compound Block Blockade Doxazosin->Block PLC Phospholipase C (PLC) Activation GqProtein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Calcium Increased Intracellular Ca2+ IP3_DAG->Calcium Contraction Smooth Muscle Contraction Calcium->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Relaxation Smooth Muscle Relaxation Vasodilation Vasodilation Relaxation->Vasodilation Block->Alpha1Receptor Inhibits Block->Relaxation

Doxazosin's mechanism of action on the alpha-1 adrenergic signaling pathway.

References

Validation & Comparative

A Comparative Guide to the Alpha-1 Adrenoceptor Subtype Specificity of Doxazosin Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Doxazosin Mesylate's binding affinity for alpha-1 adrenoceptor subtypes (α1A, α1B, α1D) relative to other common antagonists. The data presented herein is derived from in-vitro experimental studies to validate the specificity and selectivity of these compounds.

Comparative Analysis of Antagonist Binding Affinity

Doxazosin, a quinazoline-based compound, is a widely used alpha-1 adrenergic antagonist.[1] Its primary mechanism of action involves the selective blockade of postjunctional alpha-1 adrenoceptors, leading to smooth muscle relaxation.[2] This action is utilized in the treatment of hypertension and benign prostatic hyperplasia (BPH).[3] However, for research and development of more targeted therapeutics, understanding its affinity for the individual α1-adrenoceptor subtypes is crucial.

Experimental data from radioligand binding assays consistently demonstrate that this compound is a non-selective antagonist, exhibiting high affinity for all three alpha-1 adrenoceptor subtypes (α1A, α1B, and α1D) with no significant preference.[1][4] This profile is similar to other quinazoline antagonists like prazosin. In contrast, antagonists such as Tamsulosin show a degree of selectivity for the α1A and α1D subtypes over the α1B subtype.

The following table summarizes the binding affinities (Ki) of Doxazosin and other key alpha-1 antagonists for cloned human α1-adrenoceptor subtypes. The data is derived from [3H]prazosin competition binding assays performed on Chinese Hamster Ovary (CHO) cells stably expressing the respective human receptor subtype.

Table 1: Comparative Binding Affinities (Ki, nM) of α1-Adrenoceptor Antagonists

Compound α1A Affinity (Ki, nM) α1B Affinity (Ki, nM) α1D Affinity (Ki, nM) α1A/α1B Selectivity Ratio α1A/α1D Selectivity Ratio Summary Profile
Doxazosin 0.26 0.35 0.47 0.74 0.55 Non-selective
Prazosin 0.16 0.22 0.46 0.73 0.35 Non-selective
Tamsulosin 0.28 3.89 0.25 0.07 1.12 α1A/α1D-selective

| BMY 7378 | 134.89 | 102.33 | 0.51 | 1.32 | 264.49 | α1D-selective |

Data derived from Log KD values reported in Kirby et al. (2020). Ki was calculated as 10(-Log KD) * 109. Selectivity ratios are calculated as (Ki for subtype X) / (Ki for subtype Y). A ratio < 1 indicates selectivity for subtype Y, while a ratio > 1 indicates selectivity for subtype X.

As shown in the table, Doxazosin's selectivity ratios are close to unity, confirming its non-selective profile. This contrasts sharply with a compound like BMY 7378, which is over 260-fold more selective for the α1D subtype compared to the α1A subtype.

Signaling and Experimental Frameworks

Alpha-1 Adrenoceptor Signaling Pathway

All three α1-adrenoceptor subtypes predominantly couple to Gq/11 G-proteins. Activation of the receptor by an agonist (e.g., norepinephrine) initiates a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). Concurrently, DAG remains in the membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which phosphorylates various downstream targets to elicit a cellular response, such as smooth muscle contraction.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Receptor α1-Adrenoceptor Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Agonist Agonist (e.g., Norepinephrine) Agonist->Receptor Binds Ca_Store Endoplasmic Reticulum Ca2+ Store IP3->Ca_Store Binds to Receptor Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Phosphorylates Targets Ca_Ion Ca2+ Ca_Store->Ca_Ion Releases Ca_Ion->PKC Co-activates Ca_Ion->Response Mediates

Caption: Canonical Gq/11 signaling pathway for alpha-1 adrenoceptors.
Experimental Workflow for Antagonist Specificity Validation

The determination of a compound's binding affinity and selectivity for receptor subtypes follows a structured workflow. It begins with the preparation of a biological system expressing the target receptors, followed by competitive binding assays and data analysis to derive key quantitative metrics like Ki values.

Experimental_Workflow A 1. Cell Culture CHO or HEK293 cells stably transfected to express a single human α1-adrenoceptor subtype (α1A, α1B, or α1D). B 2. Membrane Preparation Cells are harvested, lysed, and subjected to differential centrifugation to isolate membranes containing the receptors. A->B C 3. Competitive Binding Assay Membranes are incubated with: - A fixed concentration of radioligand (e.g., [3H]prazosin) - Increasing concentrations of the test antagonist (e.g., Doxazosin) B->C D 4. Separation & Quantification Bound and free radioligand are separated via rapid vacuum filtration. The radioactivity on the filter is measured using a scintillation counter. C->D E 5. Data Analysis Displacement curves are generated. IC50 values are determined from the curves. D->E F 6. Ki Calculation & Selectivity IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. Ki values for each subtype are compared to determine selectivity. E->F

Caption: Workflow for determining antagonist binding affinity (Ki).

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol outlines a typical method for determining the binding affinity (Ki) of a test antagonist like this compound.

  • Cell Culture and Membrane Preparation:

    • Chinese Hamster Ovary (CHO) cells stably expressing a single human α1-adrenoceptor subtype (α1A, α1B, or α1D) are cultured to confluence.

    • Cells are washed with phosphate-buffered saline (PBS), scraped, and centrifuged.

    • The cell pellet is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA) using a homogenizer.

    • The homogenate undergoes centrifugation (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes. The pellet is washed and resuspended in an assay buffer. Protein concentration is determined using a BCA or Bradford assay.

  • Competition Binding Assay:

    • The assay is performed in a 96-well plate format.

    • To each well, add:

      • Cell membrane preparation (containing a consistent amount of protein, e.g., 10-50 µg).

      • A fixed concentration of a suitable radioligand, typically [3H]prazosin, near its Kd value.

      • Varying concentrations of the unlabeled test antagonist (e.g., Doxazosin, from 10⁻¹² to 10⁻⁵ M).

    • Control wells are included for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known non-selective antagonist, e.g., 10 µM phentolamine).

    • The plate is incubated (e.g., for 60 minutes at 30°C) to allow binding to reach equilibrium.

  • Filtration and Counting:

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.

    • Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

    • The filters are dried, and a scintillation cocktail is added. Radioactivity is quantified using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of the test antagonist, generating a sigmoidal dose-response curve.

    • The IC50 (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined using non-linear regression analysis.

    • The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay - In-Vitro Smooth Muscle Contraction

This protocol describes a method to assess the functional potency (pA2) of an antagonist.

  • Tissue Preparation:

    • A tissue known to express alpha-1 adrenoceptors, such as rat aorta or human prostate, is isolated and placed in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 and maintained at 37°C.

    • The tissue is mounted under a resting tension and allowed to equilibrate.

  • Agonist Dose-Response Curve:

    • A cumulative concentration-response curve is generated for an alpha-1 agonist (e.g., noradrenaline or phenylephrine) to establish a baseline contractile response.

  • Antagonist Incubation:

    • The tissue is washed and then incubated with a fixed concentration of the test antagonist (e.g., Doxazosin) for a predetermined period (e.g., 30-60 minutes).

  • Second Agonist Curve:

    • In the continued presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated. The presence of a competitive antagonist will cause a rightward shift in the agonist's dose-response curve.

  • Data Analysis:

    • This process is repeated with several different concentrations of the antagonist.

    • A Schild plot is constructed by plotting the log(dose ratio - 1) against the log concentration of the antagonist. The dose ratio is the ratio of the agonist EC50 in the presence and absence of the antagonist.

    • For a competitive antagonist, the x-intercept of the Schild regression provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the original response. The pA2 is a measure of the antagonist's potency at the functional receptor.

References

A Comparative Guide to HPLC and LC-MS Methods for Doxazosin Mesylate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of Doxazosin Mesylate, an alpha-1 adrenergic blocker used in the management of hypertension.

This publication objectively compares the performance of these two widely used analytical techniques, supported by experimental data from published studies. It aims to assist in the selection of the most appropriate method based on specific analytical requirements, such as sensitivity, selectivity, and the nature of the sample matrix.

Performance Comparison: HPLC vs. LC-MS

The choice between HPLC and LC-MS for the analysis of this compound depends largely on the desired sensitivity and the complexity of the sample matrix. While HPLC with UV detection is a robust and cost-effective method suitable for routine quality control of pharmaceutical formulations, LC-MS offers significantly higher sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations in complex biological matrices are expected.

Performance MetricHPLC MethodLC-MS/MS Method
Linearity Range 1 - 5 µg/mL[1][2]1 - 20 ng/mL[3][4][5]
Limit of Detection (LOD) 0.1 µg/mL0.4 ng/mL
Limit of Quantification (LOQ) 0.5 µg/mL1.2 ng/mL
Recovery 100.3%>94%
Precision (RSD) <2% (Intra- and Inter-day)<8% (Intra- and Inter-day)
Retention Time ~3.8 min~10 min

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This section details a validated RP-HPLC method for the determination of this compound in pharmaceutical formulations.

  • Chromatographic System: An isocratic high-pressure liquid chromatograph (Shimadzu HPLC class 10A Series) with a programmable photodiode array detector.

  • Column: Chromolith RP-C18 (100×4.6 mm, 10μm).

  • Mobile Phase: A mixture of methanol and phosphate buffer (pH 5) in a 60:40 v/v ratio, filtered through a 0.2 μm membrane filter.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 251 nm at ambient temperature.

  • Injection Volume: 20 μl.

  • Standard Solution Preparation: A stock solution of 100 µg/mL is prepared by dissolving 5 mg of this compound in a 50 mL volumetric flask with the mobile phase. This is further diluted to obtain concentrations in the range of 1-5 μg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

This section outlines a rapid and sensitive reversed-phase LC-MS/MS method for the determination of doxazosin in canine plasma.

  • Chromatographic System: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) with positive electrospray ionization.

  • Column: XTerra MS C18.

  • Mobile Phase: A gradient elution using acetonitrile and 2mM ammonium acetate.

  • Flow Rate: 400 µL/min.

  • Sample Preparation: Protein precipitation from plasma samples using a mixture of methanol and acetonitrile. The supernatant is evaporated, and the residue is reconstituted in the mobile phase.

  • MS Detection: Selected reaction monitoring (SRM) mode.

  • Standard Solution Preparation: Stock solutions of doxazosin (100 µg/mL) are prepared in methanol. Working solutions for calibration curves in plasma are prepared in the concentration range of 1–20 ng/mL.

Cross-Validation Workflow

The cross-validation of analytical methods is a critical step to ensure the reliability and consistency of results when transferring from one method to another, for instance, from a less sensitive to a more sensitive one. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_0 Method A (e.g., HPLC) cluster_1 Method B (e.g., LC-MS) A_Sample Prepare Samples (Spiked & Real) A_Analysis Analyze with Method A A_Sample->A_Analysis A_Data Obtain Data A A_Analysis->A_Data Compare Compare Results A_Data->Compare B_Sample Prepare Samples (Same Batches as A) B_Analysis Analyze with Method B B_Sample->B_Analysis B_Data Obtain Data B B_Analysis->B_Data B_Data->Compare Stats Statistical Analysis (e.g., Bland-Altman, t-test) Compare->Stats Conclusion Conclusion on Method Interchangeability Stats->Conclusion

Caption: Workflow for Cross-Validation of Analytical Methods.

References

Doxazosin Mesylate vs. Terazosin: A Comparative Analysis of Apoptotic Effects in Prostate Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the apoptotic effects of two quinazoline-based α1-adrenoceptor antagonists, Doxazosin Mesylate and Terazosin, on prostate cells. Both drugs, while primarily prescribed for benign prostatic hyperplasia (BPH), have been shown to induce apoptosis in both benign and malignant prostate cells through mechanisms independent of their α1-adrenoceptor blockade.[1][2][3][4][5] This analysis is intended for researchers, scientists, and professionals in drug development.

Comparative Efficacy and Cellular Response

Both Doxazosin and Terazosin effectively induce apoptosis in prostate cancer cell lines (including PC-3, DU-145, and LNCaP) and in the prostate tissue of BPH patients. The apoptotic action of these drugs is linked to their shared quinazoline chemical structure, as non-quinazoline α1-antagonists like tamsulosin do not produce a similar effect.

While both drugs demonstrate a dose-dependent reduction in cell viability, some studies suggest potential differences in their potency. For instance, one study on PC-3 prostate cancer cells noted that while both drugs reduced cell viability, "only doxazosin induced significant death of prostate cancer cells," hinting at a potentially stronger effect under certain experimental conditions. In clinical settings, both drugs significantly increased the apoptotic index in prostate epithelial and stromal cells. The maximum apoptotic effect for Terazosin was observed after 1 to 5 months of treatment, whereas for Doxazosin it was noted after 12 to 36 months.

ParameterThis compoundTerazosinProstate Cell Type(s)
Effect on Cell Viability Significant, dose-dependent reductionSignificant, dose-dependent reductionPC-3, DU-145, BPH-1, LNCaP
Apoptosis Induction Induces apoptosis in vitro and in vivoInduces apoptosis in vitro and in vivoEpithelial and stromal cells, PC-3, BPH-1
Effect on Cell Proliferation No significant effectNo significant effectProstate cancer cells, BPH tissue
Caspase Activation Activates Caspase-8 and Caspase-3Induces Caspase-3 expressionPC-3, BPH-1
Regulation of Bcl-2 Family Upregulates Bax, Downregulates Bcl-xLUpregulates Bax, Downregulates Bcl-2PC-3, BPH-1, DU145

Signaling Pathways and Mechanisms of Action

The apoptotic mechanisms of Doxazosin and Terazosin, while both independent of α1-adrenoceptor antagonism, appear to involve distinct and overlapping signaling pathways.

This compound

Doxazosin primarily induces apoptosis through the extrinsic or death receptor-mediated pathway. Treatment with Doxazosin leads to the upregulation of the Fas/CD95 receptor. This is followed by the recruitment of the Fas-associated death domain (FADD) and procaspase-8 to form the Death-Inducing Signaling Complex (DISC). This complex activates caspase-8, which in turn activates the executioner caspase-3, leading to the final stages of apoptosis. Additionally, Doxazosin has been reported to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-xL. Some evidence also points to the involvement of TGF-β signaling and the induction of anoikis (a form of apoptosis triggered by the loss of cell adhesion). A novel mechanism involving direct DNA binding and downregulation of DNA repair genes has also been proposed.

Doxazosin_Apoptosis_Pathway Doxazosin This compound Fas Upregulation of Fas/CD95 Receptor Doxazosin->Fas Bax Bax Upregulation Doxazosin->Bax BclxL Bcl-xL Downregulation Doxazosin->BclxL DISC DISC Formation (FADD, Procaspase-8) Fas->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Mitochondria Mitochondrial Pathway Bax->Mitochondria BclxL->Mitochondria Mitochondria->Casp3

Doxazosin-induced extrinsic apoptosis pathway.
Terazosin

The apoptotic pathway for Terazosin is also multifaceted. Studies have shown that Terazosin treatment is associated with cell cycle arrest in the G1 phase and an upregulation of the cell cycle inhibitor p27KIP1. Similar to Doxazosin, Terazosin modulates the Bcl-2 family of proteins, leading to an increase in pro-apoptotic Bax and a decrease in anti-apoptotic Bcl-2. This suggests an involvement of the intrinsic (mitochondrial) pathway of apoptosis. Furthermore, some reports indicate that Terazosin can inhibit the proteasome, leading to an accumulation of ubiquitinated proteins and cell death. Its apoptotic effects have also been linked to the activation of TGF-β1 signaling, which can lead to the induction of caspase-3.

Terazosin_Apoptosis_Pathway cluster_cellcycle Cell Cycle Regulation cluster_bcl2 Bcl-2 Family Regulation Terazosin Terazosin p27 p27KIP1 Upregulation Terazosin->p27 Bax Bax Upregulation Terazosin->Bax Bcl2 Bcl-2 Downregulation Terazosin->Bcl2 Proteasome Proteasome Inhibition Terazosin->Proteasome G1Arrest G1 Phase Arrest p27->G1Arrest Apoptosis Apoptosis G1Arrest->Apoptosis Bax->Apoptosis Bcl2->Apoptosis Proteasome->Apoptosis

Terazosin-induced apoptotic mechanisms.

Experimental Protocols

The findings described are based on a range of standard molecular and cellular biology techniques.

Cell Viability and Apoptosis Assays
  • Cell Viability (MTT Assay): Prostate cells (e.g., PC-3, BPH-1) are seeded in 96-well plates and treated with varying concentrations of Doxazosin or Terazosin for specific time periods (e.g., 24-72 hours). Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the MTT to formazan crystals, which are then solubilized. The absorbance is measured spectrophotometrically to determine the percentage of cell viability relative to untreated controls.

  • Apoptosis Detection (TUNEL Assay): Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used on prostate tissue specimens. This method detects DNA fragmentation, a hallmark of late-stage apoptosis. Biotin-labeled nucleotides are added to the 3'-OH ends of DNA fragments by the enzyme terminal deoxynucleotidyl transferase. These labeled fragments are then visualized using microscopy, allowing for the calculation of an apoptotic index.

  • Caspase Activity Assays: Cell lysates from treated and untreated cells are incubated with specific caspase substrates conjugated to a colorimetric or fluorometric reporter. The cleavage of the substrate by active caspases (e.g., caspase-3, caspase-8) releases the reporter molecule, and the resulting signal is quantified to measure enzyme activity.

Protein Expression and Interaction Analysis
  • Western Blotting: This technique is used to detect changes in the expression levels of key apoptosis-related proteins. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for target proteins (e.g., Caspase-3, Caspase-8, Bax, Bcl-2, FADD). Secondary antibodies conjugated to an enzyme (e.g., HRP) are then used for detection via chemiluminescence.

  • Immunoprecipitation for DISC Formation: To analyze the formation of the Death-Inducing Signaling Complex (DISC), cell lysates are incubated with an antibody against a component of the complex, such as the Fas receptor. Protein A/G-agarose beads are used to pull down the antibody and any bound proteins. The immunoprecipitated complex is then analyzed by Western blotting to detect the presence of other DISC components like FADD and procaspase-8.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Functional & Molecular Assays cluster_invivo In Vivo / Clinical Analysis CellCulture Prostate Cell Culture (e.g., PC-3, BPH-1) Treatment Treatment with Doxazosin or Terazosin CellCulture->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Caspase Caspase Activity Assay Treatment->Caspase WB Protein Expression (Western Blot) Treatment->WB IP Protein Interaction (Immunoprecipitation) Treatment->IP Patient BPH Patient Treatment (Doxazosin or Terazosin) Biopsy Prostate Biopsy / Prostatectomy Patient->Biopsy TUNEL Apoptosis Detection (TUNEL Assay) Biopsy->TUNEL

General experimental workflow for apoptosis studies.

References

In vivo comparison of Doxazosin Mesylate and Tamsulosin on urodynamics

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacological interventions for lower urinary tract symptoms (LUTS) secondary to benign prostatic hyperplasia (BPH), alpha-1 adrenergic receptor antagonists stand as a cornerstone of therapy. Among these, Doxazosin Mesylate and Tamsulosin are frequently prescribed. While both drugs aim to alleviate urinary obstruction and improve voiding, their nuanced differences in receptor selectivity and in vivo urodynamic effects are of paramount interest to researchers and drug development professionals. This guide provides an objective comparison of their performance, supported by experimental data from both preclinical and clinical studies.

Mechanism of Action: A Tale of Two Alpha-Blockers

This compound is a non-selective alpha-1 adrenergic antagonist, meaning it blocks alpha-1A, alpha-1B, and alpha-1D adrenoceptors. This broad activity leads to the relaxation of smooth muscle in the prostate and bladder neck, thereby reducing bladder outlet obstruction. However, its lack of selectivity also results in the relaxation of vascular smooth muscle, which can lead to cardiovascular side effects such as hypotension.[1]

Tamsulosin, in contrast, exhibits a greater selectivity for the alpha-1A and alpha-1D adrenoceptor subtypes, which are predominantly located in the prostate and bladder neck.[1] This targeted action is believed to be responsible for its comparable efficacy in improving urinary flow with a potentially more favorable cardiovascular side-effect profile compared to non-selective agents like doxazosin.

cluster_Doxazosin This compound (Non-selective) cluster_Tamsulosin Tamsulosin (Selective) cluster_Effects Physiological Effects Doxazosin Doxazosin Mesylate D_alpha1A α1A-adrenoceptor (Prostate, Bladder Neck) Doxazosin->D_alpha1A Blocks D_alpha1B α1B-adrenoceptor (Blood Vessels) Doxazosin->D_alpha1B Blocks D_alpha1D α1D-adrenoceptor (Bladder) Doxazosin->D_alpha1D Blocks Prostate_Relax Prostate Smooth Muscle Relaxation D_alpha1A->Prostate_Relax Vascular_Relax Vascular Smooth Muscle Relaxation D_alpha1B->Vascular_Relax Tamsulosin Tamsulosin T_alpha1A α1A-adrenoceptor (Prostate, Bladder Neck) Tamsulosin->T_alpha1A Blocks (High Affinity) T_alpha1D α1D-adrenoceptor (Bladder) Tamsulosin->T_alpha1D Blocks (High Affinity) T_alpha1A->Prostate_Relax Improved_Urine_Flow Improved Urine Flow Prostate_Relax->Improved_Urine_Flow Hypotension Potential for Hypotension Vascular_Relax->Hypotension start Female Rats surgery Surgical Induction of Infravesical Obstruction start->surgery drug_admin Drug Administration (Doxazosin or Vehicle) for 1 Month surgery->drug_admin urodynamics Urodynamic Assessment: - Infusion Cystometry - Intravesical Pressure Recording drug_admin->urodynamics analysis Data Analysis: - Basal Pressure - Max Pressure - Detrusor Activity urodynamics->analysis end Evaluation of Doxazosin's Effect on Bladder Urodynamics analysis->end

References

A Head-to-Head Comparison of the Anti-Proliferative Effects of Doxazosin and Other Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of targeted anti-cancer therapies. While Doxazosin, a well-known α1-adrenoceptor antagonist, has demonstrated unexpected anti-proliferative and pro-apoptotic effects in various cancer cell lines, a diverse array of other quinazoline derivatives has been synthesized and evaluated for their potential as anti-cancer agents. This guide provides a head-to-head comparison of the anti-proliferative effects of Doxazosin and other notable quinazoline derivatives, supported by experimental data and detailed methodologies.

Quantitative Data Summary: Anti-Proliferative Activity

The anti-proliferative activity of Doxazosin and other quinazoline derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological function, are summarized in the table below. It is important to note that these values are compiled from various studies and experimental conditions may differ.

Compound/DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference
Doxazosin PC-3Prostate Cancer~25[1]
LNCaPProstate CancerDeregulates genes at 25 µM[2]
A549Non-Small Cell Lung Cancer6.3 - 100 (depending on assay)[3]
Gefitinib A549Non-Small Cell Lung Cancer0.548[4]
NCI-H1975Non-Small Cell Lung Cancer0.159[4]
Erlotinib A549Non-Small Cell Lung Cancer>10
Lapatinib SW480Colorectal Cancer-
Compound 9 H358Lung Cancer-
A549Non-Small Cell Lung Cancer-
Compound 8 Various-IC50 in µM range
Compound 23 PC-3Prostate Cancer0.016
A549Non-Small Cell Lung Cancer-
MCF-7Breast Cancer-
A2780Ovarian Cancer-
Compound 32 A549Non-Small Cell Lung Cancer0.02
MCF-7Breast Cancer-
Colo-205Colon Cancer-
A2780Ovarian Cancer-
Compound 37 MCF-7Breast Cancer2.86
HepG-2Liver Cancer5.9
A549Non-Small Cell Lung Cancer14.79
Compound 10b A549Non-Small Cell Lung Cancer3.68
NCI-H1975Non-Small Cell Lung Cancer10.06
AGSGastric Cancer1.73
HepG2Liver Cancer2.04
Compound 8h SKLU-1Lung Cancer23.09 µg/mL
MCF-7Breast Cancer27.75 µg/mL
HepG-2Liver Cancer30.19 µg/mL

Mechanisms of Anti-Proliferative Action

Quinazoline derivatives exert their anti-cancer effects through a variety of mechanisms, often targeting key signaling pathways involved in cell growth, survival, and proliferation.

Doxazosin: The anti-proliferative effects of Doxazosin are notably independent of its α1-adrenoceptor antagonist activity. Its primary mechanisms include:

  • Induction of Apoptosis via the Death Receptor Pathway: Doxazosin has been shown to upregulate Fas (CD95) and Bax, leading to the recruitment of FADD (Fas-Associated Death Domain) and activation of caspase-8 and caspase-3.

  • TGF-β Signaling: Activation of the transforming growth factor-β1 (TGF-β1) signaling pathway is another mechanism implicated in Doxazosin-induced apoptosis.

  • DNA Damage and Repair Pathway Interference: Doxazosin can bind to DNA and down-regulate genes involved in DNA replication and repair, such as XRCC5 and PRKDC, leading to DNA damage-mediated apoptosis.

  • Inhibition of JAK/STAT Signaling: Doxazosin can suppress the phosphorylation of JAK/STAT proteins, enhancing the apoptotic effects of interferons.

Other Quinazoline Derivatives: Many synthetic quinazoline derivatives have been designed to target specific molecular components driving cancer progression. Common mechanisms include:

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: A significant number of quinazoline derivatives, such as Gefitinib and Erlotinib, are potent inhibitors of EGFR tyrosine kinase, disrupting downstream signaling pathways like PI3K/AKT/mTOR.

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: By targeting VEGFR, certain quinazolines can inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

  • Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, a critical process for cell division.

  • Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition: PARP-1 is crucial for DNA repair, and its inhibition by some quinazoline derivatives can lead to cancer cell death, particularly in tumors with existing DNA repair defects.

  • Cyclin-Dependent Kinase (CDK) Inhibition: Inhibition of CDKs by quinazoline compounds can lead to cell cycle arrest, preventing cancer cell division.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anti-proliferative effects of quinazoline derivatives.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Quinazoline derivative stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinazoline derivative in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assessment (Annexin V/PI Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and untreated cells

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after compound treatment by trypsinization or scraping.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by quinazoline derivatives and a typical experimental workflow for assessing anti-proliferative effects.

Doxazosin_Apoptosis_Pathway Doxazosin Doxazosin FasR Fas Receptor (CD95) Doxazosin->FasR Upregulates FADD FADD FasR->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Doxazosin-induced apoptosis via the death receptor pathway.

EGFR_Inhibition_Pathway Quinazoline Quinazoline Derivative (e.g., Gefitinib) EGFR EGFR Quinazoline->EGFR Inhibits PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

EGFR signaling pathway inhibition by quinazoline derivatives.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with Quinazoline Derivatives Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

General workflow of an MTT anti-proliferative assay.

References

Validating Doxazosin Mesylate Efficacy In Vivo: A Comparative Guide to Biomarker Utilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key biomarkers used to measure the in vivo efficacy of Doxazosin Mesylate, a potent alpha-1 adrenergic receptor antagonist. The following sections detail the impact of this compound on various physiological and cellular markers, supported by experimental data and detailed protocols to facilitate reproducible research.

Hemodynamic and Autonomic Biomarkers

This compound's primary therapeutic effect in hypertension is achieved through the blockade of alpha-1 adrenergic receptors, leading to vasodilation and a subsequent reduction in blood pressure.[1][2] Key biomarkers to quantify this effect include direct hemodynamic measurements and assessment of the autonomic nervous system's response.

Comparison of Hemodynamic and Autonomic Biomarkers:

BiomarkerIn Vivo Model/PopulationThis compound TreatmentBaseline (Mean ± SD/SE)Post-Treatment (Mean ± SD/SE)Percentage Change/Absolute ReductionReference
Systolic Blood Pressure (SBP) Hypertensive Patients4 mg/day for 14 weeks155 ± 11.3 mmHg144.3 ± 11.3 mmHg-10.7 mmHg[3]
Diastolic Blood Pressure (DBP) Hypertensive Patients4 mg/day for 14 weeks95 ± 7.1 mmHg88.9 ± 7.1 mmHg-6.1 mmHg[3]
Supine Blood Pressure Mild to Moderate Hypertensive Patients8 mg/day for 26 daysNot SpecifiedNot Specified-10/7 mmHg (Systolic/Diastolic)[4]
Standing Blood Pressure Mild to Moderate Hypertensive Patients8 mg/day for 26 daysNot SpecifiedNot Specified-13/18 mmHg (Systolic/Diastolic)
Plasma Norepinephrine Hypertensive Patients4-8 mg/day for 3 months0.97 ± 0.07 nmol/L1.21 ± 0.07 nmol/L+24.7%

Experimental Protocol: Measurement of Plasma Norepinephrine

A robust method for quantifying norepinephrine levels in plasma involves high-performance liquid chromatography with electrochemical detection (HPLC-ED) or LC-MS/MS.

  • Sample Collection and Preparation:

    • Collect whole blood in chilled tubes containing EDTA and sodium metabisulfite to prevent catecholamine oxidation.

    • Immediately centrifuge at 4°C to separate plasma.

    • Store plasma at -80°C until analysis.

    • For analysis, perform protein precipitation using acetonitrile.

  • Chromatographic Separation:

    • Utilize a C18 reverse-phase column.

    • Employ a mobile phase gradient consisting of an aqueous buffer (e.g., 20 mM ammonium acetate with formic acid) and an organic solvent (e.g., methanol).

  • Detection:

    • For HPLC-ED, use an electrochemical detector with a glassy carbon electrode set at an oxidizing potential sufficient to detect norepinephrine.

    • For LC-MS/MS, use a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification:

    • Generate a standard curve using known concentrations of norepinephrine.

    • Use a stable-isotope labeled internal standard (e.g., d6-norepinephrine) to correct for matrix effects and variations in extraction efficiency.

Biomarkers in Benign Prostatic Hyperplasia (BPH)

This compound is widely used to alleviate the symptoms of BPH by relaxing the smooth muscle of the prostate and bladder neck. The efficacy in this context is measured by both subjective patient-reported outcomes and objective physiological measurements.

Comparison of BPH Biomarkers:

BiomarkerIn Vivo Model/PopulationThis compound TreatmentBaseline (Mean)Post-Treatment (Mean)Mean ChangeReference
International Prostate Symptom Score (IPSS) BPH Patients2 mg/day for 4 months157.9-7.1
Maximum Urinary Flow Rate (Qmax) BPH Patients2 mg/day for 6 weeksNot specifiedNot specified+3.2 mL/s
Maximum Urinary Flow Rate (Qmax) BPH Patients1-8 mg/day (long-term)Not specifiedNot specified+1.9 mL/s

Inflammatory and Endothelial Function Biomarkers

Recent studies suggest that this compound may exert anti-inflammatory effects, which could contribute to its cardiovascular benefits.

Comparison of Inflammatory and Endothelial Function Biomarkers:

BiomarkerIn Vivo Model/PopulationThis compound TreatmentControl/Baseline (Mean ± SD)Doxazosin Group (Mean ± SD)P-valueReference
High-Sensitivity C-Reactive Protein (hs-CRP) Hypertensive Patients4 months2.8 ± 0.5 mg/L1.9 ± 0.4 mg/L< 0.05
Nitrites/Nitrates (Nitric Oxide metabolites) Hypertensive Patients4 months28.5 ± 5.2 µmol/L35.8 ± 6.1 µmol/L< 0.05
nNOS mRNA Expression (Bladder) Spontaneously Hypertensive Rats (SHR)Not specifiedLower than WKY rats3-4 fold increaseNot specified
eNOS mRNA Expression (Penis) Spontaneously Hypertensive Rats (SHR)Not specifiedLower than WKY rats3-4 fold increaseNot specified

Apoptosis Biomarkers in Prostate Tissue

Beyond its smooth muscle relaxant properties, this compound has been shown to induce apoptosis in prostate cells, which may contribute to its long-term efficacy in BPH and its potential anti-cancer effects.

Comparison of Apoptosis Biomarkers:

BiomarkerIn Vivo Model/Cell LineThis compound TreatmentObservationQuantitative DataReference
TUNEL-positive cells Human Prostate Cancer Cells (PC-3)2 daysSignificant increase in apoptotic cellsNot specified
Caspase-3 Activity Spontaneously Hypertensive Rats (SHR) with BPH0.03 mg/day for 3 monthsReduced caspase-3 activity (paradoxical finding in this model)P < 0.028
Caspase-8 and -3 Activation Human Prostate Cancer Cells (PC-3)25 µM for 6-12 hoursActivation of caspase-8 and -3Not specified
Bax Protein Expression Human Prostate Cancer Cells (PC-3)25 µM for 12 and 24 hours2.5 and 3-fold increase, respectively2.5-3 fold increase
FADD Recruitment Human Prostate Cancer Cells (PC-3)25 µMIncreased FADD recruitment to the Fas receptorNot specified

Experimental Protocol: TUNEL Assay for Apoptosis Detection in Prostate Tissue

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method to detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Tissue Preparation:

    • Fix fresh prostate tissue in 10% neutral buffered formalin.

    • Embed the tissue in paraffin and cut into 5 µm sections.

    • Deparaffinize and rehydrate the tissue sections through a series of xylene and graded ethanol washes.

  • Permeabilization:

    • Incubate sections with Proteinase K solution to retrieve antigenic sites.

    • Wash with PBS.

  • Labeling:

    • Incubate the sections with TdT reaction mixture containing TdT enzyme and biotinylated dUTP. This allows the TdT to label the 3'-OH ends of fragmented DNA.

    • Stop the reaction by washing with stop/wash buffer.

  • Detection:

    • Incubate the sections with a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Visualize the signal by adding a substrate solution such as diaminobenzidine (DAB), which produces a brown precipitate at the site of DNA fragmentation.

  • Counterstaining and Analysis:

    • Counterstain with hematoxylin to visualize the nuclei of all cells.

    • Dehydrate, clear, and mount the slides.

    • Quantify the apoptotic index by counting the number of TUNEL-positive (brown) nuclei as a percentage of the total number of nuclei under a light microscope.

Experimental Protocol: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorometric or colorimetric assay.

  • Tissue Homogenization:

    • Homogenize fresh or frozen prostate tissue in a chilled lysis buffer.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Assay Reaction:

    • In a 96-well plate, add a standardized amount of protein lysate to each well.

    • Add a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric).

    • Incubate the plate at 37°C for 1-2 hours.

  • Detection:

    • For the colorimetric assay, measure the absorbance at 405 nm using a microplate reader. The cleavage of the pNA moiety from the substrate by active caspase-3 results in a yellow color.

    • For the fluorometric assay, measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. The cleavage of the AMC group generates a fluorescent signal.

  • Quantification:

    • Generate a standard curve using known concentrations of the free chromophore (pNA) or fluorophore (AMC).

    • Calculate the caspase-3 activity in the samples and express it as pmol of pNA or AMC released per minute per mg of protein.

Lipid Profile Biomarkers

This compound has been observed to have a favorable effect on the lipid profile, which is an important consideration for its use in hypertensive patients who often have comorbid dyslipidemia.

Comparison of Lipid Profile Biomarkers:

| Biomarker | In Vivo Model/Population | this compound Treatment | Baseline | Post-Treatment | Percentage Change | Reference | |---|---|---|---|---|---| | Total Cholesterol | Hypertensive Patients | 1 year | Not specified | Not specified | -3.3% | | | LDL Cholesterol | Hypertensive Patients | 1 year | Not specified | Not specified | -3.4% | | | Total Cholesterol | Hypertensive Patients | 12 months | Not specified | Not specified | Significant reduction | | | Triglycerides | Hypertensive Patients | 12 months | Not specified | Not specified | Significant reduction | |

Visualizing the Pathways and Workflows

To better understand the mechanisms of action and experimental designs, the following diagrams are provided.

Doxazosin_Mechanism_of_Action cluster_Hypertension Hypertension cluster_BPH Benign Prostatic Hyperplasia Doxazosin This compound Alpha1_Receptor_Vascular Alpha-1 Adrenergic Receptor (Vascular Smooth Muscle) Doxazosin->Alpha1_Receptor_Vascular Blocks Alpha1_Receptor_Prostate Alpha-1 Adrenergic Receptor (Prostate & Bladder Neck Smooth Muscle) Doxazosin->Alpha1_Receptor_Prostate Blocks Vasoconstriction Vasoconstriction Alpha1_Receptor_Vascular->Vasoconstriction Activates Norepinephrine_Vascular Norepinephrine Norepinephrine_Vascular->Alpha1_Receptor_Vascular Binds to Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Leads to Smooth_Muscle_Contraction Smooth Muscle Contraction Alpha1_Receptor_Prostate->Smooth_Muscle_Contraction Activates Norepinephrine_Prostate Norepinephrine Norepinephrine_Prostate->Alpha1_Receptor_Prostate Binds to Urinary_Obstruction Urinary Obstruction Smooth_Muscle_Contraction->Urinary_Obstruction Leads to

Caption: Doxazosin's primary mechanism of action.

Doxazosin_Apoptosis_Pathway Doxazosin Doxazosin Fas_Receptor Fas Receptor (CD95) Doxazosin->Fas_Receptor Upregulates Bax Bax (Pro-apoptotic) Doxazosin->Bax Upregulates Bcl_xL Bcl-xL (Anti-apoptotic) Doxazosin->Bcl_xL Downregulates FADD FADD Recruitment Fas_Receptor->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits Caspase8 Active Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Activates Caspase3 Active Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Cleavage PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage DNA_Fragmentation DNA Fragmentation Caspase3->DNA_Fragmentation Apoptosis Apoptosis PARP_Cleavage->Apoptosis DNA_Fragmentation->Apoptosis Experimental_Workflow_TUNEL start Prostate Tissue Collection fixation Fixation & Paraffin Embedding start->fixation sectioning Sectioning (5 µm) fixation->sectioning rehydration Deparaffinization & Rehydration sectioning->rehydration permeabilization Proteinase K Digestion rehydration->permeabilization labeling TdT-mediated dUTP Nick End Labeling permeabilization->labeling detection Streptavidin-HRP & DAB Substrate labeling->detection counterstain Hematoxylin Counterstaining detection->counterstain analysis Microscopic Analysis & Quantification counterstain->analysis

References

Reproducibility of Doxazosin Mesylate's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of Doxazosin Mesylate's performance against other alpha-1 adrenergic receptor antagonists, supported by experimental data from various laboratory and clinical settings.

This compound, a quinazoline derivative, is a selective alpha-1 adrenergic receptor antagonist widely utilized in the management of hypertension and benign prostatic hyperplasia (BPH).[1][2] Its therapeutic effects stem from its ability to block the action of norepinephrine on the smooth muscle of blood vessels and the prostate gland, leading to vasodilation and relaxation of the urinary tract.[3][4] While direct studies on the multi-laboratory reproducibility of its effects are not extensively published, a comprehensive review of numerous clinical trials and in-vitro studies provides a strong indication of its consistent pharmacological profile. This guide synthesizes available data to offer researchers, scientists, and drug development professionals a comparative overview of Doxazosin Meselyte's efficacy, pharmacokinetics, and mechanism of action in relation to its alternatives, Prazosin and Terazosin.

Mechanism of Action: Alpha-1 Adrenergic Blockade

This compound functions as a competitive antagonist at postsynaptic alpha-1 adrenergic receptors.[2] In vascular smooth muscle, this blockade prevents norepinephrine-induced vasoconstriction, resulting in decreased peripheral vascular resistance and a subsequent reduction in blood pressure. In the context of BPH, Doxazosin relaxes the smooth muscle of the prostate and bladder neck, which are rich in alpha-1 adrenoceptors, thereby improving urinary flow and alleviating symptoms.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Smooth Muscle Cell Norepinephrine Norepinephrine Alpha1 Alpha-1 Adrenergic Receptor Norepinephrine->Alpha1 Binds to Contraction Smooth Muscle Contraction Alpha1->Contraction Activates Doxazosin This compound Doxazosin->Alpha1 Blocks

This compound's Mechanism of Action.

Comparative Clinical Efficacy

Clinical trials have consistently demonstrated the efficacy of this compound in treating hypertension and BPH. When compared to other alpha-1 blockers, Doxazosin exhibits a comparable, and in some aspects, more favorable profile.

Hypertension

A multicenter, double-blind study comparing once-daily Doxazosin and Terazosin for hypertension revealed that Doxazosin was effective at a lower daily dosage. In this study, 73% of patients receiving Doxazosin achieved therapeutic success, with 65% normalizing their blood pressure. For Terazosin, 64% of patients were therapeutic successes, with 57% achieving normalized blood pressure. The mean final daily dose for therapeutic success was 2.4 mg for Doxazosin and 5.6 mg for Terazosin. Another study comparing Doxazosin with Prazosin in patients already on beta-blockers or diuretics found that Doxazosin produced significantly greater mean reductions in standing and supine diastolic blood pressure.

DrugMean Daily Dose for EfficacyTherapeutic Success RateBlood Pressure NormalizationReference
Doxazosin 2.4 mg73%65%
Terazosin 5.6 mg64%57%
Doxazosin 4.7 mg84.2%-
Prazosin 6.7 mg56.5%-
Benign Prostatic Hyperplasia (BPH)

In the treatment of BPH, Doxazosin has shown significant and sustained improvements in urinary flow rates and symptom scores. A randomized study comparing Doxazosin and Terazosin for BPH found both drugs to be equally effective in improving the International Prostate Symptom Score (IPSS) and maximum urinary flow rate (Qmax). After three months of treatment, 44% of patients on Doxazosin and 40% of patients on Terazosin showed improvement in both parameters.

DrugImprovement in IPSS and QmaxReference
Doxazosin 44%
Terazosin 40%

Pharmacokinetic Profiles

The pharmacokinetic properties of Doxazosin contribute to its once-daily dosing regimen, a factor that can improve patient adherence.

ParameterDoxazosinPrazosinTerazosinReference
Half-life (hours) ~22~2-39-12
Time to Peak (hours) 2-31-31-2
Bioavailability (%) ~6548-68~90
Protein Binding (%) ~98~97~90-94

Experimental Protocols

The data presented in this guide are derived from various clinical trials and laboratory studies. While specific protocols may vary, a general methodology for a clinical trial evaluating the efficacy of this compound is outlined below.

Generalized Clinical Trial Protocol for Doxazosin in Hypertension
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Adult male and female patients with a diagnosis of mild to moderate essential hypertension (e.g., sitting diastolic blood pressure of 95-114 mmHg).

  • Exclusion Criteria: Secondary hypertension, significant cardiovascular disease, or contraindications to alpha-1 blockers.

  • Treatment Protocol:

    • Washout Period: A 2-4 week single-blind placebo washout period.

    • Randomization: Eligible patients are randomized to receive either this compound or a placebo.

    • Dosing: Doxazosin is initiated at 1 mg once daily. The dosage is titrated upwards at 2-week intervals (e.g., to 2 mg, 4 mg, 8 mg, and up to 16 mg) until a therapeutic response is achieved (e.g., a target blood pressure reduction) or the maximum tolerated dose is reached.

  • Efficacy Assessments:

    • Blood pressure (systolic and diastolic) and heart rate are measured at baseline and at regular intervals throughout the study, typically at trough (24 hours post-dose). Measurements are taken in both supine and standing positions.

  • Safety Assessments:

    • Monitoring of adverse events through patient reporting and clinical observation.

    • Laboratory tests (e.g., complete blood count, serum chemistry) at baseline and end of the study.

    • Electrocardiograms (ECGs).

Start Patient Screening (Hypertension Diagnosis) Washout Placebo Washout (2-4 weeks) Start->Washout Randomization Randomization Washout->Randomization Doxazosin Doxazosin Group (Titration from 1mg) Randomization->Doxazosin Arm 1 Placebo Placebo Group Randomization->Placebo Arm 2 FollowUp Follow-up Visits (BP & HR Monitoring) Doxazosin->FollowUp Placebo->FollowUp Endpoint End of Study (Final Efficacy & Safety Assessment) FollowUp->Endpoint

Generalized Clinical Trial Workflow.

In Vitro Studies

In vitro studies have further elucidated the mechanism of Doxazosin. For instance, studies on human prostate tissue have shown that this compound antagonizes phenylephrine-induced contractions. Other research has indicated that Doxazosin and Prazosin can induce apoptosis in cultured cardiomyocytes through a mechanism independent of alpha-1 blockade, a finding not observed with Terazosin. Furthermore, some studies suggest that Doxazosin may inhibit EGFR and NF-kappaB signaling pathways to induce apoptosis in breast cancer cells, indicating potential for drug repurposing.

Conclusion

The body of evidence from numerous clinical trials and laboratory studies indicates that this compound produces consistent and reproducible effects in the treatment of hypertension and BPH. Its pharmacokinetic profile allows for convenient once-daily dosing, and its efficacy is comparable, and in some cases superior, to other alpha-1 adrenergic antagonists like Prazosin and Terazosin. While direct multi-laboratory reproducibility studies are lacking, the wealth of consistent data from diverse settings provides a high degree of confidence in its pharmacological actions and clinical utility. Further research could focus on head-to-head trials with newer alpha-1 blockers and explore its potential in other therapeutic areas.

References

A Comparative Analysis of Doxazosin Mesylate Formulations: Immediate-Release vs. Gastrointestinal Therapeutic System

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the pharmacokinetic profiles of different Doxazosin Mesylate formulations reveals significant differences in drug absorption, distribution, and overall bioavailability. This guide provides a comprehensive comparison of the immediate-release (IR) and the controlled-release gastrointestinal therapeutic system (GITS) formulations, supported by experimental data to inform researchers and drug development professionals.

This compound, a long-acting selective alpha-1 adrenoceptor antagonist, is widely used in the treatment of hypertension and benign prostatic hyperplasia (BPH). The therapeutic efficacy of doxazosin is directly related to its plasma concentration. To optimize its clinical performance and patient compliance, different formulations have been developed, primarily the conventional immediate-release (IR) tablets and the advanced gastrointestinal therapeutic system (GITS) extended-release tablets.

The GITS formulation was specifically designed to provide a controlled, zero-order release of doxazosin over a 24-hour period, aiming to reduce the peak-to-trough fluctuations in plasma drug concentration observed with the IR formulation. This controlled release is intended to improve tolerability, particularly concerning the first-dose hypotensive effect, and allow for a more simplified titration schedule.

Pharmacokinetic Profile Comparison

Clinical studies have demonstrated distinct pharmacokinetic profiles between the IR and GITS formulations of this compound. The GITS formulation generally exhibits a delayed time to reach maximum plasma concentration (Tmax) and a lower maximum plasma concentration (Cmax) compared to the IR formulation. However, the GITS formulation provides a more consistent plasma concentration over the dosing interval.

Pharmacokinetic ParameterDoxazosin Immediate-Release (IR)Doxazosin GITS (Extended-Release)Key Observations
Time to Cmax (Tmax) ~2-3 hours[1]~8-9 hours (multiple-dose)[2]GITS formulation shows a significant delay in reaching peak plasma concentration, indicative of its controlled-release mechanism.[1][3]
Maximum Concentration (Cmax) Higher and more pronounced peakSignificantly lower than IR formulation[3]The reduced Cmax of the GITS formulation contributes to a lower incidence of dose-related side effects.
Area Under the Curve (AUC) Higher absolute bioavailabilityRelative bioavailability of ~54-59% compared to IRWhile the total drug exposure is lower for GITS, it provides a more sustained therapeutic effect over 24 hours.
Bioavailability (Oral) ~65%Relative bioavailability is approximately 60% of the standard formulation.The lower bioavailability of the GITS formulation is a trade-off for its controlled-release properties.
Elimination Half-Life (t½) ~22 hours~15-19 hoursBoth formulations are suitable for once-daily administration.
Food Effect Not clinically significantCmax and AUC increased by 32% and 18% respectively with a high-fat meal.It is recommended to administer the GITS formulation with breakfast for consistent exposure.

Experimental Protocols

The pharmacokinetic data presented above are derived from various clinical studies. A typical experimental design for a comparative bioavailability study of this compound formulations is as follows:

Study Design: A randomized, open-label, two-way crossover study is frequently employed. Healthy male subjects are randomized to receive either a single dose of the this compound IR formulation or the GITS formulation. After a washout period of at least 7 days, subjects are crossed over to the alternate formulation.

Dosing: Subjects typically receive a single oral dose of a 4 mg or 8 mg this compound tablet (either IR or GITS) with a standardized volume of water after an overnight fast. For food-effect studies, the drug is administered after a standardized high-fat breakfast.

Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 1, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose).

Analytical Method: Plasma concentrations of doxazosin are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

Pharmacokinetic Analysis: The key pharmacokinetic parameters (Cmax, Tmax, AUC₀₋t, AUC₀₋inf, and t½) are calculated from the plasma concentration-time data using non-compartmental methods.

Mechanism of Action: Alpha-1 Adrenoceptor Blockade

Doxazosin is a selective antagonist of alpha-1 adrenergic receptors. These receptors are located on the smooth muscle of blood vessels and the prostate gland. By blocking these receptors, doxazosin leads to vasodilation, resulting in a decrease in blood pressure, and relaxation of the prostatic and bladder neck smooth muscle, which improves urinary flow in patients with BPH.

Mechanism of Action of Doxazosin Doxazosin Doxazosin Alpha1_Receptor Alpha-1 Adrenergic Receptor Doxazosin->Alpha1_Receptor Blocks Vasodilation Vasodilation Doxazosin->Vasodilation Muscle_Relaxation Smooth Muscle Relaxation Doxazosin->Muscle_Relaxation Smooth_Muscle Vascular & Prostatic Smooth Muscle Alpha1_Receptor->Smooth_Muscle Stimulates Contraction BP_Reduction Reduced Blood Pressure Vasodilation->BP_Reduction Urine_Flow_Improvement Improved Urine Flow Muscle_Relaxation->Urine_Flow_Improvement Experimental Workflow for Comparative Pharmacokinetic Study cluster_prestudy Pre-Study Phase cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_poststudy Post-Study Phase Protocol Protocol Design & IRB Approval Recruitment Volunteer Recruitment & Screening Protocol->Recruitment Dosing_IR Dosing: IR Formulation Recruitment->Dosing_IR Sampling Blood Sampling Dosing_IR->Sampling Dosing_GITS Dosing: GITS Formulation Dosing_GITS->Sampling Washout Washout Period Washout->Dosing_GITS Sampling->Washout Crossover Analysis Bioanalysis (HPLC-MS/MS) Sampling->Analysis PK_Analysis Pharmacokinetic Modeling Analysis->PK_Analysis Report Statistical Analysis & Report Generation PK_Analysis->Report

References

Safety Operating Guide

Proper Disposal of Doxazosin Mesylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of doxazosin mesylate is critical for researchers, scientists, and drug development professionals. This document outlines the necessary procedures to ensure personnel safety and environmental protection, aligning with regulatory standards.

This compound, a quinazoline compound, is a selective alpha-1 adrenergic receptor antagonist. While not classified as a hazardous waste by the Environmental Protection Agency (EPA), proper disposal is crucial to prevent environmental contamination and ensure a safe laboratory environment. The following procedures provide a framework for the responsible management of this compound waste.

Step-by-Step Disposal Protocol

For the disposal of this compound, a non-hazardous pharmaceutical, the primary recommended method for laboratories is collection by a licensed chemical waste management service. This ensures compliance with all federal, state, and local regulations.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for "this compound and related materials."

  • Do not mix this compound waste with hazardous chemical waste streams such as solvents, acids, or bases to avoid unnecessary disposal costs and potential chemical reactions.[1]

  • Solid waste (e.g., contaminated personal protective equipment (PPE), weighing boats, and vials) should be placed in a designated, sealed container.

  • Aqueous solutions containing this compound should be collected in a separate, sealed, and compatible container.

2. Container Management:

  • All waste containers must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.[1]

  • Ensure containers are labeled with the full chemical name and any relevant hazard information.[1]

3. Disposal Pathway:

  • The primary and recommended disposal method for this compound waste from a laboratory setting is through a licensed hazardous and chemical waste disposal contractor.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled waste pickup.

  • Never dispose of this compound down the drain or in the regular trash. While not a federally listed hazardous waste, this practice can lead to environmental contamination of waterways.[2]

Quantitative Data

The following tables provide quantitative data regarding the stability and aquatic toxicity of this compound to inform handling and disposal considerations.

Table 1: Degradation of this compound Under Stress Conditions

Stress ConditionTime% Assay of Active SubstanceRemarks
Acid Hydrolysis (70°C)
0.5N HCl60 min87.31%No degradation product was formed.
1N HCl45 min85.44%No degradation product was formed.
1.5N HCl30 min88.79%No degradation product was formed.
Base Hydrolysis (70°C)
0.5N NaOH60 min89.12%No degradation product was formed.
1N NaOH45 min86.23%No degradation product was formed.
1.5N NaOH30 min82.77%No degradation product was formed.
Oxidative Degradation (70°C)
3% H₂O₂60 min90.11%Significant degradation.
5% H₂O₂30 min85.43%Significant degradation.
10% H₂O₂15 min80.21%Significant degradation.
Thermal Degradation (70°C) 60 min98.54%More stable under thermal conditions.
Photolytic Degradation 60 min97.88%More stable under photolytic conditions.

Table 2: Aquatic Toxicity of this compound

SpeciesMethodEndpointDurationResult
Cyprinodon variegatus (Sheepshead Minnow)NPDESLC5048 Hours> 5 mg/L
Daphnia magna (Water Flea)NPDESLC5048 Hours> 5 mg/L
Mysidopsis bahia (Mysid Shrimp)NPDESLC5048 Hours3.8 mg/L

Experimental Protocols

The stability and degradation of this compound are typically analyzed using High-Performance Liquid Chromatography (HPLC). The following provides a summary of a common methodology.

Protocol: HPLC Analysis of this compound Degradation

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A Chromolith RP-C18 column is often employed for separation.

  • Mobile Phase: A common mobile phase is a mixture of methanol and a phosphate buffer (e.g., pH 5) in a 60:40 v/v ratio.

  • Detection: The UV detector is typically set to a wavelength of 251 nm.

  • Procedure:

    • Prepare a stock solution of this compound in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution to known concentrations (e.g., 1-5 μg/ml).

    • Inject the standards into the HPLC system to establish a calibration curve.

    • Subject the this compound solution to various stress conditions (as detailed in Table 1).

    • At specified time points, inject the stressed samples into the HPLC system.

    • Quantify the remaining this compound by comparing the peak area to the calibration curve.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its proper disposal in a laboratory setting.

Doxazosin_Signaling_Pathway cluster_0 Cell Membrane Doxazosin This compound Alpha1_Receptor Alpha-1 Adrenergic Receptor Doxazosin->Alpha1_Receptor Blocks Vasodilation Vasodilation & Smooth Muscle Relaxation Doxazosin->Vasodilation Leads to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates Alpha1_Receptor->Vasodilation Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Binds to PLC Phospholipase C (PLC) Gq_Protein->PLC IP3_DAG IP3 and DAG Increase PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_Release->Smooth_Muscle_Contraction

Doxazosin's mechanism of action.

Disposal_Workflow Start This compound Waste Generated Identify Identify as Non-Hazardous Pharmaceutical Waste Start->Identify Segregate Segregate from Hazardous Waste Identify->Segregate Containerize Place in Labeled, Sealed Container Segregate->Containerize Store Store in Designated Waste Accumulation Area Containerize->Store EHS Contact Environmental Health & Safety (EHS) Store->EHS Pickup Schedule Waste Pickup with Licensed Contractor EHS->Pickup End Proper Disposal Pickup->End

Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.